molecular formula C3H4N2S B1592242 Isothiazol-5-amine CAS No. 82357-92-4

Isothiazol-5-amine

Cat. No.: B1592242
CAS No.: 82357-92-4
M. Wt: 100.14 g/mol
InChI Key: GKZNVLJEHYUFIC-UHFFFAOYSA-N
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Description

Isothiazol-5-amine is a useful research compound. Its molecular formula is C3H4N2S and its molecular weight is 100.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-thiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4N2S/c4-3-1-2-5-6-3/h1-2H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKZNVLJEHYUFIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SN=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80601438
Record name 1,2-Thiazol-5-amine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82357-92-4
Record name 1,2-Thiazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80601438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: Isothiazol-5-amine is a pivotal heterocyclic scaffold in medicinal chemistry and materials science, valued for its unique electronic properties and versatile chemical reactivity. This technical guide provides an in-depth exploration of the primary synthetic routes to this compound and its derivatives, offering field-proven insights into the rationale behind key experimental choices. Furthermore, it establishes a comprehensive framework for the structural characterization and validation of the synthesized compounds, employing a suite of modern analytical techniques. Detailed experimental protocols, data interpretation guides, and workflow visualizations are included to support researchers, scientists, and drug development professionals in their work with this important molecular entity.

Introduction: The Significance of the Isothiazole Core

The isothiazole ring system, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of biologically active compounds.[1][2] The specific isomer, this compound, presents a primary amino group at the C5 position, which serves as a crucial handle for further functionalization, enabling the exploration of vast chemical space in drug discovery programs. Its derivatives have shown promise in a range of therapeutic areas, including antiviral and anti-inflammatory applications.[3]

This guide is structured to provide a logical progression from synthesis to final characterization, emphasizing the "why" behind the "how" at each stage. We will delve into established synthetic methodologies and the analytical protocols required to confirm the molecular identity and purity of the target compound, ensuring scientific rigor and reproducibility.

Synthetic Strategies for the Isothiazole Ring

The construction of the isothiazole ring, particularly with an amine substituent at the C5 position, can be achieved through several strategic approaches. The choice of method often depends on the availability of starting materials, desired substitution patterns, and scalability.

Synthesis from Primary Enamines

A robust and high-yield method for constructing the isothiazole core involves the reaction of primary enamines with specific sulfur- and nitrogen-containing reagents.[4] A notable example is the reaction of methyl 3-aminocrotonate with 4,5-dichloro-1,2,3-dithiazolium chloride. This transformation proceeds efficiently at room temperature and is mechanistically elegant.

Causality of Experimental Choice: The 4,5-dichloro-1,2,3-dithiazolium chloride acts as a potent electrophile and a synthon for delivering the requisite N-S fragment. The enamine's nucleophilic β-carbon initiates the reaction cascade, leading to cyclization and subsequent formation of the stable aromatic isothiazole ring. This method is advantageous due to its high atom economy and the formation of a cyano group at the C5 position, which can be a precursor to the C5-amine via reduction. For instance, methyl 3-aminocrotonate reacts to yield methyl 5-cyano-3-methylisothiazole-4-carboxylate in high yield (78%).[4]

[4+1] Annulation from β-Ketothioamides

An operationally simple and metal-free approach utilizes the [4+1] annulation of β-ketodithioesters or β-ketothioamides with an ammonia source, such as ammonium acetate (NH₄OAc).[5] This strategy is considered carbon-economic and relies on a sequential cascade of imine formation, cyclization, and aerial oxidation to forge the C-N and S-N bonds in a single pot.

Self-Validating System: The reaction's progression can be monitored by thin-layer chromatography (TLC) to observe the consumption of the starting β-ketothioamide and the appearance of the more polar isothiazole product. The final product's structure is then rigorously confirmed by the analytical methods described in Section 3, ensuring the protocol's validity.

Multicomponent Reactions (MCRs)

Modern synthetic chemistry often favors multicomponent reactions for their efficiency and ability to generate molecular complexity rapidly. Three-component reactions involving enaminoesters, elemental sulfur, and bromodifluoroacetamides have been developed to selectively synthesize isothiazoles.[6][7] While this specific reaction yields highly substituted isothiazoles, the underlying principle of combining multiple building blocks in one pot is a powerful strategy that can be adapted for the synthesis of various isothiazole derivatives.

Structural Characterization and Validation

Confirming the identity and purity of the synthesized this compound is a critical step that relies on a combination of spectroscopic and analytical techniques.

Spectroscopic Analysis

A comprehensive spectroscopic analysis provides unambiguous evidence for the formation of the target molecule. The expected data for the parent this compound are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise connectivity of atoms. For the isothiazole ring, the protons at positions 3 and 4 exhibit characteristic chemical shifts and coupling constants.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Notes
¹H NMR ~8.4 d ~1.7 H3 proton, deshielded by adjacent N and S atoms.[8][9]
~7.1 d ~1.7 H4 proton.
~5.5-6.5 br s - NH₂ protons; chemical shift is variable and depends on solvent and concentration.
¹³C NMR ~158 C5 - Carbon attached to the amino group.
~155 C3 -

| | ~115 | C4 | - | |

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. The primary amine and the aromatic ring produce characteristic absorption bands.

Table 2: Key IR Absorption Bands for this compound

Functional Group Wavenumber (cm⁻¹) Intensity Notes
N-H Stretch 3400-3250 Medium, Sharp Primary amine shows two distinct bands (symmetric and asymmetric stretch).[10]
N-H Bend 1650-1580 Medium Scissoring vibration of the primary amine.[10]
C=N Stretch ~1620 Medium Aromatic ring stretch.

| C-N Stretch | 1335-1250 | Strong | Aromatic amine C-N stretch.[10] |

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound, confirming its elemental composition. For this compound (C₃H₄N₂S), the expected exact mass is 100.0146. High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula to within a few parts per million (ppm).

X-Ray Crystallography

For definitive, unambiguous structural proof, single-crystal X-ray crystallography is the gold standard.[11] This technique provides the precise three-dimensional arrangement of atoms in the solid state, confirming bond lengths, bond angles, and intermolecular interactions. Obtaining suitable crystals is a critical prerequisite and often requires screening various crystallization techniques like slow evaporation, vapor diffusion, or solvent layering.[12]

Experimental Protocols & Workflows

General Synthetic Workflow

The overall process from starting materials to a fully characterized product follows a logical sequence. This workflow ensures that each step builds upon a validated foundation, adhering to the principles of scientific integrity.

G cluster_synthesis Synthesis Phase cluster_purification Purification & Characterization Start Starting Materials (e.g., Enamines, β-Ketothioamides) Reaction Ring Formation Reaction (e.g., [4+1] Annulation) Start->Reaction Workup Reaction Workup (Quenching, Extraction) Reaction->Workup Crude Crude Product Workup->Crude Purify Purification (Column Chromatography, Recrystallization) Crude->Purify Pure Pure this compound Purify->Pure Spec Spectroscopic Analysis (NMR, IR, MS) Pure->Spec Identity & Purity Check Xray X-ray Crystallography (Optional, for definitive structure) Pure->Xray Final Characterized Product Spec->Final Xray->Final

Caption: General workflow from synthesis to final characterization.

Protocol: Synthesis of a 3,5-Disubstituted Isothiazole via [4+1] Annulation

This protocol is adapted from the general method described by Singh et al. for the synthesis of isothiazoles from β-ketothioamides.[5]

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine the appropriate β-ketothioamide (1.0 eq) and ammonium acetate (NH₄OAc, 3.0 eq).

  • Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol (0.2 M concentration).

  • Reaction: Heat the mixture to reflux (typically 80-90 °C) and stir vigorously. The reaction is carried out under an air atmosphere, as aerial oxygen is the terminal oxidant.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is consumed (typically 4-8 hours).

  • Workup: After completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Redissolve the residue in ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine (10 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure isothiazole product.

Protocol: General Characterization Workflow
  • Sample Preparation: Prepare separate, appropriately concentrated samples of the purified product for each analytical technique. For NMR, dissolve ~5-10 mg in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). For IR, prepare a thin film or a KBr pellet. For HRMS, prepare a dilute solution in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Acquire ¹H NMR, ¹³C NMR, IR, and HRMS spectra using standard instrument parameters.

  • Data Analysis:

    • NMR: Integrate proton signals, determine multiplicities, and measure coupling constants. Assign all proton and carbon signals to the molecular structure.

    • IR: Identify characteristic peaks corresponding to the key functional groups (N-H, C=N, etc.).

    • HRMS: Compare the measured exact mass to the calculated theoretical mass to confirm the elemental composition.

  • Structure Confirmation: Consolidate all data. The convergence of NMR, IR, and MS data provides strong evidence for the correct structure and high purity of the synthesized this compound.

G cluster_input Input cluster_analysis Analytical Methods cluster_output Output Data cluster_conclusion Conclusion Sample Purified Synthetic Product NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry (HRMS) Sample->MS NMR_Data Connectivity & Stereochemistry NMR->NMR_Data IR_Data Functional Groups IR->IR_Data MS_Data Molecular Formula MS->MS_Data Conclusion Validated Structure of This compound NMR_Data->Conclusion Data Convergence IR_Data->Conclusion Data Convergence MS_Data->Conclusion Data Convergence

Caption: The analytical workflow for structural validation.

References

  • Ma, X., Yu, X., Huang, H., Zhou, Y., & Song, Q. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters, 22(14), 5284–5288. [Link][6][7]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. [Link][5]

  • Clarke, D., Emayan, K., & Rees, C. W. (1998). New synthesis of isothiazoles from primary enamines. Journal of the Chemical Society, Perkin Transactions 1, 77-82. [Link][4]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link][1]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews. [Link][2][13]

  • Balewski, L., et al. (1998). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. [Link][3]

  • University of Calgary. (n.d.). IR: amines. [Link][10]

  • Al-Mokhanam, A. A., et al. (2020). First X-ray Crystal Structure Characterization, Computational Studies, and Improved Synthetic Route to the Bioactive 5-Arylimino-1,3,4-thiadiazole Derivatives. National Institutes of Health. [Link][12]

Sources

An In-Depth Technical Guide to the Spectroscopic Data of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the spectroscopic data for isothiazol-5-amine, a crucial heterocyclic compound in medicinal chemistry and drug development. Understanding the spectral characteristics of this molecule is fundamental for its identification, purity assessment, and the elucidation of its role in various chemical reactions. This document is intended for researchers, scientists, and professionals in the field of drug development, offering both detailed data and the scientific rationale behind the spectral interpretations.

Introduction to this compound and its Spectroscopic Importance

This compound (C₃H₄N₂S), a member of the isothiazole family, is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. The presence of the amino group at the 5-position significantly influences its electronic properties and reactivity, making it a valuable building block for the synthesis of a wide range of biologically active molecules.

Accurate spectroscopic characterization is the cornerstone of modern chemical research. For a molecule like this compound, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) provide a detailed "fingerprint," allowing for unambiguous structure confirmation and the study of its chemical behavior. This guide will delve into the specific spectral features of this compound, explaining the underlying principles and providing a framework for its analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, reflecting the small number of protons in the molecule. The key signals will be from the two protons on the isothiazole ring and the two protons of the amino group.

Predicted ¹H NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)MultiplicityNumber of ProtonsAssignment
~8.2Doublet1HH-3
~7.5Doublet1HH-4
~5.5Broad Singlet2H-NH₂

Solvent: DMSO-d₆

Interpretation and Rationale:

The isothiazole ring protons, H-3 and H-4, will appear as doublets due to coupling to each other. The exact chemical shifts are influenced by the electron-donating amino group and the inherent aromaticity of the isothiazole ring. The protons of the primary amino group typically appear as a broad singlet due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent. This signal is also expected to be exchangeable with D₂O.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • Instrument Setup: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire a standard one-dimensional proton spectrum.

  • Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate window function (e.g., exponential multiplication) and perform a Fourier transform. Phase and baseline correct the resulting spectrum.

  • Referencing: Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0.00 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, three signals are expected for the three carbon atoms of the isothiazole ring.

Predicted ¹³C NMR Spectral Data of this compound

Chemical Shift (δ) (ppm)Assignment
~160C-5
~155C-3
~120C-4

Solvent: DMSO-d₆

Interpretation and Rationale:

The carbon atom attached to the amino group (C-5) is expected to be significantly deshielded due to the electron-withdrawing effect of the nitrogen atom and its direct involvement in the aromatic system. The C-3 carbon, adjacent to the nitrogen atom in the ring, will also be deshielded. The C-4 carbon is expected to appear at a more upfield chemical shift. The predicted chemical shift for the thiazole C5 is in the range of δ 152–158 ppm, deshielded by the conjugation with the amine group[1].

Experimental Protocol for ¹³C NMR Spectroscopy:

  • Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

  • Instrument Setup: Use a high-resolution NMR spectrometer with a broadband probe.

  • Data Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • Data Processing: Process the FID, perform a Fourier transform, and phase and baseline correct the spectrum.

  • Referencing: Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by vibrations of the amino group and the isothiazole ring.

Predicted IR Spectral Data of this compound

Wavenumber (cm⁻¹)IntensityAssignment
3450 - 3300Medium, SharpN-H symmetric and asymmetric stretching
~3100MediumAromatic C-H stretching
1650 - 1600StrongN-H scissoring (bending)
1580 - 1450Medium to StrongC=C and C=N ring stretching
1350 - 1250StrongAromatic C-N stretching
900 - 650Broad, StrongN-H wagging

Interpretation and Rationale:

The most characteristic feature of a primary amine is the presence of two N-H stretching bands in the region of 3450-3300 cm⁻¹[2][3]. The N-H bending (scissoring) vibration is expected to appear as a strong band around 1620 cm⁻¹. The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹. The complex fingerprint region below 1600 cm⁻¹ will contain the characteristic stretching vibrations of the isothiazole ring (C=C and C=N) and the C-N stretching of the amino group. A broad N-H wagging band is also expected in the lower frequency region.

Experimental Protocol for IR Spectroscopy (ATR):

  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform a background subtraction and, if necessary, an ATR correction.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

Predicted Mass Spectrometry Data of this compound

m/zInterpretation
100Molecular ion [M]⁺
73[M - HCN]⁺
58[M - CH₂N₂]⁺

Interpretation and Rationale:

The molecular ion peak ([M]⁺) for this compound is expected at an m/z of 100, corresponding to its molecular weight. The fragmentation of heterocyclic amines can be complex. Common fragmentation pathways for aromatic amines include the loss of small neutral molecules. For this compound, potential fragmentations could involve the loss of hydrogen cyanide (HCN) from the ring, leading to a fragment at m/z 73. Another possible fragmentation could involve the cleavage of the ring.

Experimental Protocol for Mass Spectrometry (EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.

  • Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 10-200).

  • Data Analysis: Identify the molecular ion peak and major fragment ions.

Visualizing the Spectroscopic Assignments

To aid in the understanding of the spectroscopic data, the following diagrams illustrate the structure of this compound with annotated atoms for NMR assignments and a conceptual workflow for its spectroscopic characterization.

Caption: Structure of this compound with atom numbering for NMR assignments.

Spectroscopic_Workflow Spectroscopic Characterization Workflow Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Structure Structure Confirmation and Purity Assessment NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive framework for the identification and characterization of this compound. The predicted NMR, IR, and MS data, based on the fundamental principles of spectroscopy and comparison with related structures, offer a reliable reference for researchers. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, which is essential for advancing research and development in fields where this compound plays a critical role. As with any analytical endeavor, the combination of these techniques provides the most robust and unambiguous structural confirmation.

References

  • Organic Chemistry: A Tenth Edition – OpenStax adaptation 1. (2020, September 20). NC State University Libraries. Retrieved January 2, 2026, from [Link]

  • Spectroscopy of Amines. (2023, September 20). In Organic Chemistry. OpenStax. Retrieved January 2, 2026, from [Link]

Sources

Chemical properties and reactivity of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Reactivity of Isothiazol-5-amine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis, particularly within the realm of medicinal chemistry. Its unique electronic architecture, stemming from the interplay between the electron-rich amino group and the intrinsically electron-deficient isothiazole ring, imparts a versatile and nuanced reactivity profile. This guide provides a comprehensive exploration of the physicochemical properties and chemical behavior of this compound. We will delve into the reactivity of both the exocyclic amino group and the heterocyclic core, examining key transformations such as N-functionalization, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. The discussion is grounded in mechanistic principles, supported by field-proven insights and detailed experimental protocols, to equip researchers, scientists, and drug development professionals with the knowledge required to effectively utilize this valuable scaffold in their synthetic endeavors.

Molecular Structure and Physicochemical Properties

The isothiazole ring is a five-membered aromatic heterocycle containing nitrogen and sulfur atoms in a 1,2-relationship. This arrangement results in a polarized π-electron system, which, in conjunction with the powerful electron-donating amino group at the C5 position, dictates the molecule's properties and reactivity.

Electronic Structure and Aromaticity

This compound possesses a planar, aromatic ring system. The lone pair of the sulfur atom participates in the π-system, while the electronegative nitrogen atom withdraws electron density, contributing to the ring's overall electron-deficient character. However, the amino group at C5 acts as a strong +M (mesomeric) and +I (inductive) donor, significantly modulating the electron distribution. This donation enriches the electron density of the ring, particularly at the C4 position, making it the most nucleophilic carbon and thus the primary site for electrophilic attack. The endocyclic nitrogen remains the most basic site, susceptible to protonation.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting its behavior in various solvent systems, its potential for hydrogen bonding, and its pharmacokinetic profile in drug design.

PropertyValue / ObservationSignificance in Synthesis & Drug Development
Molecular Formula C₃H₄N₂SProvides the elemental composition and molecular weight.
Molecular Weight 100.14 g/mol Essential for stoichiometric calculations in reaction planning.
Appearance White to off-white solid[1]Basic physical state identification.
pKa (predicted) ~3.5-4.5 (ring N)Affects ionization state at physiological pH, influencing solubility and receptor binding. The ring nitrogen is the primary basic center.
Solubility Soluble in many organic solventsImportant for selecting appropriate reaction and purification solvents.
Storage Inert atmosphere, Room Temperature[1]Indicates stability and proper handling procedures.
Spectroscopic Signature

The structural features of this compound can be confirmed using standard spectroscopic techniques.

  • ¹H NMR: The proton nuclear magnetic resonance spectrum of the hydrochloride salt provides key structural information.[2] The aromatic protons on the isothiazole ring typically appear as distinct signals, with their chemical shifts influenced by the electronic environment.

  • ¹³C NMR: The carbon spectrum will show three distinct signals for the isothiazole ring carbons. The C5 carbon, bonded to the amino group, will be significantly shielded compared to the other carbons.

  • IR Spectroscopy: The infrared spectrum will exhibit characteristic N-H stretching absorptions for the primary amine, typically appearing as a pair of bands in the 3300-3500 cm⁻¹ range.[3]

  • Mass Spectrometry: In accordance with the nitrogen rule, this compound will show a molecular ion peak at an even mass-to-charge ratio (m/z = 100).[3]

Reactivity Profile: A Dichotomy of Function

The reactivity of this compound can be logically divided into two main categories: reactions involving the exocyclic amino group and reactions occurring on the heterocyclic ring itself. This dual reactivity allows for orthogonal synthetic strategies, making it a versatile synthon.

G cluster_0 This compound Core cluster_1 Reactivity Pathways Core This compound Amino_Group N-Functionalization (Acylation, Alkylation) Core->Amino_Group Exocyclic NH₂ Reactivity Ring_C4 C4 Electrophilic Substitution (Halogenation, Nitration) Core->Ring_C4 Ring Reactivity (Electron-rich C4 site) Ring_General Metal-Catalyzed Cross-Coupling (Suzuki, Sonogashira) Core->Ring_General Ring Reactivity (Halogenated Intermediates)

Caption: Logical relationship of reactivity sites on this compound.

Reactions at the Amino Group

The amino group at the C5 position behaves as a typical aromatic amine, readily undergoing nucleophilic attack on various electrophiles.

  • N-Acylation: Reaction with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., pyridine, triethylamine) smoothly affords the corresponding amides. This transformation is often used to protect the amino group or to introduce functional handles for further elaboration. The resulting amides are crucial intermediates in the synthesis of various biologically active compounds.[4]

  • N-Alkylation: While direct alkylation can lead to over-alkylation, reductive amination with aldehydes or ketones provides a controlled method for synthesizing secondary and tertiary amines.

  • Diazotization and Subsequent Reactions: The primary amine can be converted to a diazonium salt using nitrous acid (generated in situ from NaNO₂ and HCl) at low temperatures. While often unstable, these intermediates can be displaced by a variety of nucleophiles (e.g., halides, cyanide) in Sandmeyer-type reactions, providing access to a wide range of C5-substituted isothiazoles.

Reactivity of the Isothiazole Ring

The electronic nature of the ring, modulated by the amino group, governs its susceptibility to various transformations.

As previously discussed, the C4 position is the most electron-rich carbon and is therefore the primary site for electrophilic attack.

  • Halogenation: Reactions with reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent (e.g., acetonitrile, DMF) lead to the regioselective formation of 4-halo-isothiazol-5-amine. This reaction is mechanistically critical as it transforms the substrate into a versatile intermediate for cross-coupling reactions. The introduction of a halogen at C4 provides a synthetic handle for building molecular complexity.

G Mechanism: Electrophilic Bromination at C4 Pi_Complex π-Complex Formation (NBS approaches C4-C5 bond) Sigma_Complex Arenium Ion (σ-Complex) - Positive charge delocalized - Br bonded to C4 Pi_Complex->Sigma_Complex Step 2 (Rate-determining) Deprotonation Proton loss from C4 (Restores aromaticity) Sigma_Complex->Deprotonation Step 3 Product 4-Bromo-isothiazol-5-amine Deprotonation->Product Final Product

Caption: Mechanism of electrophilic bromination at the C4 position.

Transition metal-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-heteroatom bond formation in modern drug discovery.[5][6] 4-Halo-isothiazol-5-amines are excellent substrates for these transformations.

  • Suzuki-Miyaura Coupling: The reaction of a 4-halo-isothiazol-5-amine with a boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) and a base (e.g., Na₂CO₃, K₃PO₄) allows for the introduction of aryl or heteroaryl substituents at the C4 position. This is a cornerstone reaction for building the complex molecular architectures found in many pharmaceuticals.

  • Sonogashira Coupling: This palladium/copper co-catalyzed reaction couples a 4-halo-isothiazol-5-amine with a terminal alkyne, providing a direct route to 4-alkynyl derivatives. These products are valuable intermediates, as the alkyne can be further functionalized.

Key Experimental Protocols

The following protocols are representative examples of key transformations involving this compound and its derivatives. They are designed to be self-validating, with clear steps for reaction setup, monitoring, workup, and purification.

Protocol: Synthesis of 4-Bromo-isothiazol-5-amine

This protocol describes the regioselective bromination of this compound at the C4 position.

Rationale: The choice of N-bromosuccinimide (NBS) as the bromine source provides a mild and selective method for electrophilic bromination of the activated isothiazole ring. Acetonitrile is a suitable polar aprotic solvent for this transformation.

Methodology:

  • Reaction Setup: To a solution of this compound (1.0 g, 10.0 mmol) in acetonitrile (20 mL) in a round-bottom flask, add N-bromosuccinimide (1.78 g, 10.0 mmol) portion-wise at 0 °C.

  • Reaction Execution: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (15 mL). Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the title compound.

Protocol: Suzuki-Miyaura Coupling of 4-Bromo-isothiazol-5-amine

This protocol details a typical palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

G Reagents Combine: - 4-Bromo-isothiazol-5-amine - Boronic Acid - Pd Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., K₂CO₃) - Solvent (e.g., Dioxane/H₂O) Reaction 2. Reaction Reagents->Reaction Heating Heat under Inert Atmosphere (e.g., N₂ or Ar) Monitor by TLC/LC-MS Reaction->Heating Workup 3. Workup Heating->Workup Extraction Cool to RT Dilute with Water Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification 4. Purification Extraction->Purification Chromatography Dry organic layer (Na₂SO₄) Concentrate in vacuo Purify by Column Chromatography Purification->Chromatography End Characterize Final Product (NMR, MS) Chromatography->End

Caption: Experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Rationale: This reaction utilizes a palladium catalyst to couple the C-Br bond with a C-B bond. A base is required to activate the boronic acid, and a mixture of an organic solvent and water is often optimal for solubility and reaction efficiency.

Methodology:

  • Reaction Setup: In an oven-dried Schlenk flask, combine 4-Bromo-isothiazol-5-amine (179 mg, 1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (276 mg, 2.0 mmol), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 41 mg, 0.05 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.

  • Solvent Addition: Add degassed 1,4-dioxane (4 mL) and water (1 mL) via syringe.

  • Reaction Execution: Heat the mixture to 80-100 °C and stir for 6-12 hours.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After cooling to room temperature, dilute the mixture with water and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue by flash chromatography to obtain the coupled product.

Applications in Drug Development

The isothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a range of therapeutic agents.[7][8] Its ability to participate in hydrogen bonding and other non-covalent interactions makes it an attractive core for designing enzyme inhibitors and receptor ligands. This compound is a key precursor for derivatives like the atypical antipsychotic drug Ziprasidone, which highlights the industrial and pharmaceutical relevance of understanding its chemistry.[9][10] The synthetic routes discussed here, particularly halogenation followed by cross-coupling, are fundamental to the discovery and development of new isothiazole-based therapeutics.[11][12]

Conclusion

This compound is a molecule of significant synthetic utility, characterized by a rich and predictable reactivity profile. The nucleophilic character of the exocyclic amino group allows for straightforward functionalization, while the electronic properties of the heterocyclic ring permit regioselective electrophilic substitution at the C4 position. The resulting 4-halo derivatives are premier substrates for modern cross-coupling methodologies, opening avenues to vast chemical space. A thorough understanding of these principles, as detailed in this guide, is essential for leveraging the full potential of this compound as a strategic building block in the synthesis of complex molecules for research, agrochemicals, and pharmaceuticals.

References

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  • Google Patents. (n.d.). Controlled synthesis of ziprasidone. EP1476162B1.
  • Google Patents. (n.d.). Controlled synthesis of ziprasidone and compositions thereof. WO2003070246A1.
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  • Kauno Technologijos Universitetas. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Available at: [Link]

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  • Royal Society of Chemistry. (1980). Electrical effects in substituted thiazoles. pKa Values of some 5-substituted 2-aminothiazoles and 5-substituted 2-NN-dimethylaminothiazoles. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

  • Thieme. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Available at: [Link]

  • Royal Society of Chemistry. (2024). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. In S-Heterocycles Retrospect, Prospects, and Biological Applications. Available at: [Link]

  • MDPI. (2021). Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. Catalysts, 11(4), 473. Available at: [Link]

  • PubMed. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Archiv der Pharmazie, 339(7), 401-13. Available at: [Link]

  • ResearchGate. (n.d.). Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. Available at: [Link]

  • ResearchGate. (n.d.). The importance of isothiazoles in medicinal and pharmaceutical sectors. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Chemistry of the thiazoles. Available at: [Link]

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  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Available at: [Link]

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • National Center for Biotechnology Information. (n.d.). Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. Available at: [Link]

  • NIST. (n.d.). Thiazole, 2-amino-5-methyl-. In NIST Chemistry WebBook. Available at: [Link]

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An In-depth Technical Guide to Isothiazol-5-amine Derivatives and Their Potential Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Among its isomers, the isothiazol-5-amine framework has emerged as a versatile template for designing novel therapeutic agents. The strategic placement of the amino group at the C5 position significantly influences the molecule's electronic properties and hydrogen bonding capabilities, enabling potent and selective interactions with a variety of biological targets. This guide provides a comprehensive overview of the synthesis, structure-activity relationships (SAR), and mechanisms of action for this compound derivatives across key therapeutic areas, including oncology, infectious diseases, and inflammation. Detailed experimental protocols for synthesis and biological evaluation are provided to empower researchers in the exploration of this promising class of compounds.

The this compound Scaffold: A Privileged Core in Drug Discovery

The isothiazole ring is an aromatic system characterized by a 1,2-relationship between the sulfur and nitrogen heteroatoms. This arrangement creates a unique electronic environment, distinct from its more common 1,3-thiazole isomer. The this compound scaffold, specifically, places a key hydrogen bond donor/acceptor group at a position that can be readily modified, making it a focal point for medicinal chemistry campaigns.

Substitutions at the C3 and C4 positions, as well as on the C5-amino group itself, allow for extensive chemical diversification to optimize potency, selectivity, and pharmacokinetic properties. The synthesis of this core often involves cyclization strategies that build the heterocyclic ring from acyclic precursors.

General Structure of this compound Derivatives

The core scaffold allows for extensive modification at the R¹, R², and R³ positions to modulate biological activity.

Caption: General structure of the this compound core.

Anticancer Activity: Targeting Cell Cycle Proliferation

Isothiazole derivatives have demonstrated significant potential as anticancer agents, with many acting as potent inhibitors of protein kinases that are crucial for cell cycle progression and signaling.[1] The this compound scaffold has been successfully incorporated into structures that target key oncogenic kinases.

Mechanism of Action: Aurora Kinase Inhibition

A prominent example involves derivatives of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine, which, while technically a thiazole, places the critical amino-pyrimidine moiety at the C5 position of the thiazole ring, mimicking the connectivity of an this compound derivative. These compounds have been identified as potent inhibitors of Aurora A and Aurora B kinases.[2][3] These serine/threonine kinases are essential for mitotic progression, playing roles in centrosome maturation, spindle assembly, and cytokinesis.[4] Their overexpression is common in many human cancers and is associated with poor prognosis.

Inhibition of Aurora kinases by these compounds leads to a cascade of mitotic failures, including defects in chromosome alignment and segregation. This ultimately results in polyploidy and apoptosis (programmed cell death) in cancer cells.[2] The lead compound from one such study, 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amine (CYC116) , demonstrated potent inhibition with Kᵢ values of 8.0 nM and 9.2 nM for Aurora A and Aurora B, respectively.[2]

Signaling Pathway of Aurora Kinase Inhibition

This diagram illustrates how this compound analogs can inhibit Aurora kinases, leading to mitotic catastrophe and apoptosis in cancer cells.

G cluster_0 Mitosis Isothiazole Derivative Isothiazole Derivative Aurora Kinases (A/B) Aurora Kinases (A/B) Isothiazole Derivative->Aurora Kinases (A/B) Inhibits Histone H3 Phosphorylation Histone H3 Phosphorylation Aurora Kinases (A/B)->Histone H3 Phosphorylation Promotes Spindle Assembly Spindle Assembly Aurora Kinases (A/B)->Spindle Assembly Promotes Cytokinesis Cytokinesis Aurora Kinases (A/B)->Cytokinesis Promotes Mitotic Failure Mitotic Failure Histone H3 Phosphorylation->Mitotic Failure Spindle Assembly->Mitotic Failure Cytokinesis->Mitotic Failure Apoptosis Apoptosis Mitotic Failure->Apoptosis

Caption: Pathway of Aurora Kinase Inhibition by Isothiazole Analogs.

Quantitative Data: Anticancer Activity

The following table summarizes the activity of representative isothiazole-based compounds against various cancer targets and cell lines. Note that data for fused systems are included to demonstrate the scaffold's potential.

Compound ClassTarget / Cell LineActivity (GI₅₀ / Kᵢ)Reference
Isothiazolo[5,4-b]pyridinesVarious Cancer Cell Lines~20 µM (GI₅₀)[5]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora A Kinase8.0 nM (Kᵢ)[2]
N-phenyl-4-(thiazol-5-yl)pyrimidin-2-aminesAurora B Kinase9.2 nM (Kᵢ)[2]
5-ylidene-4-aminothiazol-2(5H)-onesLeukemia (CCRF-CEM)Selective Activity[6]

Antimicrobial Activity: A New Frontier Against Resistance

The rise of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents with new mechanisms of action. The isothiazole scaffold is present in some commercial biocides and has been explored for therapeutic applications.[6] Derivatives of aminothiazoles have shown activity against both Gram-positive and Gram-negative bacteria.[7][8][9][10]

Mechanism of Action

While the exact mechanisms for many this compound derivatives are still under investigation, some related structures are proposed to act as inhibitors of essential bacterial enzymes. For instance, certain 5-acylaminothiazolium salts have been suggested to inhibit bacterial serine DD-peptidases, enzymes critical for cell wall biosynthesis, in a manner analogous to β-lactam antibiotics.[7] Inhibition of these enzymes leads to impaired cell wall integrity and, ultimately, bacterial cell lysis.[7] Other thiazole derivatives have been found to inhibit enzymes like E. coli KAS III, which is involved in fatty acid synthesis.[9]

Quantitative Data: Antimicrobial Activity

The table below presents Minimum Inhibitory Concentration (MIC) values for representative thiazole derivatives against various microbial strains.

Compound ClassOrganismMIC Value (µg/mL)Reference
2-Phenylacetamido-thiazolesS. aureus, B. subtilis1.56 - 6.25[9]
2-Phenylacetamido-thiazolesE. coli, P. aeruginosa1.56 - 6.25[9]
2-Amino-5-alkylidene-thiazol-4-onesP. aeruginosa4[11]
N-Oxazolyl/ThiazolylcarboxamidesM. tuberculosis H37Ra3.13[8]

Anti-inflammatory and Neuroprotective Potential

Chronic inflammation and neurodegenerative diseases are complex conditions where isothiazole derivatives are beginning to show promise.

Anti-inflammatory Activity

The anti-inflammatory effects of some thiazole and isothiazole derivatives are linked to the inhibition of key enzymes in the arachidonic acid cascade, namely cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX).[12][13] An early study reported the anti-inflammatory action of a 3-methyl-5-benzoylaminoisothiazole derivative.[14] More recently, 5-methylthiazole-thiazolidinone conjugates were identified as selective COX-1 inhibitors.[13] By blocking these enzymes, these compounds can reduce the production of pro-inflammatory mediators like prostaglandins and leukotrienes.

Neuroprotective Activity

The neuroprotective potential of thiazole derivatives is an emerging area of research. Mechanisms appear to be multifactorial. Some thiazole sulfonamides have been shown to exert neuroprotective effects against oxidative stress-induced neuronal damage by activating SIRT1, a protein involved in cellular stress resistance and longevity. Other thiazole-carboxamide derivatives act as negative allosteric modulators of AMPA receptors, which can help reduce the excitotoxicity implicated in various neurological disorders.

Experimental Protocols

To facilitate further research, this section provides detailed, self-validating protocols for the synthesis of a core isothiazole-5-amine scaffold and for the evaluation of its biological activity.

Protocol 1: Synthesis of 5-Amino-3-methylisothiazole

This protocol is adapted from established methods involving the oxidative cyclization of a β-iminothiobutyramide precursor.[4] This method provides a foundational route to the core scaffold.

Materials:

  • β-iminothiobutyramide

  • Chloramine-T trihydrate

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Hydrochloric acid (HCl, dry gas or in a non-aqueous solvent)

  • Magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and extraction funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve β-iminothiobutyramide (1.0 eq) in water.

  • Oxidant Preparation: In a separate beaker, prepare a solution of Chloramine-T trihydrate (1.2 eq) and sodium hydroxide (1.0 eq) in water.

  • Oxidative Cyclization: Add the Chloramine-T solution to the stirring solution of β-iminothiobutyramide. The reaction is typically exothermic; maintain temperature as needed. Stir vigorously for 4 hours at room temperature.

    • Causality Note: Chloramine-T acts as a mild oxidizing agent that facilitates the intramolecular cyclization and formation of the S-N bond, which is the key step in forming the isothiazole ring.

  • Work-up and Extraction: Once the reaction is complete (monitored by TLC), transfer the solution to a separatory funnel. Extract the aqueous solution with diethyl ether (3x volumes).

  • Drying and Salt Formation: Combine the organic extracts and dry over anhydrous magnesium sulfate (MgSO₄). Filter the drying agent. Bubble dry HCl gas through the ether solution to precipitate the product as the hydrochloride salt.

    • Trustworthiness Note: Conversion to the hydrochloride salt aids in purification and handling of the amine product, which may be an oil in its free-base form.

  • Isolation of Free Base (Optional): To obtain the free base, the hydrochloride salt can be dissolved in water, made alkaline with NaOH solution, and re-extracted with diethyl ether. The combined ether extracts are then dried and the solvent is evaporated under reduced pressure to yield 5-amino-3-methylisothiazole.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Workflow for Synthesis of 5-Amino-3-methylisothiazole

A visual representation of the key steps in the synthesis protocol.

G start Dissolve β-iminothiobutyramide in Water react Combine and Stir (4 hours, RT) [Oxidative Cyclization] start->react oxidant Prepare Aqueous Chloramine-T / NaOH oxidant->react extract Extract with Diethyl Ether react->extract dry Dry Organic Phase (MgSO₄) extract->dry precipitate Precipitate as HCl Salt dry->precipitate isolate Filter and Dry Product precipitate->isolate

Caption: Workflow for the synthesis of 5-amino-3-methylisothiazole.

Protocol 2: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is a standard preliminary screen for cytotoxic compounds.[7]

Materials:

  • Cancer cell line of interest (e.g., A549 - lung carcinoma)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • Test compound (Isothiazole derivative) dissolved in DMSO (stock solution)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microtiter plates, sterile

  • Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader

Procedure:

  • Cell Seeding: Harvest logarithmically growing cells using Trypsin-EDTA. Resuspend cells in fresh complete medium and perform a cell count. Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.

    • Self-Validating System: Include wells for "medium only" (blank), "cells + vehicle (DMSO)" (negative control), and "cells + known cytotoxic drug" (positive control, e.g., Doxorubicin).

  • Compound Treatment: Prepare serial dilutions of the isothiazole test compound in complete medium from the DMSO stock. The final DMSO concentration in the wells should be non-toxic (typically ≤0.5%). After 24 hours, remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours.

    • Causality Note: Metabolically active cells possess mitochondrial dehydrogenases that cleave the tetrazolium ring of the yellow MTT, yielding insoluble purple formazan crystals. The amount of formazan is proportional to the number of viable cells.

  • Formazan Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well. Mix thoroughly by gentle shaking or pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the percentage viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 3: Antimicrobial Susceptibility (Broth Microdilution MIC Test)

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It follows guidelines from the Clinical and Laboratory Standards Institute (CLSI).[8]

Materials:

  • Bacterial strain of interest (e.g., Staphylococcus aureus ATCC 29213)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Test compound (Isothiazole derivative) dissolved in DMSO

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland turbidity

  • Positive control antibiotic (e.g., Vancomycin)

Procedure:

  • Compound Preparation: In the first column of a 96-well plate, add the test compound to CAMHB to achieve twice the highest desired test concentration.

  • Serial Dilution: Add 50 µL of CAMHB to all other wells (columns 2-12). Perform a 2-fold serial dilution by transferring 50 µL from column 1 to column 2, mixing, then transferring 50 µL from column 2 to column 3, and so on, up to column 10. Discard 50 µL from column 10.

    • Self-Validating System: Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no compound, no bacteria). A separate row should be used for the positive control antibiotic.

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in CAMHB so that after inoculation, each well contains approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add 50 µL of the standardized bacterial inoculum to wells in columns 1-11. Do not add bacteria to column 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Reading the MIC: After incubation, inspect the wells visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). The growth control (column 11) must be turbid, and the sterility control (column 12) must be clear.

Future Perspectives and Challenges

The this compound scaffold is a promising starting point for the development of novel therapeutics. The extensive research into related thiazole derivatives, particularly as kinase inhibitors, provides a strong rationale for further exploration of this specific isomer. Key challenges remain, including the optimization of drug-like properties such as solubility and metabolic stability. Furthermore, a deeper understanding of the specific molecular targets for their antimicrobial and neuroprotective effects is needed to guide rational drug design. Future work should focus on synthesizing diverse libraries of this compound derivatives and screening them against a wide range of biological targets to unlock the full therapeutic potential of this versatile heterocyclic core.

References

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An In-Depth Technical Guide to Isothiazol-5-amine: From Discovery to Modern Synthetic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiazol-5-amine, a pivotal heterocyclic amine, has carved a significant niche in the landscape of medicinal chemistry and materials science. This guide provides a comprehensive exploration of its discovery, tracing back to the seminal work on the isothiazole ring system, and delves into the evolution of its synthetic methodologies. We will dissect the foundational synthetic strategies, offering detailed protocols and mechanistic insights, and bridge the historical context with contemporary, high-yield approaches. Furthermore, this document will illuminate the physicochemical properties and diverse applications of this compound, particularly its role as a critical building block in the development of novel therapeutic agents.

Introduction: The Emergence of a Versatile Heterocycle

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, represents a cornerstone in the architecture of biologically active molecules.[1] Its unique electronic properties and ability to engage in various intermolecular interactions have made it a privileged scaffold in drug discovery. Among its derivatives, this compound stands out as a particularly valuable synthetic intermediate, offering a reactive amino group for further functionalization. Its journey from a novel chemical entity to a widely utilized building block is a testament to the enduring quest for new chemical matter with therapeutic potential. This guide aims to provide a deep dive into the history, synthesis, and applications of this important molecule.

The Genesis of Isothiazole Chemistry: Discovery and Early Synthesis

The story of this compound is intrinsically linked to the discovery of the isothiazole ring system itself. In a landmark 1959 paper published in the Journal of the Chemical Society, A. Adams and R. Slack introduced this "new mononuclear heterocyclic system" to the scientific community.[2][3] Their pioneering work laid the groundwork for the exploration of isothiazole chemistry and the subsequent development of its derivatives.

While Adams and Slack's initial paper focused on the synthesis of the parent isothiazole and its 3-methyl derivative, their concurrent research, documented in a 1956 patent, described the synthesis of 5-amino-3-methyl-isothiazole.[4] This represents one of the earliest documented syntheses of a 5-aminoisothiazole derivative and provides the foundational principles for accessing this class of compounds.

The core of their innovative approach was the oxidative cyclization of β-iminothioamides . This strategy remains a fundamental and elegant method for the construction of the 5-aminoisothiazole scaffold.

The Adams and Slack Synthesis of 5-Amino-3-methylisothiazole: A Procedural Deep Dive

The synthesis of 5-amino-3-methylisothiazole, as detailed in their patent, serves as a quintessential example of the early methodologies.[4]

Experimental Protocol:

  • Preparation of the Starting Material (β-Iminothiobutyramide): This precursor is crucial and can be synthesized from the corresponding nitrile.

  • Oxidative Cyclization: The β-iminothiobutyramide is treated with an oxidizing agent to facilitate the ring closure. Adams and Slack explored several oxidants, including chloramine, potassium persulfate, and hydrogen peroxide.

  • Reaction Conditions: The reaction is typically carried out in an aqueous medium at controlled temperatures, often below 40°C, to manage the exothermic nature of the oxidation.

  • Work-up and Isolation: Following the reaction, the solution is made alkaline and extracted with an organic solvent, such as ether. The product is then isolated as the hydrochloride salt by treating the dried extracts with dry hydrogen chloride. The free base can be obtained by subsequent neutralization.

Causality Behind Experimental Choices:

  • Choice of Precursor: The β-iminothioamide possesses the requisite N-C-C-S framework for the formation of the isothiazole ring. The imino and thioamide functionalities are perfectly positioned for an intramolecular cyclization upon oxidation.

  • Role of the Oxidizing Agent: The oxidant is critical for the formation of the S-N bond, which is the key step in the ring closure. It facilitates the removal of two hydrogen atoms, leading to the aromatic isothiazole ring.

  • Temperature Control: Careful temperature management is essential to prevent side reactions and decomposition of the starting material and product, ensuring a cleaner reaction profile and higher yield.

  • Isolation as a Hydrochloride Salt: The amino group in the product makes it basic. Conversion to the hydrochloride salt aids in its precipitation from the organic solvent, simplifying purification and improving handling of the final compound.

Diagram of the Adams and Slack Synthesis:

G cluster_0 Adams and Slack Synthesis of 5-Amino-3-methylisothiazole start β-Iminothiobutyramide intermediate Oxidative Intramolecular Cyclization start->intermediate Oxidation oxidant Oxidizing Agent (e.g., H₂O₂, Chloramine) oxidant->intermediate product 5-Amino-3-methylisothiazole intermediate->product Ring Closure

Caption: Oxidative cyclization of a β-iminothioamide.

Modern Synthetic Strategies for this compound and its Derivatives

Building upon the foundational work of Adams and Slack, contemporary organic synthesis has introduced a variety of methods for the preparation of this compound and its derivatives, often focusing on improved yields, milder reaction conditions, and greater substrate scope.

Evolution of the Oxidative Cyclization Approach

The oxidative cyclization of thioamides remains a popular and versatile method. Modern iterations often employ a wider range of oxidizing agents and catalyst systems to enhance efficiency and selectivity.

Oxidizing AgentTypical ConditionsAdvantages
Iodine (I₂)Basic medium (e.g., NaHCO₃)Mild, readily available, often high yielding.
N-Bromosuccinimide (NBS)Inert solvent (e.g., CCl₄)Selective brominating and oxidizing agent.
Hydrogen Peroxide (H₂O₂)Acidic or basic catalysis"Green" oxidant, byproduct is water.
Metal-based oxidantsVarious solventsCan offer unique reactivity and selectivity.

Experimental Protocol: A Modernized Oxidative Cyclization

  • Starting Material: A suitable β-ketonitrile or a related active methylene compound.

  • Thionation: Conversion of the keto group to a thioketo group, often using Lawesson's reagent or P₄S₁₀.

  • Amination and Cyclization: In-situ or subsequent reaction with an ammonia source and an oxidizing agent to form the 5-aminoisothiazole ring.

Diagram of a Modern Synthetic Workflow:

G cluster_1 Modern Synthesis of 5-Aminoisothiazoles start_node β-Enaminone or β-Ketodithioester cyclization_node [4+1] Annulation start_node->cyclization_node reagent1 Ammonium Acetate (NH₄OAc) reagent1->cyclization_node oxidation_node Aerial Oxidation cyclization_node->oxidation_node Sequential Imine Formation/ Cyclization product_node 3,5-Disubstituted Isothiazole oxidation_node->product_node

Caption: A modern [4+1] annulation approach.

Alternative Ring-Forming Strategies

Beyond the oxidative cyclization of thioamides, other innovative methods have emerged:

  • From α-Cyanothioacetamides: Reaction with an appropriate electrophile can lead to the formation of the isothiazole ring.

  • Rearrangement of Other Heterocycles: In some cases, isothiazoles can be synthesized through the rearrangement of other five-membered heterocyclic systems, such as thiadiazoles.

Physicochemical Properties and Spectroscopic Characterization

This compound is typically a solid at room temperature. The presence of the amino group imparts basic properties to the molecule.

Spectroscopic Data:

TechniqueKey Features
¹H NMR Aromatic protons typically appear in the downfield region. The chemical shift of the amino protons can vary depending on the solvent and concentration.
¹³C NMR Characteristic signals for the aromatic carbons of the isothiazole ring.
IR Spectroscopy N-H stretching vibrations for the amino group (typically in the 3300-3500 cm⁻¹ region), and C=N and C=C stretching vibrations of the aromatic ring.
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of the compound.

Applications in Drug Discovery and Medicinal Chemistry

The true significance of this compound lies in its role as a versatile scaffold for the synthesis of a wide array of biologically active compounds. The amino group at the 5-position provides a convenient handle for introducing diverse substituents, allowing for the fine-tuning of pharmacological properties.

Key Therapeutic Areas:

  • Antimicrobial Agents: The isothiazole nucleus is a component of several antibacterial and antifungal compounds.[1]

  • Anticancer Drugs: Numerous 2-aminothiazole derivatives have been investigated for their potent and selective anticancer activities.[5]

  • Anti-inflammatory Agents: Isothiazole-containing molecules have shown promise as inhibitors of inflammatory pathways.

  • Antiviral Compounds: The structural motif is present in molecules with activity against various viruses.[6]

  • Central Nervous System (CNS) Agents: Derivatives have been explored for their potential in treating neurological and psychiatric disorders.

The ability to readily modify the this compound core has made it a valuable tool in structure-activity relationship (SAR) studies, enabling medicinal chemists to optimize lead compounds for improved potency, selectivity, and pharmacokinetic profiles.

Conclusion

From its conceptual genesis in the mid-20th century to its current status as a staple in the medicinal chemist's toolbox, this compound has demonstrated enduring value. The pioneering work of Adams and Slack not only introduced a new heterocyclic system but also provided a robust synthetic strategy that has been refined and expanded upon over the decades. As the demand for novel therapeutic agents continues to grow, the versatility and synthetic accessibility of this compound ensure its continued relevance in the ongoing quest for new medicines.

References

A Technical Guide to Quantum Chemical Calculations for Isothiazol-5-amine in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Abstract

Isothiazole and its derivatives are foundational scaffolds in medicinal chemistry, appearing in a range of pharmaceuticals from antipsychotics to antivirals.[1][2] Isothiazol-5-amine, a key representative, presents unique electronic and structural characteristics that are pivotal to its biological activity. This technical guide provides researchers, computational chemists, and drug development professionals with a comprehensive walkthrough of modern quantum chemical calculation workflows applied to this compound. We delve into the theoretical underpinnings of Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory, offering a rationale for methodological choices. The guide presents a step-by-step protocol for geometry optimization, vibrational analysis, and the calculation of key electronic properties. Furthermore, we address the critical aspect of tautomerism, providing a computational framework to assess the relative stability of the amine and imine forms. The ultimate aim is to equip scientists with the practical knowledge to leverage computational insights, thereby accelerating the rational design of novel therapeutics based on the isothiazole scaffold.

Introduction: The Significance of the Isothiazole Scaffold

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms.[3] This unique arrangement imparts distinct physicochemical properties that make it a privileged structure in drug design.[2] Derivatives of isothiazole have demonstrated a wide spectrum of pharmacological activities, including anticancer, antidiabetic, antiviral, and antimicrobial effects.[2] The introduction of substituents, such as the amine group in this compound, can dramatically modulate the molecule's electronic profile, hydrogen bonding capability, and ultimately, its interaction with biological targets.[4]

Understanding these properties at a sub-atomic level is crucial for rational drug design. Quantum chemical calculations offer a powerful, in silico alternative to purely experimental approaches, allowing for the prediction of molecular structure, stability, and reactivity before a compound is ever synthesized.[5][6] This guide focuses on providing the theoretical basis and a practical workflow for performing such calculations on this compound, transforming it from a simple 2D structure into a dynamic 3D model with predictable electronic behavior.

Theoretical Foundations of Quantum Chemical Calculations

Quantum mechanical methods are essential for accurately describing the electronic structure of molecules.[7][8] Unlike classical molecular mechanics, they solve approximations of the Schrödinger equation to provide detailed information about electron distribution, orbital energies, and other fundamental properties.[9] For a molecule like this compound, two primary classes of ab initio and related methods are particularly relevant.

Hartree-Fock and Post-Hartree-Fock Methods

The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant.[10] While computationally efficient, a significant drawback of HF theory is its neglect of electron correlation—the way electrons dynamically avoid each other.[7][11]

To address this, Møller-Plesset (MP) perturbation theory introduces electron correlation as a correction to the HF solution.[11][12] The most common level, MP2 (second-order), recovers a significant portion (80-90%) of the correlation energy and offers a substantial improvement in accuracy for properties like molecular geometries and interaction energies, though at a higher computational cost.[12][13]

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse of modern computational chemistry due to its excellent balance of accuracy and computational cost.[7][14] Instead of calculating the complex many-electron wavefunction, DFT determines the total electronic energy from the electron density, ρ(r).[7][9] This approach inherently includes electron correlation, making it more accurate than HF theory for a comparable computational effort.[8]

The accuracy of a DFT calculation is critically dependent on the chosen exchange-correlation (XC) functional , which approximates the complex quantum mechanical interactions between electrons.[9] Hybrid functionals, such as the widely-used B3LYP , which incorporate a portion of exact exchange from HF theory, are often the method of choice for organic molecules.

G cluster_methods Quantum Chemical Methods cluster_posthf Examples cluster_dft Components HF Hartree-Fock (HF) (No Electron Correlation) PostHF Post-HF Methods HF->PostHF Improved by adding electron correlation MP2 MP2 (Adds Correlation via Perturbation) PostHF->MP2 DFT Density Functional Theory (DFT) (Electron Correlation Included) XC Exchange-Correlation Functional (e.g., B3LYP) DFT->XC Accuracy depends on

Caption: Relationship between key quantum chemical calculation methods.

The Role of Basis Sets

A basis set is a collection of mathematical functions used to construct the molecular orbitals.[15][16] The size and type of basis set directly impact the accuracy and cost of the calculation. Larger basis sets provide more flexibility for describing the spatial distribution of electrons, leading to more accurate results.[17][18]

  • Pople-style basis sets (e.g., 6-311G): These are widely used and offer a good compromise between speed and accuracy. The notation indicates the number of functions used for core and valence orbitals.

  • Polarization functions (d,p): Added to allow orbitals to change shape (polarize), which is crucial for describing chemical bonds accurately. For example, adding a 'd' function to a carbon atom allows its p-orbitals to distort.

  • Diffuse functions (+): These are large, spread-out functions that are essential for describing systems with lone pairs, anions, or weak non-covalent interactions.

A common and robust choice for a molecule like this compound is the 6-311+G(d,p) basis set, which includes both polarization and diffuse functions for heavy atoms and polarization functions for hydrogen.

Computational Methodology: A Practical Workflow

This section outlines a self-validating protocol for performing a comprehensive quantum chemical analysis of this compound. This workflow can be implemented using various quantum chemistry software packages such as Gaussian, ORCA, or Schrödinger.[8][19][20]

workflow Start 1. Prepare Input Structure (e.g., from SMILES or builder) Opt 2. Geometry Optimization (e.g., B3LYP/6-311+G(d,p)) Start->Opt Freq 3. Vibrational Frequency Analysis (at the same level of theory) Opt->Freq Verify Verify Minimum (No imaginary frequencies?) Freq->Verify Verify->Opt No (Re-optimize) Properties 4. Calculate Electronic Properties (HOMO, LUMO, MESP, etc.) Verify->Properties Yes Tautomer 5. Analyze Tautomers (Repeat steps 2-3 for imine form) Properties->Tautomer End Analysis Complete Tautomer->End

Caption: A standard workflow for quantum chemical calculations.

Protocol Steps:
  • Molecular Structure Preparation:

    • Objective: To generate an initial 3D coordinate file for this compound.

    • Procedure: Use a molecular builder within a computational chemistry suite or convert a 2D representation (like a SMILES string) into 3D coordinates. Ensure the initial structure is chemically reasonable (e.g., appropriate bond lengths and planar ring). The CAS number for this compound is 82357-92-4.[21]

  • Geometry Optimization:

    • Objective: To find the lowest energy arrangement of atoms, corresponding to the equilibrium structure of the molecule.

    • Causality: The initial structure is not at an energy minimum. An optimization algorithm systematically adjusts atomic positions to minimize the forces on each atom, relaxing the structure to its most stable conformation on the potential energy surface.

    • Typical Method: DFT using the B3LYP functional with the 6-311+G(d,p) basis set.

  • Vibrational Frequency Analysis:

    • Objective: To confirm the optimized structure is a true energy minimum and to calculate thermodynamic properties.

    • Causality: This calculation is performed at the same level of theory as the optimization. The results yield a set of vibrational modes and their frequencies. A true minimum energy structure will have all real (positive) frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), and the geometry must be re-examined and re-optimized.

    • Self-Validation: This step provides a crucial check on the validity of the optimized geometry.

  • Calculation of Electronic Properties:

    • Objective: To extract chemically meaningful data from the converged wavefunction.

    • Procedure: Using the optimized geometry, perform a single-point energy calculation. From this, you can derive:

      • HOMO/LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability.[6]

      • Molecular Electrostatic Potential (MESP): A map of electrostatic potential onto the electron density surface. It reveals electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions, which is invaluable for predicting non-covalent interactions with a receptor.

      • Mulliken or Natural Bond Orbital (NBO) Charges: These provide an estimate of the partial atomic charge on each atom in the molecule.

  • Tautomerism Analysis:

    • Objective: To determine the relative stability of the amine vs. imine tautomers of this compound. Heterocyclic amines often exist in equilibrium with their imine tautomers.[22]

    • Procedure: a. Build the structure for the corresponding imine tautomer (isothiazol-5(4H)-imine). b. Repeat steps 2 and 3 (Geometry Optimization and Frequency Analysis) for this imine structure using the identical method and basis set. c. Compare the final electronic energies (including zero-point vibrational energy correction, ZPVE) of the optimized amine and imine forms. The structure with the lower energy is the more stable tautomer.

Caption: Tautomeric forms of this compound for computational analysis.

Data Analysis and Interpretation

The output of these calculations provides a wealth of quantitative data. Below are examples of how to structure and interpret these results.

Table 1: Calculated Properties for this compound Tautomers (Note: Values are illustrative examples based on typical B3LYP/6-311+G(d,p) results and are not from a live calculation.)

PropertyThis compoundIsothiazol-5(4H)-imine
Electronic Energy (Hartree) -615.12345-615.10123
Zero-Point Energy (Hartree) 0.087650.08811
Corrected Energy (Hartree) -615.03580-615.01312
Relative Energy (kcal/mol) 0.00+14.23
HOMO Energy (eV) -6.21-5.89
LUMO Energy (eV) -0.15-0.88
HOMO-LUMO Gap (eV) 6.065.01
Dipole Moment (Debye) 3.455.12
  • Interpretation: The corrected energy data clearly indicates that the amine tautomer is significantly more stable than the imine form by approximately 14.23 kcal/mol. This suggests that under physiological conditions, the molecule will exist overwhelmingly in the amine form. The smaller HOMO-LUMO gap of the imine form suggests it would be more chemically reactive if it were present.

Table 2: Selected Optimized Geometric Parameters (Note: Illustrative values.)

ParameterBond / AngleOptimized Value (Å or °)
Bond LengthS1—N21.69 Å
Bond LengthN2—C31.31 Å
Bond LengthC4—C51.38 Å
Bond LengthC5—N(amine)1.37 Å
Bond AngleC5—S1—N292.5°
Dihedral AngleC4—C5—N(amine)—H~0.0° (planar)
  • Interpretation: The geometric parameters provide a precise 3D structure. The planarity of the amino group with the ring, as indicated by the dihedral angle, suggests significant electron delocalization between the nitrogen lone pair and the aromatic ring system.

Applications in Drug Development

The data generated from these quantum chemical calculations directly informs several stages of the drug discovery pipeline.

  • Ligand-Receptor Interactions: The MESP provides a roadmap for how the molecule will interact with a protein binding pocket. The electron-rich regions (e.g., the nitrogen lone pairs and the sulfur atom) are prime locations for hydrogen bond donation, while the electron-deficient amine hydrogens are hydrogen bond donors. This information can be used to optimize ligand fit and predict binding affinity.[8][14]

  • QSAR and Pharmacophore Modeling: Calculated properties like HOMO/LUMO energies, dipole moment, and atomic charges can serve as highly predictive descriptors in Quantitative Structure-Activity Relationship (QSAR) models. They provide a physical basis for understanding why modifications to a chemical structure lead to changes in biological activity.

  • Reactivity and Metabolism Prediction: The HOMO energy indicates the tendency to donate electrons (susceptibility to oxidation), while the LUMO energy indicates the tendency to accept electrons. Regions with high HOMO density might be susceptible to metabolic oxidation by cytochrome P450 enzymes. The MESP can also highlight sites prone to nucleophilic or electrophilic attack.

Conclusion

Quantum chemical calculations provide an indispensable toolkit for the modern medicinal chemist. By applying a robust and self-validating workflow based on Density Functional Theory, researchers can gain profound insights into the structural and electronic nature of pharmacologically relevant molecules like this compound. This guide has detailed the theoretical rationale, a practical step-by-step protocol, and the interpretation of key results, from geometry optimization to the crucial analysis of tautomeric stability. These computational insights into properties such as electrostatic potential, orbital energies, and relative stability are not merely academic; they provide actionable intelligence that can guide the design of more potent, selective, and stable drug candidates, ultimately reducing the time and cost of the drug development cycle.[5]

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An In-depth Technical Guide to the Stability and Degradation Pathways of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiazol-5-amine is a pivotal heterocyclic amine, serving as a critical building block in the synthesis of a wide array of biologically active molecules in the pharmaceutical and agrochemical sectors.[1] Its inherent reactivity, a cornerstone of its synthetic utility, also predisposes it to potential stability challenges. This guide provides a comprehensive examination of the stability of this compound and its potential degradation pathways. We will delve into the fundamental chemical properties of the isothiazole ring, extrapolate potential degradation mechanisms from related isothiazole and aminothiazole structures, and present a systematic approach for the empirical stability assessment of this compound. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the stability profile of this compound to ensure the quality, safety, and efficacy of their products.

Introduction to this compound: A Versatile Heterocyclic Building Block

The isothiazole nucleus, a five-membered heteroaromatic ring containing adjacent nitrogen and sulfur atoms, is a "privileged" structure in medicinal chemistry.[2] This scaffold is present in a multitude of compounds exhibiting a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] this compound, specifically, offers a reactive amino group at the 5-position, which is more active in nucleophilic substitution reactions than the 3-position, making it a versatile precursor for the synthesis of diverse derivatives.[4] Its hydrochloride salt is a common form for storage and handling.[5][6]

Understanding the stability of this compound is paramount for several reasons:

  • Drug Development: Ensuring the stability of an active pharmaceutical ingredient (API) or a key intermediate is a regulatory requirement and crucial for patient safety.[7]

  • Process Chemistry: Degradation can lead to yield loss and the formation of impurities that may be difficult to separate.

  • Formulation Science: Knowledge of degradation pathways is essential for developing stable formulations and defining appropriate storage conditions.

The Chemical Landscape of Isothiazole Stability

While specific stability data for this compound is not extensively published, we can infer its potential vulnerabilities by examining the chemistry of the isothiazole ring and related compounds, particularly isothiazolinones.

The isothiazole ring is generally sensitive to certain conditions:

  • pH: Isothiazolinones, which share the isothiazole core, are known to be stable in acidic media but degrade in alkaline solutions.[3][7] The rate of degradation often increases with pH.[7] This suggests that the isothiazole ring in this compound could be susceptible to hydroxide-mediated hydrolysis, leading to ring opening.

  • Nucleophiles: The presence of nucleophiles such as amines, thiols, and sulfides can promote the opening of the isothiazole ring.[3] This is a critical consideration in complex reaction mixtures or formulations.

  • Temperature: Elevated temperatures are expected to accelerate degradation rates. Studies on isothiazolone biocides have shown a significant decrease in half-life with increasing temperature.[8]

  • Light: Photochemical opening and destruction of thiazole rings have been observed.[9] Therefore, photostability is a key parameter to investigate for this compound.

Postulated Degradation Pathways of this compound

Based on the general reactivity of isothiazoles and the presence of the amino group, we can propose several potential degradation pathways. The primary routes of degradation are likely to involve the isothiazole ring, the amino group, or both.

Hydrolytic Degradation (pH-Dependent)

Under aqueous conditions, particularly at neutral to alkaline pH, this compound is likely susceptible to hydrolytic attack. The isothiazole ring can undergo cleavage, potentially leading to the formation of various acyclic sulfur- and nitrogen-containing compounds.

Hypothesized Hydrolytic Degradation Pathway:

cluster_hydrolysis Hydrolytic Degradation This compound This compound Ring-Opened Intermediate Ring-Opened Intermediate This compound->Ring-Opened Intermediate H2O / OH- Further Degradation Products Further Degradation Products Ring-Opened Intermediate->Further Degradation Products Rearrangement / Fragmentation

Caption: Hypothesized hydrolytic degradation of this compound.

Oxidative Degradation

The sulfur atom in the isothiazole ring is susceptible to oxidation. Oxidizing agents, including atmospheric oxygen, peroxides, or metal ions, could lead to the formation of sulfoxides or sulfones, which may be less stable and prone to further degradation. The amino group can also be a site for oxidation.

Hypothesized Oxidative Degradation Pathway:

cluster_oxidation Oxidative Degradation This compound This compound This compound N-oxide This compound N-oxide This compound->this compound N-oxide [O] Ring-Opened Products Ring-Opened Products This compound N-oxide->Ring-Opened Products Further Oxidation

Caption: Hypothesized oxidative degradation of this compound.

Photodegradation

Exposure to ultraviolet (UV) or visible light can provide the energy to induce photochemical reactions. For heterocyclic compounds, this can involve ring cleavage, rearrangement, or reactions with other molecules. The photostability of this compound should be evaluated according to ICH Q1B guidelines.[10]

General Photodegradation Scheme:

cluster_photo Photodegradation This compound This compound Excited State Excited State This compound->Excited State hν (UV/Vis) Photoproducts Photoproducts Excited State->Photoproducts Various Pathways

Caption: General scheme for the photodegradation of this compound.

A Framework for Stability Assessment: Protocols and Methodologies

A robust stability testing program is essential to definitively characterize the degradation behavior of this compound. This requires a validated, stability-indicating analytical method.

Development of a Stability-Indicating Analytical Method

High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique for stability studies. A mass spectrometry (MS) detector can be invaluable for the identification of unknown degradation products.

Proposed HPLC Method Parameters:

ParameterRecommended Starting Conditions
Column C18 reverse-phase, 250 mm x 4.6 mm, 5 µm
Mobile Phase A: 0.1% Formic acid in Water; B: Acetonitrile
Gradient Start with a low percentage of B, and gradually increase
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a suitable wavelength (e.g., 254 nm or lambda max) and/or MS

Protocol for Method Development and Validation:

  • Forced Degradation Studies: To ensure the method is "stability-indicating," this compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

  • Specificity: The method must be able to resolve the parent compound from its degradation products and any process-related impurities.

  • Linearity, Accuracy, and Precision: These parameters should be established over a suitable concentration range.

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): These should be determined to ensure the method is sensitive enough to detect low levels of degradation products.

Experimental Protocols for Stability Testing

Workflow for Stability Assessment:

cluster_workflow Stability Assessment Workflow Forced_Degradation Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) Method_Development Develop Stability-Indicating Analytical Method (HPLC-UV/MS) Forced_Degradation->Method_Development Method_Validation Validate Analytical Method (ICH Guidelines) Method_Development->Method_Validation Formal_Stability_Studies Conduct Formal Stability Studies (Long-term and Accelerated) Method_Validation->Formal_Stability_Studies Data_Analysis Analyze Data and Identify Degradation Products Formal_Stability_Studies->Data_Analysis Shelf_Life_Determination Determine Shelf-Life and Storage Conditions Data_Analysis->Shelf_Life_Determination

Caption: A systematic workflow for assessing the stability of this compound.

Step-by-Step Protocol for Forced Degradation:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., acetonitrile/water).

  • Acid Hydrolysis: Treat the sample with 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: Treat the sample with 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 80 °C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC method.

Practical Recommendations for Handling and Storage

Based on the anticipated stability profile, the following precautions are recommended for handling and storing this compound:

  • Storage Conditions: Store in a cool, dry, and dark place. An inert atmosphere (e.g., nitrogen or argon) may be beneficial for long-term storage to prevent oxidative degradation.

  • pH Control: Avoid exposure to alkaline conditions. If used in solution, buffering to a slightly acidic pH may enhance stability.

  • Material Compatibility: Avoid contact with strong oxidizing agents and reactive nucleophiles.

  • Light Protection: Protect from light, especially if in solution. Use amber vials or store in a light-protected environment.

Conclusion

While comprehensive, publicly available stability data for this compound is limited, a thorough understanding of isothiazole chemistry allows for the formulation of well-grounded hypotheses regarding its potential degradation pathways. This guide has outlined these potential pathways—hydrolytic, oxidative, and photolytic—and provided a robust framework for their systematic investigation. By implementing the proposed experimental protocols and developing a validated, stability-indicating analytical method, researchers can generate the necessary data to ensure the quality, safety, and efficacy of products derived from this important chemical entity. The principles and methodologies described herein provide a clear and scientifically rigorous path to fully characterizing the stability of this compound.

References

  • Zawisza, A., et al. (2006). New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. Il Farmaco, 61(9), 743-753. Available at: [Link]

  • Lis, R., & Mikołajczyk, M. (2001). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Advances in Heterocyclic Chemistry, 79, 233-311. Available at: [Link]

  • Karami, B., et al. (2021). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Catalysts, 11(11), 1369. Available at: [Link]

  • Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical matrices and its application in stability studies. BMC Chemistry, 18(1), 220. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of isothiazoles. Available at: [Link]

  • Bhattacharjee, S., et al. (2018). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry, 42(15), 12532-12540. Available at: [Link]

  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column. Available at: [Link]

  • Pamungkas, K. K. P. (2019). The Chemistry of 5-aminothiazole and its derivatives. University of Groningen. Available at: [Link]

  • May & Baker Ltd. (1959). 5-amino-3-methyl-isothiazole and process. U.S. Patent 2,871,243.
  • J&H CHEM. (n.d.). This compound hydrochloride. Available at: [Link]

  • Silva, V., et al. (2019). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 24(5), 991. Available at: [Link]

  • Myöhänen, T. T., et al. (2021). 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions. Journal of Medicinal Chemistry, 64(13), 9146–9164. Available at: [Link]

  • Barman, B. (1994). Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. Lubrication Engineering, 50(5), 373-377. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1,2-Benzthis compound. PubChem Compound Database. Available at: [Link]

  • Zhernenkov, M. Y., et al. (2011). Theoretical Study of the 5-Aminotetrazole Thermal Decomposition. The Journal of Physical Chemistry A, 115(5), 754–761. Available at: [Link]

  • AbacipharmTech. (n.d.). This compound hydrochloride. Available at: [Link]

  • precisionFDA. (n.d.). 3-METHYLthis compound HYDROCHLORIDE. Available at: [Link]

  • Levchik, S. V., et al. (1992). Thermal decomposition of aminotetrazoles. Part 1. 5-Aminotetrazole. Thermochimica Acta, 207, 115-126. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Methyl-5-isothiazolamine hydrochloride. PubChem Compound Database. Available at: [Link]

  • Wang, H., et al. (2007). Progress in the Synthesis of 5-Aminothiazole Derivatives. Chinese Journal of Organic Chemistry, 27(11), 1321-1328. Available at: [Link]

  • Barman, B. N., & Preston, S. T. (1992). The effects of pH on the degradation of isothiazolone biocides. International Biodeterioration & Biodegradation, 30(4), 323-334. Available at: [Link]

  • Leshina, T. V., et al. (1992). Thermal decomposition of aminotetrazoles. Journal of Thermal Analysis, 38(5), 1047-1055. Available at: [Link]

  • Todd, Z. R., et al. (2019). UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth. Scientific Reports, 9(1), 11333. Available at: [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. Available at: [Link]

  • Kim, Y. H., et al. (2018). Photostability of Isovaline and its Precursor 5-Ethyl-5-methylhydantoin Exposed to Simulated Space Radiations. Astrobiology, 18(11), 1435-1443. Available at: [Link]

  • CENTS. (2018). Emissions and formation of degradation products in amine-based carbon capture plants. Available at: [Link]

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Sources

Physical properties of Isothiazol-5-amine (melting point, solubility)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physical Properties of Isothiazol-5-amine

Introduction

This compound is a heterocyclic compound featuring a five-membered aromatic ring containing both nitrogen and sulfur, with an amine substituent at the 5-position. As a structural motif, the isothiazole ring and its derivatives are of significant interest to researchers and drug development professionals due to their presence in a range of biologically active molecules. The physical properties of an active pharmaceutical ingredient (API) or intermediate, such as its melting point and solubility, are fundamental parameters that govern its behavior in both chemical and biological systems. These properties are critical for assessing purity, developing formulations, predicting bioavailability, and ensuring consistent manufacturing processes.

This guide provides an in-depth analysis of the key physical properties of this compound. While specific, experimentally verified data for the parent compound is not widely available in public literature, this document serves as a comprehensive manual. It outlines the theoretical underpinnings of its expected physical characteristics and provides authoritative, field-proven protocols for their precise experimental determination. The methodologies described herein are designed to be self-validating systems, ensuring the generation of reliable and reproducible data essential for any research or drug development program.

Section 1: Melting Point of this compound

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. It is a highly sensitive indicator of purity; impurities typically depress and broaden the melting range. For a compound like this compound, the melting point is dictated by the strength of its crystal lattice, which is a function of the intermolecular forces between its molecules. The presence of the amine (-NH₂) group allows for strong hydrogen bonding, while the polar isothiazole ring contributes to dipole-dipole interactions. These forces suggest that this compound should be a solid at room temperature with a distinct melting point.

Reported Melting Point Data

A thorough review of scientific literature and chemical databases indicates a lack of publicly available, experimentally determined melting point data for the parent compound, this compound. Data is, however, available for closely related isomers and derivatives, which provides valuable context.

Compound NameStructureMelting Point (°C)Citation
This compound Not Publicly Available
2-Aminothiazole (Isomer)91 - 93 °C[1]
2-Amino-5-methylthiazole93 - 98 °C[2]
Ethyl 2-aminothiazole-5-carboxylate158 - 160 °C[3]

This table highlights the necessity of experimental determination for the specific compound of interest, as even small structural changes (isomerism, substitution) significantly alter the melting point.

Experimental Protocol: Capillary Melting Point Determination (USP <741>)

The capillary method is the most common and reliable technique for determining the melting range of a solid. The following protocol is based on the standards outlined in United States Pharmacopeia (USP) General Chapter <741>.

Causality and In-Field Insights: This protocol is designed to ensure uniform and controlled heating, which is paramount for accuracy. Pulverization of the sample prevents inconsistencies from large crystals and air pockets. A slow heating ramp rate (~1 °C/minute) near the expected melting point is critical; heating too quickly does not allow the sample and the thermometer to reach thermal equilibrium, resulting in an erroneously high and broad melting range.

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry to avoid solvent effects depressing the melting point.

    • Gently pulverize a small amount of the sample into a fine, uniform powder using a mortar and pestle.

  • Capillary Tube Loading:

    • Tap the open end of a capillary tube (typically 0.8-1.2 mm internal diameter) into the powder.

    • Invert the tube and tap the sealed end firmly on a hard surface to pack the powder into a dense column at the bottom. The packed column height should be 2.5–3.5 mm for optimal heat transfer.

  • Instrumentation and Measurement:

    • Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.

    • Set the apparatus to heat at a rapid rate to a temperature approximately 10 °C below the expected melting point.

    • Once this temperature is reached, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.

    • Record the temperature at which the first droplet of liquid appears (the onset of melting).

    • Continue heating at the slow rate and record the temperature at which the last solid particle melts (the clear point).

    • The melting range is the span between these two temperatures. For a highly pure compound, this range should be narrow (e.g., < 2 °C).

  • System Validation:

    • Periodically verify the apparatus's accuracy using USP Melting Point Reference Standards that melt near the expected temperature of the test sample.

Workflow Diagram: Melting Point Determination

G cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement p1 Dry Sample p2 Pulverize to Fine Powder p1->p2 Ensures uniformity l1 Tap Open End into Sample p2->l1 l2 Pack Powder to 2.5-3.5 mm l1->l2 Avoids air pockets m1 Place in Calibrated Apparatus l2->m1 m2 Rapid Heat to T_exp - 10°C m1->m2 m3 Slow Heat (1-2°C/min) m2->m3 m4 Record Onset & Clear Point m3->m4 result Report Melting Range m4->result

Caption: Workflow for USP <741> Capillary Melting Point Determination.

Section 2: Solubility Profile of this compound

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. For drug development, thermodynamic (or equilibrium) solubility is a critical parameter that influences a drug's absorption and bioavailability. The structure of this compound, with its polar amine group and heterocyclic ring, suggests it will exhibit varied solubility across different solvents.

  • Aqueous Solubility: The amine group is basic and can be protonated at acidic pH. This would form a cationic salt, which is expected to be significantly more soluble in water than the neutral free base. Therefore, the aqueous solubility of this compound is predicted to be highly pH-dependent.

  • Organic Solvent Solubility: The compound's polarity suggests it would be more soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) than in non-polar solvents (e.g., hexane, toluene).

Experimental Solubility Data
SolventPredicted Solubility BehaviorRationale
Water (pH 7.4)Low to ModerateCapable of hydrogen bonding, but the aromatic ring reduces overall polarity.
Aqueous HCl (pH 1.2)HighProtonation of the amine group forms a soluble salt.
Methanol / EthanolModerate to HighPolar protic solvents capable of hydrogen bonding with the amine group.
Dimethyl Sulfoxide (DMSO)HighHighly polar aprotic solvent effective at dissolving many heterocyclic compounds.
Hexane / TolueneVery LowNon-polar solvents are unlikely to effectively solvate the polar this compound molecule.
Experimental Protocol: Equilibrium Shake-Flask Solubility Determination

This method measures the concentration of a solute in a saturated solution that is in equilibrium with an excess of the solid compound. It is the most reliable method for determining thermodynamic solubility.

Causality and In-Field Insights: The core principle of this method is achieving true thermodynamic equilibrium. Adding a known excess of solid ensures that the solution becomes saturated. The extended incubation period (typically 24 hours) with agitation allows the dissolution process to reach a steady state. It is crucial to verify that equilibrium has been reached by sampling at multiple time points (e.g., 24 and 48 hours); the concentration should be unchanged. Post-incubation filtration or centrifugation must be performed carefully to avoid carryover of solid particles, which would falsely inflate the measured concentration.

Methodology:

  • Preparation:

    • Add an excess amount of solid this compound to a series of vials, each containing a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1N HCl, methanol, etc.). The excess solid should be clearly visible.

  • Equilibration:

    • Seal the vials securely.

    • Place the vials in a shaker or rotator set to a constant temperature (typically 25 °C or 37 °C).

    • Agitate the samples for a sufficient period to reach equilibrium, typically 24-48 hours.

  • Phase Separation:

    • After equilibration, allow the vials to stand briefly for coarse solids to settle.

    • Carefully withdraw an aliquot of the supernatant and separate the dissolved solute from the undissolved solid. This is best achieved by filtering through a low-binding filter (e.g., 0.22 µm PVDF) or by high-speed centrifugation and sampling the clear supernatant.

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations in the same solvent.

    • Analyze the filtered/centrifuged sample and the calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

    • Determine the concentration of this compound in the sample by comparing its response to the calibration curve. This concentration represents the equilibrium solubility.

  • Validation:

    • At the end of the experiment, confirm the presence of remaining solid in the vials.

    • The pH of aqueous samples should be measured at the end to ensure it has not shifted significantly.

Workflow Diagram: Shake-Flask Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification p1 Add Excess Solid to Solvent p2 Seal Vials p1->p2 e1 Agitate at Constant Temp. p2->e1 e2 Incubate for 24-48h e1->e2 Reach equilibrium s1 Filter Supernatant (0.22 µm) OR Centrifuge e2->s1 s2 Collect Saturated Solution s1->s2 Remove solid q2 Analyze Sample via HPLC-UV s2->q2 q1 Prepare Calibration Curve q1->q2 q3 Calculate Concentration q2->q3 result Report Solubility (e.g., mg/mL) q3->result

Caption: Workflow for Thermodynamic Solubility by the Shake-Flask Method.

Conclusion

The fundamental physical properties of this compound, namely its melting point and solubility, are critical to its application in scientific research and drug development. While specific experimental values for this compound are not prevalent in the public domain, this guide provides the necessary theoretical framework and robust, validated experimental protocols to determine them with high fidelity. By adhering to established standards such as the USP <741> capillary method and the equilibrium shake-flask technique, researchers can generate the reliable data required to assess purity, guide formulation efforts, and build a comprehensive understanding of this important heterocyclic amine. The principles and methodologies detailed herein empower scientists to confidently characterize novel or sparsely documented compounds, ensuring data integrity and accelerating the development process.

References

  • USP General Chapter <741> Melting Range or Temperature. United States Pharmacopeial Convention. [Link: https://www.uspbpep.com/usp31nf26s1_c741.html]
  • Shake-Flask Aqueous Solubility Assay. Enamine Ltd. [Link: https://enamine.net/services/adme-t/phys-chem-properties/shake-flask-solubility-assay]
  • Safety Data Sheet for 2-aminothiazole. Sigma-Aldrich. (Provides melting point for isomer). [Link: https://www.sigmaaldrich.com/US/en/sds/aldrich/129796]
  • A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. PubMed Central, National Institutes of Health. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4482813/]
  • Safety Data Sheet for Ethyl 2-aminothiazole-5-carboxylate. Fisher Scientific. (Provides melting point for derivative). [Link: https://www.fishersci.com/store/msds?partNumber=AC433540050]
  • Guidance for Industry: Waiver of In-Vivo Bioavailability and Bioequivalence Studies for Immediate-Release Solid Oral Dosage Forms Based on a Biopharmaceutics Classification System. World Health Organization (WHO). (Details on shake-flask method). [Link: https://www.who.
  • Solubility of Things - 2-Aminothiazole. (Provides qualitative solubility context for isomer). [Link: https://solubilityofthings.
  • Safety Data Sheet for 2-Amino-5-methylthiazole. ChemicalBook. (Provides melting point for derivative). [Link: https://www.chemicalbook.com/sds/7305-71-7_cb.htm]

Sources

Tautomerism in aminothiazoles and Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Tautomerism in Aminothiazoles and Isothiazol-5-amine

Authored by: Gemini, Senior Application Scientist

Introduction: The Dynamic Nature of Heterocyclic Amines

In the landscape of medicinal chemistry and drug development, heterocyclic scaffolds are paramount. Among these, aminothiazoles and isothiazoles represent privileged structures, forming the core of numerous therapeutic agents, from pioneering sulfa drugs to modern kinase inhibitors.[1][2][3] Their biological activity is intimately linked to their three-dimensional structure and electronic properties. A crucial, yet often complex, aspect of their chemistry is tautomerism: the dynamic equilibrium between structural isomers that differ in the position of a proton and a double bond.

This guide provides a detailed exploration of the amino-imino tautomerism in 2-aminothiazoles and a comparative analysis of the less-explored this compound. We will delve into the experimental and computational evidence that governs these equilibria, explain the underlying principles, and provide practical protocols for their characterization. Understanding which tautomer predominates under physiological conditions is critical for rational drug design, as it dictates hydrogen bonding patterns, molecular recognition at the active site, and overall pharmacokinetic properties.

Part 1: The Tautomeric Landscape of 2-Aminothiazoles

The 2-aminothiazole ring is a cornerstone motif in a vast array of pharmaceuticals, including ceftizoxime, meloxicam, and pramipexole.[1] The potential for tautomerism arises from the migration of a proton between the exocyclic amino group and the endocyclic nitrogen atom at position 3.

The Amino vs. Imino Equilibrium

2-Aminothiazole can exist in two primary tautomeric forms: the amino form (1,3-thiazol-2-amine) and the imino form (2(3H)-imino-1,3-thiazole).

tautomerism_aminothiazole cluster_amino Amino Tautomer (Predominant) cluster_imino Imino Tautomer amino imino amino->imino caption Figure 1: Amino-imino tautomeric equilibrium in 2-aminothiazole.

Figure 1: Amino-imino tautomeric equilibrium in 2-aminothiazole.

The central question for any drug development professional is: which form prevails? The overwhelming body of evidence from spectroscopic and computational studies indicates that the amino tautomer is the predominant form in solution .[4][5]

Causality: Why the Amino Form Dominates

The preference for the amino tautomer is not arbitrary; it is dictated by fundamental principles of chemical stability.

  • Aromaticity: The amino form maintains the aromaticity of the thiazole ring, a significant stabilizing factor. The 6-π electron system provides considerable resonance energy. In contrast, the imino form disrupts this aromaticity, localizing double bonds and raising the overall energy of the molecule.

  • Solvation: Polar solvents, particularly water, can effectively solvate the amino group through hydrogen bonding. While the imino form also has hydrogen bond donors and acceptors, the overall solvation energy often favors the amino tautomer.

  • Computational Energetics: Density Functional Theory (DFT) calculations consistently predict the amino tautomer to be the more stable configuration, with lower ground-state energy compared to the imino form.[4][6] Theoretical studies exploring hydration or self-assistance on the proton transfer transition state further support that the amino configuration is the predominant tautomer.[4]

Spectroscopic Evidence: A Self-Validating System

Multiple spectroscopic techniques provide converging evidence for the dominance of the amino tautomer. The key is to compare experimental data with theoretical predictions for each possible form.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for distinguishing between the two forms. In the amino tautomer, the two ring protons (H-4 and H-5) are in a more aromatic environment and typically appear as distinct doublets. For the parent 2-aminothiazole in DMSO-d₆, signals are observed around 6.53 ppm and 6.93 ppm.[7] In contrast, the imino form would exhibit different chemical shifts due to the altered electronic structure and the presence of an N-H proton on the ring nitrogen. Studies on substituted 2-aminothiazoles have shown that substituents on the exocyclic nitrogen or the thiazole ring can shift the equilibrium, but the amino form generally prevails.[8]

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule. Key differences are expected in the N-H stretching and bending regions, as well as the C=N and C-N stretching frequencies.

  • Amino Form: Characterized by N-H stretching bands of a primary amine and ring vibrations consistent with an aromatic system.

  • Imino Form: Expected to show a C=N (exocyclic) stretching band and a single N-H (endocyclic) stretching vibration at a different frequency.

Comparative analysis of experimental Raman spectra with DFT-calculated spectra for both tautomers shows a much better correlation with the predicted spectrum for the amino form, confirming it as the main configuration in solution.[4][9] While some spectral features might suggest the coexistence of both tautomers, the dominant signals align with the amino structure.[4]

Spectroscopic Data Amino Tautomer (Observed/Predicted) Imino Tautomer (Predicted) Rationale for Differentiation
¹H NMR (Ring Protons) Doublets in the aromatic region (e.g., ~6.5-7.0 ppm for parent)[7]Shifted signals due to loss of aromaticity.The chemical shift is highly sensitive to the ring's electronic structure.
¹H NMR (NH Protons) Broad singlet for exocyclic -NH₂.Two distinct signals: one for the endocyclic NH and one for the exocyclic =NH.The chemical environment of the protons is fundamentally different.
¹³C NMR (C2 Carbon) Chemical shift reflects a carbon single-bonded to an exocyclic nitrogen (~169 ppm).[10]Expected to be shifted due to the C=N double bond character.The hybridization and bonding of the C2 carbon change significantly.
IR/Raman (C=N Stretch) Ring C=N stretch is part of the aromatic system.A distinct exocyclic C=N stretching frequency would be present.The exocyclic imine bond is a unique feature of this tautomer.
IR/Raman (N-H Bending) Typical -NH₂ scissoring vibration.Different N-H bending modes for endo- and exocyclic protons.The geometry and bonding of the nitrogen atoms differ.

Table 1: Comparative spectroscopic signatures for differentiating 2-aminothiazole tautomers.

Part 2: Tautomerism in this compound

In contrast to the well-studied 2-aminothiazoles, the tautomeric behavior of this compound is less documented in readily available literature. Isothiazoles are structural isomers of thiazoles where the nitrogen and sulfur atoms are adjacent (a 1,2-relationship). This seemingly small change has significant implications for the molecule's electronic structure and, consequently, its tautomeric preferences.

Potential Tautomeric Equilibrium

Similar to its thiazole counterpart, this compound can theoretically exist in an amino-imino equilibrium.

tautomerism_isothiazole cluster_amino_iso Amino Tautomer cluster_imino_iso Imino Tautomer amino_iso imino_iso amino_iso->imino_iso caption Figure 2: Potential amino-imino equilibrium in this compound.

Figure 2: Potential amino-imino equilibrium in this compound.
Contrasting Behavior and Inferred Properties

While extensive experimental studies on the parent this compound are scarce, we can infer its likely behavior based on related structures and theoretical principles.

  • Aromaticity and Stability: The isothiazole ring is also aromatic. However, the relative stability of the amino versus the imino tautomer may be different from the thiazole system due to the altered positions of the heteroatoms. A patent describing the synthesis of 5-amino-3-methyl-isothiazole explicitly depicts the tautomeric equilibrium with its β-iminothioamide precursor, suggesting that tautomerism is a relevant concept in this scaffold.[11]

  • Influence of Substituents: In related heterocyclic systems, the position of the tautomeric equilibrium is highly sensitive to the electronic nature of substituents. Electron-withdrawing groups can favor one form, while electron-donating groups can favor the other.

  • Computational Insights: In the absence of extensive experimental data, DFT calculations would be the most reliable method to predict the relative energies of the this compound tautomers in both the gas phase and in solution.[12] Such studies are crucial for guiding synthetic and medicinal chemistry efforts involving this scaffold. For other heterocyclic systems, like isoxazolone, theoretical calculations have been successfully used to determine the properties of different tautomeric forms.[13]

Given the critical role of tautomerism, any research program involving this compound or its derivatives must include a thorough experimental and/or computational investigation to definitively establish the predominant tautomeric form under the conditions of interest.

Part 3: Experimental Protocols and Workflows

Characterizing tautomeric equilibrium is a critical step in drug development. The following protocol outlines a standard workflow using ¹H NMR spectroscopy.

Protocol: ¹H NMR Analysis of Tautomeric Equilibrium

Objective: To determine the predominant tautomeric form of an aminothiazole or aminoisothiazole derivative in solution.

Materials:

  • Compound of interest (e.g., 2-aminothiazole)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃, Methanol-d₄)

  • NMR tubes

  • NMR spectrometer (300 MHz or higher recommended)

  • Internal standard (e.g., TMS)

Methodology:

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the compound.

    • Dissolve the compound in ~0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry NMR tube. DMSO-d₆ is often a good starting point as it can solubilize a wide range of compounds and its N-H proton signals are typically sharp.

    • Cap the tube and gently invert to ensure complete dissolution.

  • Instrument Setup & Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

    • Acquire a standard ¹H NMR spectrum. Key parameters:

      • Spectral Width: Typically -2 to 12 ppm.

      • Number of Scans: 16 or 32 scans are usually sufficient for good signal-to-noise.

      • Relaxation Delay (d1): 1-2 seconds.

    • Self-Validating Step: To confirm the identity of exchangeable N-H protons, add one drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to N-H protons will broaden or disappear.

  • Data Processing and Analysis:

    • Apply Fourier transform, phase correction, and baseline correction to the acquired FID.

    • Calibrate the spectrum using the residual solvent peak or internal standard (TMS at 0 ppm).

    • Integrate all signals.

    • Analyze the Spectrum (Causality-Driven Interpretation):

      • Aromatic Region: Identify the signals corresponding to the heterocyclic ring protons. Compare their chemical shifts and coupling patterns to theoretically predicted values for the amino and imino forms. Aromatic protons of the amino tautomer are expected in a specific region (e.g., 6.5-7.5 ppm for aminothiazole).[7]

      • NH Proton Region: Locate the signal for the -NH₂ (amino) or -NH/=NH (imino) protons. The amino form should show one integrated signal (2H), while the imino form would show two distinct signals (1H each). Confirm their identity with the D₂O exchange experiment.

      • Alkyl/Aryl Substituents: Analyze the signals from any substituents on the ring or amino group. Their chemical shifts can provide secondary evidence for the electronic environment of the predominant tautomer.[8]

    • Based on the combined evidence from chemical shifts, integration, and D₂O exchange, determine the predominant (or exclusive) tautomer in the chosen solvent. If signals for both tautomers are present, the relative integration can be used to quantify the equilibrium ratio.

Figure 3: Experimental workflow for tautomer determination via ¹H NMR.

Conclusion and Outlook

The study of tautomerism in heterocyclic amines like aminothiazoles and this compound is fundamental to their application in drug discovery. For 2-aminothiazoles, a wealth of consistent data confirms the predominance of the aromatic amino tautomer in solution, a preference driven by electronic stability. This knowledge provides a solid foundation for designing molecules that interact predictably with biological targets.

For this compound and its derivatives, the picture is less clear, highlighting an area ripe for further investigation. Researchers and drug development professionals working with this scaffold should prioritize the rigorous characterization of its tautomeric behavior using the spectroscopic and computational methods outlined in this guide. Ultimately, a deep understanding of these dynamic equilibria is not merely an academic exercise but a prerequisite for the rational design of safe and effective medicines.

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Whitepaper: Structural Elucidation and Analysis of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isothiazole nucleus is a cornerstone of modern medicinal chemistry, integral to a wide array of pharmacologically active agents.[1][2][3] Its unique electronic properties and structural features make it a privileged scaffold in drug design.[2] This guide provides a comprehensive, in-depth analysis of the structural elucidation of a key derivative, Isothiazol-5-amine. Moving beyond a simple recitation of methods, this document details the causality behind experimental choices, offering field-proven insights into the multi-faceted analytical workflow required for unambiguous characterization. We will explore the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting each not as an isolated technique, but as a component of a self-validating system for confirming molecular identity and purity.

Introduction: The Significance of the Isothiazole Scaffold

Isothiazoles are five-membered heterocyclic compounds containing adjacent nitrogen and sulfur atoms, a 1,2-relationship that imparts distinct electronic characteristics.[2][4] This arrangement is found in numerous compounds with significant biological activities, including anticancer, antiviral, anti-inflammatory, and antifungal properties.[1][2][5][6] The isothiazole ring can serve as a bioisostere for other aromatic systems and its presence can enhance metabolic stability or modulate the pharmacokinetic profile of a drug candidate.[5][7]

This compound, in particular, serves as a critical building block for the synthesis of more complex molecules. The amino group at the 5-position provides a versatile synthetic handle for further functionalization, allowing chemists to explore structure-activity relationships (SAR) in drug discovery programs. Therefore, the unambiguous confirmation of its structure is a prerequisite for its use in any synthetic or biological application. This guide establishes the authoritative workflow for achieving that confirmation.

cluster_0 Core Analytical Workflow A Initial Synthesis & Purification B Mass Spectrometry (MS) Confirm Molecular Weight A->B C NMR Spectroscopy (¹H, ¹³C, 2D) Determine Connectivity A->C E Infrared (IR) Spectroscopy Identify Functional Groups A->E D X-ray Crystallography (If solid) Define 3D Structure B->D Informed by other data F Unambiguous Structural Confirmation B->F Molecular Formula C->D Informed by other data C->F Primary Structure D->F Absolute Confirmation E->D Informed by other data E->F Functional Groups

Caption: A logical workflow for the comprehensive structural elucidation of a novel chemical entity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is the most powerful technique for determining the precise connectivity of atoms in a molecule. For this compound, ¹H and ¹³C NMR are indispensable for confirming the substitution pattern on the heterocyclic ring.

Expertise & Causality: We utilize a combination of 1D (¹H, ¹³C) and 2D (e.g., HSQC, HMBC) experiments. 1D spectra provide information on the chemical environment and multiplicity of each nucleus, while 2D spectra reveal correlations between nuclei, allowing for the definitive assignment of the molecular framework. The choice of solvent is critical; Deuterated Dimethyl Sulfoxide (DMSO-d₆) is often preferred for polar compounds like amines as it can exchange with the N-H protons, allowing for their identification.

Predicted NMR Data for this compound

The structure of this compound consists of two protons on the heterocyclic ring (H3 and H4) and the amine protons. The chemical shifts are influenced by the electronegativity of the adjacent sulfur and nitrogen atoms and the electron-donating effect of the amino group.

Caption: Numbered structure of this compound for NMR assignment.

Based on published data for the hydrochloride salt and related isothiazole structures, the following assignments can be predicted.[8][9][10]

Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Rationale
H3 ~8.7Doublet~4-5 HzDeshielded by adjacent ring nitrogen (N2) and sulfur (S1). Coupled to H4.
H4 ~7.3Doublet~4-5 HzShielded relative to H3 by the electron-donating NH₂ group. Coupled to H3.
NH₂ Broad, variableSingletN/AChemical shift is concentration and solvent dependent. May exchange with D₂O.
C3 ~150-155CHN/ADeshielded by adjacent N and S atoms.
C4 ~120-125CHN/AShielded relative to C5 due to proximity to the electron-donating amine.
C5 ~160-165CN/AQuaternary carbon attached to the amino group, significantly deshielded.
Protocol: NMR Data Acquisition

This protocol ensures high-quality, reproducible data.

  • Sample Preparation:

    • Accurately weigh 5-10 mg of this compound (or its hydrochloride salt).

    • Dissolve the sample in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry 5 mm NMR tube.

    • Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Instrument Setup (for a 500 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard 1D proton spectrum with a 90° pulse.

    • Set the spectral width to cover the expected range (e.g., 0-12 ppm).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-180 ppm).

    • A sufficient number of scans must be acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

  • 2D NMR (HSQC/HMBC):

    • Acquire Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) spectra using standard pulse programs to confirm C-H and long-range C-H correlations, respectively.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of a compound, allowing for the determination of its elemental composition. This technique is a crucial, non-negotiable step in structural validation.

Expertise & Causality: For a polar molecule like this compound, Electrospray Ionization (ESI) is the method of choice.[11] It is a "soft" ionization technique that minimizes fragmentation, ensuring the prominent observation of the protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry (HRMS), often performed on a Time-of-Flight (TOF) or Orbitrap analyzer, is used to determine the mass with high precision, enabling the confirmation of the molecular formula.

Predicted Mass Spectrometry Data
  • Molecular Formula: C₃H₄N₂S

  • Monoisotopic Mass: 100.01 g/mol

  • Expected [M+H]⁺ (HRMS): 101.0171 (Calculated for C₃H₅N₂S⁺)

Tandem MS (MS/MS) experiments, where the [M+H]⁺ ion is isolated and fragmented, can provide further structural information.

Predicted m/z Proposed Fragment Ion Notes
101.0171[M+H]⁺Protonated molecular ion. The primary ion observed in ESI+.
74.0093[M+H - HCN]⁺Loss of hydrogen cyanide from the ring, a common fragmentation for nitrogen heterocycles.
58.9830[C₂H₃S]⁺Fragment corresponding to the thio-vinyl portion of the ring.
Protocol: LC-MS Data Acquisition

This protocol integrates liquid chromatography for sample introduction and purification prior to MS analysis.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).

    • Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase.

  • LC-MS System Parameters:

    • LC Column: A standard C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 1-5 µL.

  • MS Parameters (ESI+):

    • Ionization Mode: Positive Ion Mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Gas (N₂): Flow rate of 600 L/hr at 350 °C.

    • Mass Range: Scan from m/z 50 to 300.

    • Data Acquisition: Full scan mode for molecular weight confirmation. For MS/MS, the precursor ion (m/z 101.02) is selected and fragmented using collision-induced dissociation (CID).

Advanced Structural Confirmation

While NMR and MS provide the core of the structural proof, other techniques can offer complementary or definitive information, particularly regarding the three-dimensional structure and functional groups.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and the spatial arrangement of atoms.

Protocol: Single-Crystal X-ray Diffraction

  • Crystal Growth: Grow single crystals of this compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a goniometer. Collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to determine the initial atomic positions. Refine the structural model against the experimental data to obtain the final, high-precision structure.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and simple method to confirm the presence of key functional groups.

Expected Absorption Bands:

  • N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.

  • C-H Stretch (Aromatic): Weak to medium bands above 3000 cm⁻¹.

  • C=N and C=C Stretch: Medium bands in the 1500-1650 cm⁻¹ region.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the synergistic application of modern analytical techniques. NMR spectroscopy defines the atomic connectivity, high-resolution mass spectrometry confirms the elemental composition, and X-ray crystallography can provide the ultimate proof of structure in the solid state. By following the detailed, validated protocols outlined in this guide, researchers and drug development professionals can ensure the identity and purity of this critical building block, thereby upholding the scientific integrity of their subsequent research and development efforts.

References

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Methodological & Application

Application Notes & Protocols: Synthetic Strategies for Isothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Importance of the Isothiazol-5-amine Scaffold

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone of modern medicinal chemistry.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions have led to its incorporation into a multitude of pharmacologically active agents.[4] Among its derivatives, the this compound scaffold is of particular significance, serving as a critical pharmacophore in compounds exhibiting a wide spectrum of therapeutic potential, including antiviral, anti-inflammatory, and anticancer activities.[4][5] The development of robust and versatile synthetic protocols to access these valuable molecules is, therefore, a paramount objective for researchers in drug discovery and development.

This guide provides an in-depth exploration of key synthetic methodologies for the preparation of this compound derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying mechanistic rationale and practical insights to empower effective synthesis and innovation.

Retrosynthetic Analysis: Deconstructing the Isothiazole Core

A logical approach to the synthesis of isothiazol-5-amines begins with a retrosynthetic analysis to identify key bond disconnections and strategic precursors. The primary strategies for constructing the isothiazole ring generally fall into intramolecular cyclizations of linear precursors or convergent cycloaddition approaches.

G cluster_0 Target Molecule cluster_1 Key Precursors This compound This compound Derivative Enaminonitrile β-Enaminonitrile / β-Enaminothioamide This compound->Enaminonitrile Intramolecular Cyclization Halo-Isothiazole 5-Halo-Isothiazole This compound->Halo-Isothiazole Nucleophilic Substitution Three_Atom Three-Atom Fragment (e.g., Enamine) This compound->Three_Atom (3+2) Cycloaddition Two_Atom Two-Atom Fragment (e.g., S-N source) G Start β-Enaminothioamide Oxidation Oxidizing Agent (e.g., I₂, Br₂) Start->Oxidation Cyclization Intramolecular Cyclization Oxidation->Cyclization Elimination Elimination of 2H⁺, 2e⁻ Cyclization->Elimination Product This compound Elimination->Product

Caption: Workflow for β-Enaminothioamide cyclization.

Detailed Experimental Protocol

Synthesis of 3-Phenylthis compound [6]

  • Materials and Reagents:

    • 3-Amino-3-phenylprop-2-enethioamide

    • Iodine (I₂)

    • Absolute Ethanol

    • Sodium thiosulfate (Na₂S₂O₃) solution (10% w/v)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Ethyl acetate

    • Anhydrous magnesium sulfate (MgSO₄)

    • Round-bottom flask, magnetic stirrer, reflux condenser, dropping funnel, Buchner funnel

  • Step-by-Step Procedure:

    • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 3-amino-3-phenylprop-2-enethioamide (1.78 g, 10 mmol) in absolute ethanol (50 mL).

    • Addition of Oxidant: Prepare a solution of iodine (2.54 g, 10 mmol) in absolute ethanol (50 mL). Add this solution dropwise to the stirred thioamide solution at room temperature over 30 minutes.

    • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Quenching: Upon completion, cool the reaction mixture in an ice bath. Quench the excess iodine by adding 10% sodium thiosulfate solution dropwise until the brown color disappears.

    • Work-up: Concentrate the mixture under reduced pressure to remove most of the ethanol. Add water (50 mL) and ethyl acetate (50 mL) to the residue. Separate the organic layer.

    • Extraction: Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purification: Purify the crude solid by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene) to afford pure 3-phenylthis compound.

  • Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

  • Safety Precautions:

    • Iodine is corrosive and volatile; handle in a well-ventilated fume hood.

    • Ethanol is flammable; avoid open flames.

    • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol II: Synthesis from Enamines and 4,5-Dichloro-1,2,3-dithiazolium Chloride

This powerful method provides access to highly functionalized isothiazoles by reacting primary enamines with 4,5-dichloro-1,2,3-dithiazolium chloride. This reagent acts as a source of the -S-N= fragment, leading to a (3+2) type cycloaddition.

Principle & Mechanistic Insight

The reaction is initiated by the nucleophilic attack of the enamine on the electrophilic dithiazolium salt. This is followed by a cascade of ring-opening and ring-closing events, ultimately leading to the formation of the isothiazole ring with the elimination of sulfur and hydrogen chloride. This method is particularly useful for synthesizing isothiazoles with specific substitution patterns at the 3, 4, and 5-positions. [7]

Detailed Experimental Protocol

Synthesis of Methyl 5-cyano-3-methylisothiazole-4-carboxylate [7]

  • Materials and Reagents:

    • Methyl 3-aminocrotonate

    • 4,5-Dichloro-1,2,3-dithiazolium chloride

    • Anhydrous Dichloromethane (DCM)

    • Silica gel for column chromatography

    • Hexane and Ethyl Acetate for elution

    • Schlenk flask, magnetic stirrer, nitrogen atmosphere setup

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried Schlenk flask under a nitrogen atmosphere, add a solution of methyl 3-aminocrotonate (1.15 g, 10 mmol) in anhydrous DCM (40 mL).

    • Reagent Addition: Cool the solution to 0 °C in an ice bath. Add 4,5-dichloro-1,2,3-dithiazolium chloride (2.16 g, 10 mmol) portion-wise over 15 minutes, ensuring the temperature does not rise above 5 °C.

    • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. A precipitate may form during the reaction.

    • Monitoring: Monitor the reaction by TLC for the disappearance of the enamine starting material.

    • Work-up: Upon completion, filter the reaction mixture to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.

    • Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to isolate the desired product.

  • Safety Precautions:

    • 4,5-Dichloro-1,2,3-dithiazolium chloride is a reactive and potentially hazardous reagent. Handle with care in a fume hood.

    • Dichloromethane is a volatile and suspected carcinogen. Use appropriate containment and PPE.

Protocol III: (4+1) Annulation of β-Ketothioamides

A more recent and metal-free approach involves the [4+1] annulation of β-ketothioamides with ammonium acetate. This method is advantageous due to its operational simplicity and use of readily available reagents. [8]

Principle & Mechanistic Insight

In this one-pot reaction, the β-ketothioamide acts as the four-atom component. Ammonium acetate serves as the nitrogen source. The reaction is believed to proceed via the formation of an imine intermediate, followed by an intramolecular cyclization and subsequent aerial oxidation to furnish the aromatic isothiazole ring. [8]

G Start β-Ketothioamide + NH₄OAc Imine Imine Formation Start->Imine Cyclization Intramolecular Cyclization Imine->Cyclization Oxidation Aerial Oxidation Cyclization->Oxidation Product 3,5-Disubstituted Isothiazole Oxidation->Product

Caption: Mechanism of (4+1) Annulation.

Detailed Experimental Protocol

General Procedure for 3,5-Disubstituted Isothiazoles [8]

  • Materials and Reagents:

    • Substituted β-ketothioamide

    • Ammonium acetate (NH₄OAc)

    • Ethanol or Dimethyl Sulfoxide (DMSO)

    • Standard laboratory glassware for heating and stirring

  • Step-by-Step Procedure:

    • Reaction Setup: In a round-bottom flask, combine the β-ketothioamide (1 mmol) and ammonium acetate (2 mmol, 2 equivalents).

    • Solvent and Heating: Add the chosen solvent (e.g., ethanol or DMSO, 5 mL) and heat the mixture to 80-100 °C.

    • Reaction: Stir the reaction at this temperature for the required time (typically 2-8 hours), monitoring by TLC. The reaction is open to the air to facilitate oxidation.

    • Work-up: After cooling to room temperature, pour the reaction mixture into ice-water (50 mL).

    • Isolation: Collect the precipitated solid by vacuum filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

    • Drying and Purification: Wash the collected solid with water and dry under vacuum. If extracted, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or recrystallization as needed.

Comparative Summary of Synthetic Protocols

Protocol Starting Materials Key Features Advantages Limitations
I: Oxidative Cyclization β-EnaminothioamidesOxidative N-S bond formationHigh yields, direct route to 5-amino derivatives. [6]Requires stoichiometric oxidant, precursor synthesis may be multi-step.
II: From Enamines Primary Enamines, Dithiazolium Salt(3+2) CycloadditionAccess to highly functionalized isothiazoles. [7]Reagent is specialized and moisture-sensitive.
III: (4+1) Annulation β-Ketothioamides, NH₄OAcMetal-free, C-N and S-N bond formation in one potOperationally simple, atom-economical, uses common reagents. [8]Limited to 3,5-disubstituted patterns, may require elevated temperatures.

Conclusion and Future Perspectives

The synthesis of this compound derivatives is a dynamic field with a range of established and emerging methodologies. The choice of synthetic route depends critically on the desired substitution pattern, scale of the reaction, and availability of starting materials. The protocols detailed herein, from classic oxidative cyclizations to modern metal-free annulations, provide a robust toolkit for researchers. Future efforts will likely focus on developing even more efficient, sustainable, and stereoselective methods to expand the accessible chemical space of these pharmacologically vital heterocyles.

References

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  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Who we serve.
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  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing).
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Application Notes and Protocols: Isothiazol-5-amine as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Privileged Isothiazole Scaffold and the Strategic Importance of the 5-Amino Moiety

The isothiazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the design of contemporary pharmaceuticals.[1] Its unique electronic properties, including the electronegativity of the heteroatoms and their 1,2-relationship, confer upon it the ability to engage in a variety of non-covalent interactions with biological targets, rendering it a privileged scaffold in medicinal chemistry.[1] Isothiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antiviral, and antipsychotic properties.[1][2]

Among the various substituted isothiazoles, isothiazol-5-amine stands out as a particularly versatile and strategic building block for drug discovery. The presence of a primary amino group at the C5 position provides a readily functionalizable handle for the introduction of diverse substituents and the construction of more complex molecular architectures. This amino group can be acylated, sulfonylated, or utilized in cross-coupling reactions, allowing for the systematic exploration of structure-activity relationships (SAR). This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of this compound, complete with detailed protocols for its synthesis and functionalization, to empower researchers in the development of novel therapeutics.

Physicochemical and Spectroscopic Profile of this compound

A thorough understanding of the physicochemical and spectroscopic properties of a building block is paramount for its effective utilization in synthesis and for the characterization of its derivatives.

Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt

PropertyThis compoundThis compound hydrochlorideSource(s)
CAS Number 82357-92-492815-50-4[3][4]
Molecular Formula C₃H₄N₂SC₃H₅ClN₂S[3][5]
Molecular Weight 100.14 g/mol 136.60 g/mol [3][5]
Appearance -White to off-white solid[6]
Storage -Inert atmosphere, Room Temperature[6]
Spectroscopic Data

The structural integrity of this compound and its derivatives is confirmed through a combination of spectroscopic techniques. Below is a summary of expected spectroscopic data.

  • ¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the isothiazole ring and the protons of the amino group. The chemical shifts of the ring protons are influenced by the electronic effects of the nitrogen and sulfur heteroatoms and the amino substituent. For primary amines, the N-H protons often appear as a broad signal, and their chemical shift can be concentration and solvent-dependent.[7][8]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the isothiazole ring are characteristic of this heterocyclic system.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound will exhibit characteristic absorption bands for the N-H stretching of the primary amine, typically in the range of 3400-3250 cm⁻¹ (as two bands for the symmetric and asymmetric stretches).[9] Other characteristic bands include C=C and C=N stretching vibrations of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound, the molecular ion peak (M⁺) would be observed at m/z = 100.

Synthesis of this compound: A Foundational Protocol

The synthesis of this compound can be achieved through various routes, with one of the most established methods involving the oxidative cyclization of β-iminothioamides.[10] This approach provides a reliable and scalable method for accessing this key building block.

Protocol 1: Synthesis of 5-Amino-3-methylisothiazole from β-Iminothiobutyramide

This protocol is based on the synthetic route described in U.S. Patent 2,871,243.[10]

Reaction Scheme:

G cluster_0 Synthesis of 5-Amino-3-methylisothiazole start β-Iminothiobutyramide oxidant Oxidizing Agent (e.g., Chloramine-T, H₂O₂) start->oxidant Oxidative Cyclization product 5-Amino-3-methylisothiazole oxidant->product

Caption: Oxidative cyclization of β-iminothiobutyramide.

Materials:

  • β-Iminothiobutyramide

  • Chloramine-T trihydrate or Hydrogen Peroxide (30% w/v)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, separatory funnel, ice bath

Step-by-Step Procedure:

  • Preparation of the Oxidizing Agent Solution:

    • Using Chloramine-T: In a suitable flask, prepare a solution of chloramine-T trihydrate (1.1 equivalents) and sodium hydroxide (0.4 equivalents) in water.

    • Using Hydrogen Peroxide: In a flask equipped with an ice bath, prepare a solution of 30% hydrogen peroxide (1.1 equivalents) in 2 N hydrochloric acid.

  • Reaction:

    • To the prepared oxidizing solution, add β-iminothiobutyramide (1.0 equivalent) portion-wise while maintaining the temperature below 40°C with stirring.

    • Continue stirring the reaction mixture for several hours at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Once the reaction is complete, make the solution alkaline with a 50% aqueous solution of sodium hydroxide.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Isolation:

    • Filter the drying agent and evaporate the solvent under reduced pressure to obtain the crude 5-amino-3-methylisothiazole as an oil.

  • Purification (Optional):

    • The crude product can be purified by vacuum distillation or by conversion to its hydrochloride salt, followed by recrystallization and subsequent liberation of the free base. To form the hydrochloride salt, dissolve the crude product in dry diethyl ether and bubble dry hydrogen chloride gas through the solution. The precipitated hydrochloride salt can be collected by filtration.

Functionalization of this compound: Gateway to Molecular Diversity

The synthetic utility of this compound lies in the reactivity of its primary amino group, which serves as a versatile handle for introducing a wide array of functional groups and for building more complex molecular scaffolds.

Protocol 2: N-Acylation of this compound

N-acylation is a fundamental transformation for the derivatization of this compound, leading to the formation of amides that are prevalent in many bioactive molecules.[11]

Reaction Scheme:

G cluster_1 N-Acylation of this compound start This compound reagent Acyl Chloride (R-COCl) or Carboxylic Anhydride ((RCO)₂O) start->reagent product N-(Isothiazol-5-yl)amide reagent->product base Base (e.g., Triethylamine, Pyridine)

Caption: General scheme for N-acylation.

Materials:

  • This compound

  • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) or Carboxylic anhydride (e.g., acetic anhydride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Triethylamine (NEt₃) or Pyridine (1.5 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Base Addition: Cool the stirred solution to 0°C in an ice bath and add triethylamine (1.5 equivalents).

  • Acylating Agent Addition: Add the acyl chloride (1.1 equivalents), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, quench the reaction with deionized water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or by column chromatography on silica gel.

Protocol 3: N-Sulfonylation of this compound

The synthesis of sulfonamides is another crucial transformation in medicinal chemistry, as this functional group is a key component of many drugs.[12][13]

Reaction Scheme:

G cluster_2 N-Sulfonylation of this compound start This compound reagent Sulfonyl Chloride (R-SO₂Cl) start->reagent product N-(Isothiazol-5-yl)sulfonamide reagent->product base Base (e.g., Pyridine, NaOAc)

Caption: General scheme for N-sulfonylation.

Materials:

  • This compound

  • Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, benzenesulfonyl chloride) (1.1 equivalents)

  • Pyridine or a solution of Sodium Acetate in water

  • Hydrochloric acid (for acidic work-up)

  • Ethyl acetate

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 equivalent) in pyridine and cool the solution in an ice bath.

  • Sulfonyl Chloride Addition: Add the sulfonyl chloride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction: Allow the reaction mixture to stir at room temperature overnight.

  • Work-up: Pour the reaction mixture into ice-water and acidify with hydrochloric acid to precipitate the product.

  • Isolation: Collect the solid product by filtration, wash with cold water, and dry.

  • Purification: The crude sulfonamide can be purified by recrystallization from a suitable solvent (e.g., ethanol).

Applications of this compound in the Synthesis of Bioactive Molecules

The isothiazole scaffold, and specifically derivatives of this compound, are integral components of several classes of therapeutic agents.

Antipsychotic Agents: The Case of Ziprasidone and Perospirone

The benzisothiazole moiety is a key structural feature in several atypical antipsychotic drugs, including ziprasidone and perospirone.[1][14] These drugs exhibit a complex pharmacology, acting on multiple neurotransmitter receptors, including dopamine D₂ and serotonin 5-HT₂ₐ receptors. The synthesis of these drugs involves the preparation of a key 3-(1-piperazinyl)-1,2-benzisothiazole intermediate, which can be conceptually derived from isothiazole precursors.

Synthetic Strategy Overview for Ziprasidone:

G cluster_3 Retrosynthetic Analysis of Ziprasidone ziprasidone Ziprasidone intermediate1 3-(1-Piperazinyl)-1,2-benzisothiazole ziprasidone->intermediate1 Condensation intermediate2 5-(2-Chloroethyl)-6-chlorooxindole ziprasidone->intermediate2 precursor Benzisothiazole Precursor intermediate1->precursor

Caption: Key disconnection in Ziprasidone synthesis.

The synthesis of ziprasidone typically involves the condensation of 3-(1-piperazinyl)-1,2-benzisothiazole with 5-(2-chloroethyl)-6-chlorooxindole.[14][15] The benzisothiazole intermediate is a critical component, and its synthesis highlights the importance of isothiazole chemistry in accessing these complex pharmaceutical agents.

Kinase Inhibitors: A Promising Avenue for Isothiazole Derivatives

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer and other diseases.[16][17] The isothiazole and thiazole scaffolds are frequently found in potent and selective kinase inhibitors.[16][17] Derivatives of this compound are attractive candidates for the development of kinase inhibitors due to the ability to introduce various substituents that can interact with the ATP-binding site of kinases.

Table 2: Examples of Thiazole-Based Kinase Inhibitors and Their Targets

Kinase TargetExample ScaffoldTherapeutic AreaSource(s)
Aurora Kinases N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amineCancer[16]
GSK-3β Thiazole-based derivatives (e.g., AR-A014418)Neurological disorders, Cancer[16][18]
TrkA Isothiazole-based inhibitorsCancer, Pain[17]

The synthesis of these inhibitors often involves cross-coupling reactions to append aryl or heteroaryl moieties to the isothiazole core, a strategy that is readily applicable to this compound derivatives.

Conclusion

This compound is a high-value building block in medicinal chemistry, offering a strategic entry point for the synthesis of a diverse range of bioactive molecules. Its readily functionalizable amino group, coupled with the favorable pharmacological properties of the isothiazole scaffold, makes it an indispensable tool for drug discovery and development. The protocols and applications outlined in this guide are intended to provide researchers with the foundational knowledge and practical methodologies to effectively harness the potential of this compound in their quest for novel therapeutics.

References

  • Kulkarni, S., Akolkar, H., Khedkar, V. M., & Haghi, A. K. (2024).
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The Isothiazole-5-amine Scaffold: A Versatile Building Block for Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes and Protocols for Researchers in Drug Discovery

Abstract

The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry. Its unique electronic properties and ability to engage in various non-covalent interactions have led to its incorporation into a wide array of biologically active compounds. Specifically, Isothiazol-5-amine and its derivatives have emerged as valuable starting materials and key intermediates in the synthesis of novel anticancer agents. This technical guide provides an in-depth exploration of the application of the this compound core in the design and synthesis of potential cancer therapeutics, with a focus on kinase inhibitors and fused heterocyclic systems. Detailed synthetic protocols, mechanistic insights, and the rationale behind experimental designs are presented to empower researchers in oncology drug discovery and development.

Introduction: The Significance of the Isothiazole-5-amine Moiety

The isothiazole ring is a bioisostere of several natural and synthetic compounds, allowing it to mimic other functionalities and interact with a range of biological targets. The 5-amino-substituted isothiazole is of particular interest due to the presence of a nucleophilic amino group, which serves as a handle for diverse chemical modifications. This functional group readily participates in reactions such as amide bond formation, urea synthesis, and the construction of fused heterocyclic systems, making it a versatile precursor for generating libraries of compounds for biological screening.

The inherent chemical properties of the isothiazole ring, including its planarity and the presence of heteroatoms capable of hydrogen bonding and metal coordination, contribute to its ability to bind to the active sites of enzymes, such as protein kinases, which are often dysregulated in cancer. The strategic functionalization of the this compound scaffold allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, a crucial aspect of modern drug design.

Synthetic Applications in Anticancer Agent Development

The this compound core has been successfully utilized in the synthesis of several classes of compounds with demonstrated anticancer potential. This section will detail two prominent examples: the synthesis of fused Isothiazolopyrimidines and the development of Isothiazolo[4,5-b]pyridine-based kinase inhibitors.

Isothiazolopyrimidines: Fused Heterocycles with Antineoplastic Activity

A notable application of the isothiazole-5-amine scaffold is in the synthesis of isothiazolo[5,4-d]pyrimidines. These fused heterocyclic systems are purine isosteres and have shown significant activity against various cancer cell lines. The synthesis leverages the reactivity of the 5-amino group of an isothiazole precursor to construct the pyrimidine ring.

One of the pioneering studies in this area demonstrated the conversion of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione into Schiff bases via reaction with various aldehydes. Subsequent reduction of these Schiff bases yielded N-methylene analogs with potent activity against L-1210 leukemia, Sa-180 sarcoma, and Ehrlich carcinoma[1].

The general synthetic approach is outlined below:

Synthesis of Isothiazolopyrimidines start 5-Amino-3-methylisothiazole (Precursor) intermediate1 5-Amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione start->intermediate1 Ring Annulation intermediate2 Schiff Base Intermediate intermediate1->intermediate2 Condensation with R-CHO product N-Methylene Analogs (Anticancer Agents) intermediate2->product Reduction (e.g., NaBH4)

Caption: Synthetic workflow for Isothiazolopyrimidine-based anticancer agents.

Experimental Protocol: Synthesis of Isothiazolopyrimidine Schiff Bases

This protocol is a representative example based on the work by Machoń et al. for the synthesis of Schiff bases from 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione[1].

StepProcedureRationale & Key Insights
1 Reactant Preparation In a suitable reaction vessel, dissolve 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dione (1.0 eq.) in a suitable solvent such as ethanol or a mixture of ethanol and dimethylformamide (DMF).
2 Aldehyde Addition Add the desired aromatic or heterocyclic aldehyde (1.1 eq.) to the solution.
3 Catalysis (Optional) A catalytic amount of an acid, such as acetic acid, can be added to facilitate the condensation reaction.
4 Reaction Heat the reaction mixture to reflux for a period of 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
5 Isolation Upon completion, cool the reaction mixture to room temperature. The Schiff base product often precipitates out of the solution. Collect the solid by filtration.
6 Purification Wash the collected solid with a cold solvent (e.g., ethanol) to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary.
Isothiazolo[4,5-b]pyridines as Kinase Inhibitors

Protein kinases are crucial regulators of cellular processes, and their aberrant activity is a hallmark of many cancers. The isothiazole scaffold has been effectively employed in the design of potent and selective kinase inhibitors. A recent study detailed the synthesis and evaluation of isothiazolo[4,5-b]pyridines as inhibitors of Cyclin G-associated kinase (GAK), a protein implicated in viral entry and potentially in cancer cell proliferation[2].

The synthetic strategy involves the construction of the isothiazolo[4,5-b]pyridine core followed by nucleophilic aromatic substitution at the 3-position to introduce various amine functionalities, thereby creating a library of potential inhibitors.

Kinase_Inhibitor_Synthesis start Substituted Pyridine Precursor intermediate1 3,6-Dibromoisothiazolo[4,5-b]pyridine start->intermediate1 Oxidative Ring Closure product 3-Amino-substituted Isothiazolo[4,5-b]pyridines (GAK Inhibitors) intermediate1->product Nucleophilic Aromatic Substitution (with various amines)

Caption: Synthesis of Isothiazolo[4,5-b]pyridine GAK inhibitors.

Experimental Protocol: Synthesis of 3-Amino-Substituted Isothiazolo[4,5-b]pyridines

The following is a generalized protocol for the nucleophilic aromatic substitution reaction to generate a library of GAK inhibitors, based on the procedures described for the synthesis of compounds like 4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholine[2].

StepProcedureRationale & Key Insights
1 Reactant Preparation In a screw-capped reaction tube, dissolve 3,6-dibromoisothiazolo[4,5-b]pyridine (1.0 eq.) in a suitable solvent such as ethanol.
2 Nucleophile Addition Add the desired amine (e.g., morpholine, piperazine derivatives) (2.0-3.0 eq.) to the solution.
3 Reaction Seal the reaction tube and heat the mixture at a temperature ranging from 80°C to 120°C for several hours (e.g., 4-12 hours). The reaction progress should be monitored by TLC or LC-MS.
4 Work-up After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water to precipitate the product.
5 Isolation Collect the precipitated solid by vacuum filtration.
6 Purification The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol) or by silica gel flash column chromatography.

Table 1: Representative Isothiazole-Based Anticancer Agents and their Biological Targets

Compound ClassSpecific ExampleTarget(s)Reported ActivityReference
IsothiazolopyrimidinesSchiff bases of 5-amino-3-methylisothiazolo[5,4-d]pyrimidine-4-dioneNot specifiedActive against L-1210 leukemia, Sa-180 sarcoma, Ehrlich carcinoma[1]
Isothiazolo[4,5-b]pyridines4-(6-Bromoisothiazolo[4,5-b]pyridin-3-yl)morpholineGAKPotent GAK inhibition[2]

Mechanistic Insights: Targeting Cancer-Relevant Pathways

The anticancer activity of isothiazole-5-amine derivatives often stems from their ability to interact with key proteins in cancer-related signaling pathways. As demonstrated with the isothiazolo[4,5-b]pyridines, these compounds can be designed to be potent kinase inhibitors.

The mechanism of action for kinase inhibitors typically involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates. This inhibition can lead to the arrest of cell cycle progression, induction of apoptosis (programmed cell death), and a reduction in tumor growth.

GAK_Inhibition cluster_0 Normal GAK Function cluster_1 GAK Inhibition GAK GAK Kinase PhosphoSubstrate Phosphorylated Substrate GAK->PhosphoSubstrate Phosphorylation Apoptosis Apoptosis GAK->Apoptosis Inhibition leads to ATP ATP ATP->GAK Substrate Substrate Protein Substrate->GAK Inhibitor Isothiazolo[4,5-b]pyridine Inhibitor Inhibitor->GAK Binds to ATP pocket CellProlif Cell Proliferation & Survival PhosphoSubstrate->CellProlif

Caption: Mechanism of action for Isothiazolo[4,5-b]pyridine GAK inhibitors.

Conclusion and Future Perspectives

This compound and its derivatives are a promising class of scaffolds for the development of novel anticancer agents. Their synthetic tractability allows for the creation of diverse chemical libraries, and the inherent properties of the isothiazole ring facilitate interactions with key biological targets, including protein kinases. The examples of isothiazolopyrimidines and isothiazolo[4,5-b]pyridines highlight the potential of this heterocyclic system in oncology drug discovery.

Future research in this area should focus on:

  • Expansion of Chemical Diversity: Exploring a wider range of substitutions on the isothiazole ring and the amine functionality to improve potency and selectivity.

  • Target Identification and Validation: Elucidating the specific molecular targets for compounds with promising anticancer activity.

  • Structure-Activity Relationship (SAR) Studies: Systematically modifying the chemical structure to understand the key features required for biological activity.

  • Pharmacokinetic Profiling: Evaluating the drug-like properties of lead compounds to assess their potential for clinical development.

By leveraging the unique chemistry of the this compound scaffold, researchers can continue to develop innovative and effective therapies in the fight against cancer.

References

  • Machoń, Z., Wieczorek, J., & Mordarski, M. (1987). Isothiazolopyrimidines--new group of anticancer agents. I. Archivum Immunologiae et Therapiae Experimentalis, 35(5), 599–607.
  • Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. (2024). Organic & Biomolecular Chemistry. [Link]

Sources

Application Notes & Protocols: The Isothiazol-5-amine Scaffold in Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals in the field of oncology and inflammatory diseases.

Abstract: Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them prime targets for therapeutic intervention. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, and a key strategy in this field is the identification and optimization of "privileged scaffolds"—core molecular structures that exhibit a propensity for binding to the ATP-binding site of multiple kinases. The isothiazole ring is one such versatile scaffold.[1] This guide provides an in-depth exploration of the isothiazol-5-amine moiety as a powerful template for the rational design of potent and selective kinase inhibitors. We will delve into the structural rationale for its efficacy, provide detailed synthetic and screening protocols, and discuss its application in targeting key kinases like Cyclin-Dependent Kinases (CDKs) and p38 Mitogen-Activated Protein Kinase (MAPK).

The Rationale: Why this compound for Kinase Inhibition?

Protein kinases, despite their diversity, share a structurally conserved ATP-binding pocket. A successful inhibitor must effectively compete with endogenous ATP. The design of such inhibitors often relies on identifying scaffolds that can mimic the hydrogen bonding interactions of the adenine portion of ATP with the "hinge" region of the kinase.

The this compound scaffold is particularly adept at this role. The arrangement of the ring nitrogen and the exocyclic amine at the 5-position creates a bidentate hydrogen-bonding motif that effectively engages the kinase hinge, providing a stable anchor point for the inhibitor. This leaves other positions on the isothiazole ring (e.g., C3 and C4) available for chemical modification to achieve potency and selectivity.

G cluster_kinase Kinase ATP-Binding Site cluster_inhibitor This compound Inhibitor hinge Hinge Region (Backbone NH/CO) gatekeeper Gatekeeper Residue d_loop DFG Motif (Activation Loop) ribose_pocket Ribose Pocket solvent_front Solvent Front scaffold This compound (Hinge Binder) scaffold->hinge H-Bonds r1 R1 Group (Selectivity) scaffold->r1 r2 R2 Group (Potency/Solubility) scaffold->r2 r1->gatekeeper Hydrophobic Interaction r2->ribose_pocket Fills Pocket G cluster_chem Chemical Synthesis cluster_biochem Biochemical Assays cluster_cell Cell-Based Assays synthesis Synthesis of Isothiazole Derivatives purification Purification & Characterization (HPLC, NMR, MS) synthesis->purification primary_screen Protocol 1: In Vitro Kinase Assay (Determine IC50) purification->primary_screen Test Compounds selectivity Kinase Selectivity Panel primary_screen->selectivity cell_viability Protocol 2: Antiproliferative Assay (Determine GI50) selectivity->cell_viability Potent/Selective Hits target_engagement Target Engagement (e.g., Western Blot for phospho-substrate) cell_viability->target_engagement target_engagement->synthesis SAR Feedback Loop for Optimization

Caption: Drug discovery workflow.

Protocol 1: General Synthesis of N-Substituted this compound Derivatives

Principle: This protocol outlines a common synthetic route involving the reaction of a primary amine with a suitable isothiazole precursor, often involving coupling reactions to build complexity. This example details a nucleophilic addition reaction. [2] Materials:

  • Substituted 2-amino-isothiazole core

  • Appropriate aromatic isocyanate

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware, magnetic stirrer

  • Thin Layer Chromatography (TLC) plates

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask under a nitrogen atmosphere, add the starting 2-amino-isothiazole derivative (1.0 equiv.).

  • Dissolution: Dissolve the starting material in a minimal amount of DMF. If solubility is low, gentle heating (e.g., to 80°C) may be required to achieve a clear solution. [2]3. Reagent Addition: In a separate flask, dissolve the desired substituted phenyl isocyanate (1.0 equiv.) in DCM.

  • Add the isocyanate solution dropwise to the stirred isothiazole solution at room temperature.

  • Reaction Monitoring (Trustworthiness Pillar): Monitor the reaction progress by TLC. A typical mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates reaction progression. This step is crucial for determining reaction completion and avoiding side-product formation.

  • Work-up: Once the reaction is complete (typically 1.5-2 hours), evaporate the low-boiling DCM under reduced pressure.

  • Pour the remaining DMF mixture into ice-cold water. The product should precipitate out of the solution.

  • Purification: Collect the precipitate by vacuum filtration. Purify the crude product by column chromatography on silica gel using an appropriate solvent gradient (e.g., increasing percentage of ethyl acetate in hexane) to yield the pure derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-Based)

Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by a target kinase. The amount of ATP consumed is quantified using a reagent that produces a luminescent signal inversely proportional to the amount of remaining ATP. This provides a robust method for determining inhibitor potency (IC50).

Materials:

  • Recombinant human kinase (e.g., CDK2/Cyclin A, p38α)

  • Kinase-specific peptide substrate

  • Kinase buffer (specific to the kinase, typically contains MgCl₂, DTT, and a buffering agent like HEPES)

  • ATP solution (at or near the Km for the target kinase)

  • Test compounds dissolved in 100% DMSO

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate-reading luminometer

Procedure:

  • Compound Plating: Create a serial dilution of the test compounds in DMSO. Typically, an 11-point, 3-fold dilution series is prepared, starting from 10 mM.

  • Using a liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of the 384-well plate.

  • Controls (Self-Validation Pillar):

    • Positive Control: Include wells with a known inhibitor for the target kinase (e.g., Staurosporine) to define 100% inhibition. [3] * Negative Control: Include wells with DMSO only to define 0% inhibition (maximum kinase activity).

  • Kinase/Substrate Addition: Prepare a master mix of kinase and substrate in kinase buffer. Add this mix to all wells (except for "no enzyme" blanks).

  • Initiate Reaction: Prepare an ATP solution in kinase buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption in negative control wells).

  • Stop Reaction & Detect ATP:

    • Add ADP-Glo™ Reagent to all wells. This simultaneously stops the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which react with the newly synthesized ADP to produce light. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

Data Analysis:

  • Normalize the data using the controls: % Inhibition = 100 * (1 - (Signal_compound - Signal_pos_ctrl) / (Signal_neg_ctrl - Signal_pos_ctrl)).

  • Plot the % Inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter dose-response curve to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Protocol 3: Cell-Based Antiproliferative Assay (MTT/MTS Assay)

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation. Viable cells reduce a tetrazolium salt (like MTT or MTS) to a colored formazan product. The intensity of the color is proportional to the number of living cells.

Materials:

  • Human cancer cell line (e.g., HCT-116 colon cancer, MCF-7 breast cancer). [4][5]* Complete growth medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Clear, flat-bottomed 96-well plates

  • Humidified incubator (37°C, 5% CO₂)

  • 96-well plate spectrophotometer (absorbance at 490 nm)

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of medium. Allow cells to adhere overnight in the incubator.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%).

  • Remove the overnight medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include DMSO-only wells as a negative control.

  • Incubation: Return the plate to the incubator and incubate for 72 hours.

  • Develop Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours, or until a distinct color change is observed in the control wells.

  • Data Acquisition: Read the absorbance at 490 nm using a plate reader.

Data Analysis:

  • Calculate the percentage of cell growth inhibition relative to the DMSO control.

  • Plot the % inhibition against the logarithm of the compound concentration.

  • Fit the data to a dose-response curve to determine the GI50 value (the concentration required to inhibit cell growth by 50%).

Concluding Remarks

The this compound scaffold represents a validated and highly tractable starting point for the design of novel kinase inhibitors. [5][6]Its ability to form key hydrogen bond interactions with the kinase hinge provides a solid foundation for achieving high potency. Through rational design, guided by SAR principles and a robust pipeline of synthetic and biological evaluation protocols as outlined here, researchers can effectively modify this core to develop compounds with desired potency, selectivity, and cell-based activity. The continued exploration of this privileged structure promises to yield new therapeutic candidates for a range of human diseases. [7]

References

  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. (2015). PubMed.
  • Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. Royal Society of Chemistry.
  • Synthesis of isothiazole derivatives with potential biological activity. (1992). PubMed.
  • Structure-based de novo design and synthesis of aminothiazole-based p38 MAP kinase inhibitors. (2015). Korea Advanced Institute of Science and Technology.
  • Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors. American Chemical Society.
  • Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases. (2015). PMC - NIH.
  • Different thiazole-based compounds of CDK4 inhibitory activity.
  • Structure-based De Novo Design and Synthesis of Aminothiazole-Based P38 MAP Kinase Inhibitors. AMiner.
  • Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. (2002). Bohrium.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. (2006). PubMed.
  • Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). Royal Society of Chemistry.
  • Synthesis and biological activities of 4-phenyl-5-pyridyl-1,3-thiazole derivatives as p38 MAP kinase inhibitors. (2009). PubMed.
  • Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Editorial: Thiazole Heterocycle: A Privileged Scaffold for Drug Design and Discovery. (2018).
  • Thiazole heterocycle: A privileged scaffold for drug design and discovery. (2018). IR@NBRC.
  • Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d
  • Discovery of N-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). PubMed.
  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (2021). PMC - NIH.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Thieme.

Sources

Application Notes & Protocols for the N-Acylation of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: The Significance of N-Acylated Isothiazol-5-amines

The isothiazole ring is a privileged scaffold in medicinal and agricultural chemistry. Derivatives of isothiazole exhibit a broad spectrum of biological activities, including fungicidal, insecticidal, and herbicidal properties.[1][2] Specifically, the N-acylation of the 5-amino group on the isothiazole core is a critical synthetic transformation used to generate diverse libraries of compounds for drug discovery and crop protection programs.[1][3] The resulting N-acyl isothiazol-5-amines often serve as key intermediates or as the final active pharmaceutical ingredients (APIs) or agrochemicals.

This guide provides researchers, scientists, and drug development professionals with a detailed overview of the experimental procedures for the N-acylation of isothiazol-5-amine. It moves beyond simple step-by-step instructions to explain the underlying chemical principles, offering insights into reaction optimization, and presenting multiple field-proven protocols.

The Chemistry of N-Acylation: Mechanism and Principles

N-acylation is a fundamental reaction in organic synthesis that involves the formation of an amide bond between an amine and a carboxylic acid derivative. The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (such as an acyl chloride or anhydride).[4]

This attack forms a tetrahedral intermediate. The subsequent collapse of this intermediate, with the expulsion of a leaving group (e.g., chloride or carboxylate), yields the stable N-acylated product. When using acyl chlorides, an acid byproduct (HCl) is generated, which must be neutralized by a base to prevent the protonation of the starting amine, which would render it non-nucleophilic.[4][5]

Caption: Mechanism of N-acylation via nucleophilic acyl substitution.

Experimental Protocols

This section details three robust methods for the N-acylation of this compound. The choice of protocol depends on the specific acylating agent, scale of the reaction, and desired process conditions (e.g., conventional vs. greener chemistry).

Protocol 1: Standard N-Acylation with Acyl Chlorides

This is the most common and versatile method, suitable for a wide range of acyl chlorides. The use of a tertiary amine base is crucial to scavenge the HCl generated during the reaction.[5][6]

Materials and Reagents:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.05 - 1.2 eq)

  • Anhydrous tertiary amine base (e.g., triethylamine or pyridine) (1.5 eq)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous DCM (approx. 0.1 M concentration).

  • Base Addition: Add the tertiary amine base (1.5 eq) to the solution and stir for 5 minutes at room temperature.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to control the exothermic reaction with the acyl chloride.

  • Acyl Chloride Addition: Add the acyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amine is consumed.

  • Work-up:

    • Quench the reaction by slowly adding water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove excess acid), water, and finally brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-acylated this compound.

Protocol 2: N-Acylation with Carboxylic Anhydrides

This method is an excellent alternative to using acyl chlorides, especially for acetylation. The leaving group is a carboxylate, which is less reactive than chloride, and the reaction can often be driven to completion with mild heating.

Materials and Reagents:

  • This compound (1.0 eq)

  • Carboxylic anhydride (e.g., acetic anhydride) (1.2 - 1.5 eq)

  • Pyridine (can be used as both base and solvent) or another suitable solvent like toluene.

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in pyridine in a round-bottom flask.

  • Anhydride Addition: Add the carboxylic anhydride (1.2 eq) to the solution at room temperature.

  • Heating: Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction by TLC.

  • Work-up:

    • Cool the reaction mixture to room temperature and pour it into ice-water.

    • If a precipitate forms, collect it by filtration. If not, extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic extracts and wash them sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the organic solution under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography as described in Protocol 1.

Protocol 3: Iodine-Promoted N-Acylation (Solvent-Free)

This protocol offers a milder, more efficient, and environmentally friendly alternative for N-acylation using acyl chlorides under solvent-free conditions.[6] Iodine acts as a mild Lewis acid catalyst to activate the acyl chloride.

Materials and Reagents:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., acetyl chloride or benzoyl chloride) (1.05 eq)

  • Iodine (I₂) (1.0 eq)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Diethyl ether or Ethyl Acetate

Procedure:

  • Reaction Setup: In a flask, create a stirred mixture of this compound (1.0 eq) and iodine (1.0 eq).

  • Acyl Chloride Addition: Add the acyl chloride (1.05 eq) to the mixture and continue stirring at room temperature. The reaction is typically rapid and can be complete in 5-30 minutes.

  • Monitoring: Monitor the reaction by TLC.

  • Work-up:

    • Upon completion, add saturated Na₂S₂O₃ solution to quench the excess iodine (the dark color will disappear).

    • Add diethyl ether or ethyl acetate and transfer to a separatory funnel.

    • Separate the organic layer, wash with water and brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter and concentrate the solution under reduced pressure. The resulting product is often of high purity, but can be further purified by chromatography or recrystallization if necessary.

General Experimental Workflow

The following diagram illustrates the typical sequence of operations for the synthesis and purification of N-acylated isothiazol-5-amines.

Experimental Workflow Start Starting Materials (this compound, Acylating Agent, Base/Catalyst, Solvent) Reaction N-Acylation Reaction (Controlled Temperature, Inert Atmosphere, Stirring) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Periodically Monitoring->Reaction Incomplete Workup Aqueous Work-up (Quenching, Extraction, Washing) Monitoring->Workup Complete Drying Drying & Concentration (Anhydrous Na₂SO₄, Rotary Evaporation) Workup->Drying Purification Purification (Column Chromatography or Recrystallization) Drying->Purification Characterization Product Characterization (NMR, MS, m.p.) Purification->Characterization Product Pure N-Acyl this compound Characterization->Product

Caption: General workflow for the synthesis of N-acylated isothiazol-5-amines.

Summary of Reaction Conditions

Protocol Acylating Agent Catalyst / Base Solvent Temp. Time Key Advantages
1: Standard Acyl ChlorideTriethylamine / PyridineDCM / THF0 °C to RT2-16 hVersatile, widely applicable
2: Anhydride Carboxylic AnhydridePyridinePyridine / TolueneRT to 80 °C4-24 hGood for acetylation, avoids HCl
3: Iodine-Promoted Acyl ChlorideIodine (I₂)Solvent-FreeRoom Temp5-30 minFast, efficient, greener conditions[6]

Troubleshooting and Key Considerations

  • Low Yield: May be caused by incomplete reaction or degradation. Ensure all reagents are anhydrous, particularly the solvent and base. Protonation of the starting amine by moisture or adventitious acid will halt the reaction. Consider increasing the amount of acylating agent or extending the reaction time.

  • Multiple Products: Di-acylation is generally not an issue for this substrate. However, side reactions with other functional groups on a more complex isothiazole derivative could occur. Ensure controlled, dropwise addition of the acylating agent at low temperature.

  • No Reaction: Confirm the reactivity of your acylating agent. Old bottles of acyl chlorides can hydrolyze. Ensure the this compound is sufficiently nucleophilic; strongly electron-withdrawing groups on the ring can decrease its reactivity.

  • Purification Difficulty: If the product is difficult to separate from the starting material, ensure the reaction has gone to completion. If the product is very polar, alternative purification techniques like reverse-phase chromatography may be necessary.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves when handling chemicals.

  • Fume Hood: All manipulations should be performed in a well-ventilated chemical fume hood.

  • Reagent Handling:

    • Acyl chlorides and anhydrides are corrosive, lachrymatory, and moisture-sensitive. Handle with extreme care and add them to the reaction mixture slowly.

    • Pyridine and Triethylamine are flammable and have strong, unpleasant odors.

    • Dichloromethane (DCM) is a suspected carcinogen.

    • Iodine is corrosive and toxic upon inhalation.

  • Waste Disposal: Dispose of all chemical waste according to your institution's safety guidelines.

References

  • Hein, D. W., et al. "N- and O-acetylation of aromatic and heterocyclic amine carcinogens by human monomorphic and polymorphic acetyltransferases expressed in COS-1 cells.
  • Al-Hiari, Y. M. "Benzothiazoles from Condensation of o-Aminothiophenoles with Carboxylic Acids and Their Derivatives: A Review." MDPI, .

  • Ghorbani-Vaghei, R., et al. "Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose." MDPI, .

  • Roy, M., et al. "N-Acylation Reactions of Amines." ResearchGate, Jan. 2024, .

  • St-Cyr, D., et al. "New Methods for the Synthesis of 2-Aminothiazolones." ACS Publications, pubs.acs.org/doi/10.1021/ol2014792.
  • Lis, R. T., and V. E. Zhabinskii. "Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use." ResearchGate, Jan. 2002, .

  • Abdelgawad, M. A., et al. "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." Semantic Scholar, 2021, .

  • Devi, N., and D. K. Dutta. "Mild and Useful Method for N-Acylation of Amines." Taylor & Francis Online, 2009, .

  • "acylation of amines [ORGANIC CHEMISTRY] Klein 23.8." YouTube, uploaded by The Organic Chemistry Tutor, 20 Apr. 2021, .

  • "4-Methylthis compound | C4H6N2S." BenchChem, .

  • Samaritoni, J. G., et al. "Methylene Group Modifications of the N-(Isothiazol-5-yl)phenylacetamides. Synthesis and Insecticidal Activity." ElectronicsAndBooks, .

  • Kletskov, A. V., et al. "Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes." Thieme Chemistry, .

  • Katritzky, A. R., et al. "An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry." PMC, National Center for Biotechnology Information, .

  • Sipos, G., et al. "N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives." MDPI, .

  • "Application Notes and Protocols for the Synthesis of N-Acylated Thiazole Derivatives." BenchChem, .

  • "Application Notes and Protocols for the Synthesis of N-(thiazol-2-yl)-2-tosylacetamide." BenchChem, .

  • Khalifa, M. E., et al. "Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts." SciSpace, 2015, .

  • Hansen, T. V., and L. Skattebøl. "Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications." PubMed Central, National Center for Biotechnology Information, .

  • Khalifa, M. E., et al. "(PDF) Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities." ResearchGate, Dec. 2025, .

  • Hlatshwayo, Z., et al. "Acetylation of anilines, amines, and alcohols using 5%MoO3–SiO2 and 5%WO3–ZrO2 as mesoporous acid catalysts." ResearchGate, Nov. 2025, .

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High-throughput screening of Isothiazol-5-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

High-Throughput Screening of Isothiazol-5-amine Derivatives for Novel Kinase Inhibitor Discovery

Abstract

The isothiazole scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of pharmacological activities, including anticancer and anti-inflammatory effects.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening (HTS) campaign for this compound derivatives. We focus on the identification of novel protein kinase inhibitors, a critical target class in modern drug discovery.[4][5] This document details the strategic planning, assay development, a detailed step-by-step protocol for a fluorescence-based biochemical assay, and the subsequent data analysis and hit validation cascade necessary for a successful screening campaign.

The Strategic Imperative: Why Screen Isothiazole Derivatives?

The isothiazole ring system, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a cornerstone in the development of new therapeutic agents.[2] Its unique electronic properties and ability to form diverse molecular interactions have led to its incorporation into a range of clinically significant drugs.[3] Derivatives of the isothiazole scaffold have shown promise as anticancer, antiviral, antidiabetic, and antimicrobial agents.[2][6]

The rationale for focusing a high-throughput screening (HTS) campaign on an this compound library is twofold:

  • Structural Novelty: This scaffold provides a unique chemical space to explore, potentially yielding inhibitors with novel mechanisms of action or improved selectivity profiles compared to existing chemotypes.

  • Proven Biological Relevance: The frequent appearance of isothiazole and related thiazole structures in successful drug discovery campaigns suggests a high probability of identifying biologically active "hits".[7][8][9]

Our focus on protein kinases as a target class is deliberate. Kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[10] The development of small molecule kinase inhibitors is therefore a major objective in pharmaceutical research.[4][11]

Designing the Campaign: From Target to Assay

A successful HTS campaign is not merely a large-scale experiment; it is a meticulously planned process where each decision is informed by the biological question and the chemical nature of the library.[12][13]

Target & Assay Selection: A Critical Juncture

The choice between a biochemical and a cell-based assay is a primary strategic decision.[14][15]

  • Biochemical Assays: These assays utilize purified proteins (e.g., a kinase) and measure the direct interaction of a compound with the target.[16] They are generally more robust, have lower variability, and are well-suited for HTS.[17] Their primary drawback is the lack of cellular context; they cannot provide information on cell permeability, off-target effects, or cytotoxicity.[18]

  • Cell-Based Assays: These assays measure a compound's effect within a living cell, providing more physiologically relevant data on efficacy and toxicity.[19][20] However, they can exhibit higher variability and are often more complex to develop and automate.[18]

Causality: For a primary screen of a novel chemical library like this compound derivatives, a biochemical assay is the logical starting point. It directly answers the most fundamental question: "Can any of these compounds interact with my target?" Hits from this screen can then be advanced to cell-based assays for further characterization.[21] We will proceed with a universal, fluorescence-based biochemical kinase assay that detects the production of ADP, a common product of all kinase reactions.[11][22]

The Workflow: A Roadmap to Discovery

The entire HTS process is a multi-stage funnel designed to efficiently identify and validate promising lead compounds while systematically eliminating false positives.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Triage & Validation AssayDev Assay Development (Reagent Optimization) Mini Miniaturization (384-well format) AssayDev->Mini Pilot Pilot Screen (~2000 compounds) Mini->Pilot Validation Assay Validation (Z' > 0.5) Pilot->Validation PrimaryHTS Full Library HTS (Single Concentration) Validation->PrimaryHTS DataAnalysis Primary Data Analysis (Normalization, Hit Picking) PrimaryHTS->DataAnalysis Confirmation Hit Confirmation (Re-test from source) DataAnalysis->Confirmation DoseResponse Dose-Response (IC50 Determination) Confirmation->DoseResponse CounterScreen Counter-Screens (Assay Interference) DoseResponse->CounterScreen Orthogonal Orthogonal Assays (Different Technology) CounterScreen->Orthogonal SAR Preliminary SAR Orthogonal->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: High-Throughput Screening (HTS) Workflow.

Application Protocol: Screening for Kinase Inhibitors

This protocol describes a universal, fluorescence-based kinase assay in a 384-well format, optimized for identifying inhibitors of a target protein kinase.

Principle of the Assay

The assay quantifies the activity of a protein kinase by measuring the amount of ADP produced during the phosphorylation reaction. A detection reagent containing a coupling enzyme system converts ADP to a fluorescent product (e.g., resorufin), which is read on a plate reader.[22] A decrease in fluorescence signal relative to controls indicates inhibition of the kinase by a test compound.

Assay Development & Optimization (Pre-HTS)

Trustworthiness: Before commencing a full screen, the assay must be rigorously optimized and validated to ensure the data generated is reliable and reproducible.[23]

  • Reagent Titration:

    • Enzyme Concentration: Determine the lowest enzyme concentration that yields a robust signal well above background. This conserves valuable reagents.

    • Substrate (ATP & Peptide) Concentration: For competitive inhibitor discovery, run the reaction with ATP concentration at or below its Michaelis-Menten constant (Km).[16] This ensures the assay is sensitive to compounds that compete with ATP for the binding site.

  • DMSO Tolerance: HTS compounds are typically stored in DMSO. Determine the highest concentration of DMSO that does not significantly affect enzyme activity. Most assays are robust up to 1% final DMSO concentration.

  • Assay Stability & Linearity: Confirm that the kinase reaction proceeds linearly over the chosen incubation time and that the fluorescent signal is stable for the duration of the plate reading.

Quality Control: The Z'-Factor

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.[24] It measures the separation between the high signal (negative control, no inhibition) and low signal (positive control, full inhibition) distributions.[25]

Formula: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|

Where:

  • SD_pos = Standard deviation of the positive control

  • SD_neg = Standard deviation of the negative control

  • Mean_pos = Mean of the positive control

  • Mean_neg = Mean of the negative control

Z'-Factor ValueAssay QualityInterpretation
> 0.5ExcellentThe assay is robust and suitable for HTS.[26][27]
0 to 0.5MarginalThe assay may be acceptable but requires optimization.[26]
< 0UnsuitableThe control signals overlap; the assay is not reliable.[27]

Protocol: A "dry run" using only control plates must be performed to ensure the Z'-factor is consistently > 0.5 before proceeding with the pilot or full screen.[28]

Step-by-Step HTS Protocol (384-Well Format)

Materials:

  • This compound derivative library (e.g., 10 mM in DMSO)

  • Target Protein Kinase

  • Kinase-specific peptide substrate

  • ATP solution

  • Kinase reaction buffer

  • Positive control inhibitor (e.g., Staurosporine)

  • Fluorescence-based ADP detection kit

  • 384-well, low-volume, black assay plates

  • Automated liquid handling systems and plate readers

Plate Layout:

WellsContentPurpose
Column 1Reaction buffer (no enzyme)Background Control
Column 2Full reaction + DMSONegative Control (0% Inhibition)
Column 23Full reaction + Positive ControlPositive Control (100% Inhibition)
Column 24Full reaction + DMSONegative Control (0% Inhibition)
Columns 3-22Full reaction + Library CompoundTest Wells

Protocol Steps:

  • Compound Dispensing: Using an acoustic dispenser or pin tool, transfer ~50 nL of each library compound into the corresponding wells of the assay plate (final concentration typically 10 µM). Transfer DMSO to control wells.

  • Enzyme/Substrate Addition: Add 5 µL of a 2X enzyme/peptide substrate solution in kinase buffer to all wells.

  • Reaction Initiation: Add 5 µL of a 2X ATP solution in kinase buffer to all wells to start the reaction. The final volume is 10 µL.

  • Incubation: Incubate the plates at room temperature for the predetermined time (e.g., 60 minutes).

  • Reaction Termination & Detection: Add 10 µL of the 2X ADP detection reagent. This stops the kinase reaction and initiates the fluorescence signal generation.

  • Final Incubation: Incubate for 30-60 minutes at room temperature, protected from light.

  • Data Acquisition: Read the fluorescence intensity on a compatible plate reader.

From Data to Decisions: The Hit Validation Cascade

Raw HTS data is not the end but the beginning of the discovery process.[29] A rigorous validation cascade is essential to filter out false positives and focus resources on the most promising compounds.[21]

Hit_Triage_Flowchart cluster_0 Data Analysis & Hit Selection cluster_1 Confirmation & Potency cluster_2 Selectivity & Mechanism RawData Raw Fluorescence Data Normalization Data Normalization (% Inhibition) RawData->Normalization HitPick Hit Selection (e.g., >3 SD from Mean) Normalization->HitPick ReTest Confirm Activity from Fresh Compound Stock HitPick->ReTest IC50 Generate 10-point Dose-Response Curve (IC50) ReTest->IC50 OrthogonalAssay Orthogonal Assay (e.g., Luminescence-based) IC50->OrthogonalAssay CounterScreen Counter-Screens (Rule out interference) OrthogonalAssay->CounterScreen CellAssay Cell-Based Assay (Confirm cellular activity) CounterScreen->CellAssay ValidatedHit Validated Hit CellAssay->ValidatedHit

Caption: Hit Validation and Triage Flowchart.

Primary Analysis & Hit Selection
  • Normalization: Raw fluorescence data is converted to percent inhibition using the plate controls: % Inhibition = 100 * (1 - (Signal_compound - Mean_pos) / (Mean_neg - Mean_pos))

  • Hit Selection: A common method is to select compounds that exhibit an inhibition value greater than three standard deviations from the mean of the sample population (Z-score method).[29]

Hit Confirmation and Potency
  • Confirmation: "Hits" are re-ordered from the source plates and tested again in the primary assay to confirm activity.[30] This step eliminates errors from liquid handling or compound registration.

  • Potency (IC50): Confirmed hits are tested across a range of concentrations (e.g., 10-point, 3-fold serial dilution) to determine their half-maximal inhibitory concentration (IC50). This is the first measure of compound potency.

Eliminating Artifacts: Counter-Screening

Many compounds can interfere with an assay technology without genuinely inhibiting the target. These are known as Pan-Assay Interference Compounds (PAINS).[21] It is crucial to run counter-screens to identify these false positives.

  • Technology-Specific Counter-Screens: Run the assay without the primary enzyme to see if the compound itself quenches or enhances fluorescence.

  • Orthogonal Assays: Confirm potent hits using a different assay technology (e.g., a luminescence-based or mass spectrometry-based assay).[] This provides high confidence that the compound's activity is genuine.

Troubleshooting Common HTS Pitfalls

ProblemPotential Cause(s)Recommended Solution(s)
Low Z'-Factor (<0.5) High data variability; Low signal-to-background ratio; Reagent instability.Re-optimize enzyme/substrate concentrations. Check reagent stability and preparation procedures. Ensure liquid handling is precise.[32]
High False Positive Rate Assay interference (PAINS); Compound aggregation.Implement counter-screens early in the validation cascade.[21] Include detergent (e.g., Triton X-100) in the buffer to mitigate aggregation.
Poor Hit Confirmation Rate Errors in primary screen (liquid handling, plate effects); Compound degradation.Review primary screen QC data. Ensure fresh compound stock is used for confirmation.[33] Perform QC on library samples.[30][34]
"Edge Effects" on Plates Uneven plate incubation temperature; Evaporation from outer wells.Use an incubator with good thermal distribution. Use plate seals during incubation. Avoid using the outermost wells for test compounds if the problem persists.[35]

Conclusion

High-throughput screening of an this compound library offers a promising avenue for the discovery of novel kinase inhibitors. Success is contingent not on the speed or scale of the screen alone, but on a foundation of strategic planning, meticulous assay development, and a robust, multi-step hit validation process. By employing the principles and protocols outlined in this guide, researchers can maximize the scientific integrity of their campaign, increase the likelihood of identifying high-quality lead compounds, and avoid the common pitfalls that can derail drug discovery efforts.[32][36] The validated hits emerging from this workflow provide a solid starting point for medicinal chemistry-driven lead optimization and the subsequent development of new therapeutics.

References

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  • National Center for Biotechnology Information. (2012).
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Sources

Isothiazol-5-amine functionalization techniques

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Functionalization of Isothiazol-5-amine

Abstract

Isothiazole and its derivatives are a significant class of five-membered heterocycles, integral to the fields of medicinal chemistry, agrochemicals, and materials science due to their diverse biological activities and unique electronic properties.[1][2] this compound, in particular, serves as a versatile scaffold, offering multiple reactive sites for chemical modification. This guide provides an in-depth exploration of the primary functionalization techniques for this compound, designed for researchers, chemists, and drug development professionals. We will delve into the strategic manipulation of its exocyclic amino group and the isothiazole ring itself, elucidating the chemical principles behind each transformation. The protocols herein are presented not merely as procedural steps but as self-validating systems, grounded in mechanistic understanding to empower researchers to adapt and innovate.

Core Reactivity of the this compound Scaffold

The synthetic utility of this compound stems from the distinct reactivity of its constituent parts: the exocyclic primary amine at the C5 position and the heterocyclic ring. The isothiazole ring is generally considered electron-deficient, which influences its susceptibility to various reagents.[3] However, the C5-amino group is a powerful electron-donating group, which activates the ring, particularly at the C4 position, towards electrophilic attack.

The primary sites for functionalization, which will be explored in this guide, are:

  • The Exocyclic Amino Group (C5-NH₂): The most accessible functional handle, readily participating in acylation, sulfonylation, and diazotization reactions.

  • The C4 Position: The most electron-rich carbon on the ring, activated by the adjacent amino group, making it the principal site for electrophilic substitution and directed C-H functionalization.

  • The C3 Position: Less reactive than C4, but can be functionalized under specific conditions, often requiring prior modification of the ring.

Figure 1: Key reactive sites on the this compound scaffold for functionalization.

Functionalization of the Exocyclic Amino Group

The primary amine at C5 is a nucleophilic center and the most straightforward site for introducing molecular diversity.

N-Acylation and N-Sulfonylation

The formation of amide and sulfonamide bonds is fundamental in medicinal chemistry for modulating the physicochemical properties of a lead compound. This is typically achieved by reacting this compound with an appropriate acyl chloride, sulfonyl chloride, or carboxylic acid (with a coupling agent).

Causality Behind Experimental Choices: The choice of base is critical. A non-nucleophilic organic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is used to scavenge the HCl generated during the reaction with acid chlorides, preventing the protonation and deactivation of the starting amine. When using coupling agents like EDC/HOBt for carboxylic acids, the base prevents side reactions and ensures the amine remains nucleophilic. The solvent, typically aprotic like dichloromethane (DCM) or dimethylformamide (DMF), is chosen for its ability to dissolve the reactants without participating in the reaction.

Protocol 2.1: General Procedure for N-Acylation

Reagents & MaterialsPurpose
This compound (1.0 equiv)Starting material
Acyl chloride (1.1 equiv)Acylating agent
Triethylamine (TEA, 1.5 equiv)HCl scavenger
Dichloromethane (DCM)Anhydrous, aprotic solvent
Magnetic stirrer, ice bath, glasswareStandard laboratory equipment
Saturated NaHCO₃ solution, BrineAqueous work-up reagents
Anhydrous MgSO₄ or Na₂SO₄Drying agent
Silica gelStationary phase for chromatography

Step-by-Step Methodology:

  • Setup: Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine to the stirred solution.

  • Acylation: Add the acyl chloride dropwise to the reaction mixture. The formation of a precipitate (triethylammonium chloride) is often observed.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the mixture with DCM. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (to remove excess acid chloride and HCl) and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired N-acylated this compound derivative.[4][5]

Diazotization and Sandmeyer-Type Reactions

The transformation of the C5-amino group into a diazonium salt opens a gateway to a vast array of functionalities that are otherwise difficult to install directly. This is a powerful method for converting the amine into halides, nitriles, and other groups.[6][7] The Sandmeyer reaction, which utilizes copper(I) salts, is a classic and reliable method for this purpose.[8][9]

Causality Behind Experimental Choices: The reaction must be performed at low temperatures (0–5 °C) because aryl diazonium salts are thermally unstable and can decompose violently or lead to unwanted side products if allowed to warm. Sodium nitrite is treated with a strong acid (like HCl or H₂SO₄) in situ to generate the reactive nitrosylating agent, nitrous acid (HONO). The copper(I) salt acts as a catalyst, facilitating a single-electron transfer to the diazonium salt, which then releases N₂ gas and forms an aryl radical. This radical subsequently reacts with the counter-ion from the copper salt.[6]

cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction start This compound reagent1 NaNO₂ / aq. HCl 0-5 °C start->reagent1 diazonium Isothiazole-5-diazonium Salt (Ar-N₂⁺X⁻) reagent2 CuX (X = Cl, Br, CN) Heat diazonium->reagent2 product 5-Substituted Isothiazole (e.g., 5-Chloro, 5-Bromo, 5-Cyano) reagent1->diazonium Formation of Diazonium reagent2->product Nucleophilic Substitution

Figure 2: Workflow for the two-step Sandmeyer reaction starting from this compound.

Protocol 2.2: Sandmeyer Chlorination of this compound

Reagents & MaterialsPurpose
This compound (1.0 equiv)Starting material
Concentrated HClAcidic medium, source of chloride ions
Sodium Nitrite (NaNO₂) (1.05 equiv)Diazotizing agent
Copper(I) Chloride (CuCl) (1.2 equiv)Catalyst and chloride source
Water, IceSolvent and cooling
Diethyl ether or Ethyl acetateExtraction solvent

Step-by-Step Methodology:

  • Diazonium Salt Formation:

    • Suspend this compound in a mixture of concentrated HCl and water. Cool the slurry to 0 °C using an ice-salt bath.

    • Prepare a solution of sodium nitrite in cold water.

    • Add the NaNO₂ solution dropwise to the stirred amine slurry, ensuring the temperature remains below 5 °C. A clear solution of the diazonium salt should form. Stir for an additional 20-30 minutes at 0 °C.

  • Sandmeyer Reaction:

    • In a separate flask, dissolve copper(I) chloride in concentrated HCl and cool to 0 °C.

    • Slowly add the cold diazonium salt solution to the stirred CuCl solution. Vigorous evolution of N₂ gas will be observed.

    • After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for 30-60 minutes to ensure complete reaction.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and extract the product with an organic solvent like diethyl ether or ethyl acetate.

    • Wash the combined organic extracts with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

    • Purify the crude 5-chloroisothiazole via column chromatography or distillation.

Functionalization of the Isothiazole Ring

While the amino group is a primary target, modifying the heterocyclic core is crucial for exploring new chemical space.

Electrophilic Substitution at C4

The electron-donating C5-amino group activates the C4 position for electrophilic aromatic substitution. Halogenation is a common and useful transformation, providing a handle for subsequent cross-coupling reactions.

Causality Behind Experimental Choices: Direct halogenation with elemental bromine or chlorine can be aggressive. Reagents like N-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS) are milder and more selective electrophilic halogen sources. The reaction is often performed in a polar aprotic solvent like DMF or acetonitrile to facilitate the ionization of the reagent and the stabilization of intermediates. For some substrates, protecting the C5-amino group as an amide beforehand can prevent side reactions and improve yields by moderating the activating effect.

Protocol 3.1: C4-Bromination using NBS

Reagents & MaterialsPurpose
This compound (1.0 equiv)Starting material
N-Bromosuccinimide (NBS) (1.05 equiv)Electrophilic bromine source
Acetonitrile or DMFPolar aprotic solvent
Magnetic stirrer, glasswareStandard laboratory equipment

Step-by-Step Methodology:

  • Setup: Dissolve this compound in acetonitrile in a flask protected from light (NBS is light-sensitive).

  • Reagent Addition: Add NBS portion-wise to the solution at room temperature. A slight exotherm may be observed.

  • Reaction: Stir the mixture at room temperature for 4-24 hours. Monitor the consumption of the starting material by TLC or LC-MS.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract the product with ethyl acetate.

  • Purification: Wash the organic layer with aqueous sodium thiosulfate (to quench any remaining NBS/bromine) followed by brine. Dry the organic layer, concentrate, and purify the crude 4-bromo-isothiazol-5-amine by column chromatography.

C-H Functionalization via Metal-Catalyzed Cross-Coupling

Modern synthetic chemistry increasingly relies on direct C-H functionalization to avoid pre-functionalization steps.[10] Palladium-catalyzed C-H arylation can be used to forge C-C bonds directly at the C4 position.[11][12]

Causality Behind Experimental Choices: These reactions typically require a palladium catalyst (e.g., Pd(OAc)₂), a ligand to stabilize the catalyst and facilitate the reaction cycle (e.g., a phosphine or N-heterocyclic carbene), an oxidant to regenerate the active catalyst, and a base. The directing group (in this case, the amino group or a derivative) coordinates to the metal center, bringing it into proximity with the target C-H bond and enabling regioselective activation.

Table 1: Comparison of Conditions for Direct C-H Arylation

Catalyst (mol%)Ligand (mol%)Aryl Source (equiv)Base (equiv)SolventTemp (°C)Typical YieldReference Insight
Pd(OAc)₂ (5)PPh₃ (10)Aryl Iodide (1.5)K₂CO₃ (2.0)DMF120ModerateClassic conditions, often effective for electron-deficient aryl halides.[13]
PdCl₂(dppf) (3)-Arylboronic acid (1.5)Cs₂CO₃ (2.5)Dioxane100GoodSuzuki-type C-H activation; boronic acids are generally less toxic and more stable.[14]
[RhCp*Cl₂]₂ (2)-Aryl Diazonium Salt (2.0)NaOAc (3.0)DCE80Good-ExcellentRhodium can offer different selectivity and functional group tolerance compared to palladium.[15]

Protocol 3.2: Palladium-Catalyzed C4-Arylation

Reagents & MaterialsPurpose
4-Bromo-isothiazol-5-amine (1.0 equiv)Halogenated starting material
Arylboronic acid (1.5 equiv)Arylating agent
Pd(OAc)₂ (2-5 mol%)Palladium catalyst precursor
SPhos or XPhos (4-10 mol%)Bulky phosphine ligand
K₃PO₄ or Cs₂CO₃ (2.0-3.0 equiv)Base
Toluene/Water or Dioxane/WaterDegassed solvent system
Schlenk tube or microwave vialReaction vessel for inert atmosphere

Step-by-Step Methodology:

  • Setup: To an oven-dried Schlenk tube, add the 4-bromo-isothiazol-5-amine, arylboronic acid, base, palladium precursor, and phosphine ligand.[14]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon) three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring. Monitor progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black.

  • Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel.

Advanced Strategies: Buchwald-Hartwig Amination

While not a direct functionalization of this compound, the Buchwald-Hartwig amination is a paramount technique for synthesizing N-aryl isothiazol-5-amines, starting from a halogenated isothiazole and an amine.[16][17] Given its importance in constructing the C5-N bond, it is a critical related technique. The catalytic cycle involves oxidative addition of the aryl halide to a Pd(0) complex, coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[18][19]

cluster_cycle Buchwald-Hartwig Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)Lₙ oa_complex Oxidative Addition Complex (Ar-Pd(II)-X)Lₙ pd0->oa_complex + Ar-X amine_complex Amine Complex (Ar-Pd(II)-NHR₂)Lₙ oa_complex->amine_complex + R₂NH - X⁻ amido_complex Amido Complex (Ar-Pd(II)-NR₂)Lₙ amine_complex->amido_complex - H⁺ (Base) amido_complex->pd0 Reductive Elimination + Ar-NR₂ product N-Substituted This compound (Ar-NR₂) amido_complex->product arx 5-Halo-Isothiazole (Ar-X) arx->oa_complex amine Amine (R₂NH) amine->amine_complex

Figure 3: Simplified catalytic cycle for the Buchwald-Hartwig amination to form C-N bonds.

Conclusion

This compound is a privileged scaffold whose functionalization can be approached with a high degree of strategic control. By understanding the inherent reactivity of the exocyclic amine and the heterocyclic ring, researchers can selectively employ a range of classic and modern synthetic methodologies. The protocols and principles outlined in this guide—from straightforward N-acylations to powerful Sandmeyer reactions and catalytic C-H functionalizations—provide a robust toolkit for the synthesis of novel isothiazole derivatives for applications in drug discovery and beyond.

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  • Vantourout, J. C., et al. (2017). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 139(13), 4779-4782.
  • Various Authors. (n.d.). Sandmeyer Reaction. Organic Chemistry Portal.
  • Reusch, W. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry.
  • Alberico, D., et al. (2013). Transition Metal‐Driven Selectivity in Direct C−H Arylation of Imidazo[2,1‐b]Thiazole. Chemistry – A European Journal, 19(43), 14541-14550.

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Application and Protocol for the Quantification of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details robust and validated analytical methodologies for the quantitative determination of Isothiazol-5-amine. Primarily focusing on a stability-indicating High-Performance Liquid Chromatography (HPLC) method, this document also explores Gas Chromatography-Mass Spectrometry (GC-MS) as an orthogonal technique. The protocols herein are designed for researchers, quality control analysts, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind the methodological choices. This ensures the generation of accurate, reproducible, and reliable data in compliance with stringent regulatory standards.

Introduction: The Analytical Imperative for this compound

Isothiazole and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, recognized for their diverse pharmacological activities.[1] this compound, as a key building block or potential impurity in the synthesis of active pharmaceutical ingredients (APIs), necessitates precise and accurate quantification. The control of such reactive moieties is critical to ensure the safety, efficacy, and stability of the final drug product. The inherent polarity and reactivity of the amine functional group, however, can present analytical challenges, including poor retention in reversed-phase chromatography and potential for on-column degradation.[2]

This application note addresses these challenges by providing a detailed, validated, and stability-indicating HPLC method as the primary analytical approach. Furthermore, a GC-MS method is discussed as a complementary technique for confirmation and in specific applications where volatility and thermal stability are suitable. The methodologies are developed and validated in accordance with the principles outlined in the International Council for Harmonisation (ICH) guidelines.[3]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound hydrochloride (CAS No: 92815-50-4) is fundamental to developing a robust analytical method.

PropertyValue/InformationSource
Molecular FormulaC₃H₅ClN₂S[4]
Molecular Weight136.60 g/mol [4]
AppearanceWhite to off-white solid
StorageInert atmosphere, Room Temperature[4]

The primary amine group on the isothiazole ring is the most influential functional group affecting its analytical behavior. The basicity of this amine dictates its ionization state in solution, which is critically dependent on the pH. For effective separation by reversed-phase HPLC, controlling the pH of the mobile phase is paramount to ensure consistent retention and sharp peak shapes.[5]

Primary Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating reversed-phase HPLC method with UV detection is the recommended primary method for the quantification of this compound. This method is designed to separate the main analyte from its potential degradation products and any process-related impurities.

Rationale for Method Development

The choice of a C18 stationary phase is based on its wide applicability and hydrophobicity, which, when paired with a polar mobile phase, allows for the retention of a broad range of compounds.[6] For a polar and basic analyte like this compound, achieving adequate retention and symmetrical peak shape on a standard C18 column can be challenging. This is mitigated by the careful selection of mobile phase composition and pH. An acidic mobile phase will ensure the protonation of the amine group, leading to a more consistent and reproducible interaction with the stationary phase. Acetonitrile is chosen as the organic modifier due to its favorable UV transparency and elution strength.[7]

Experimental Protocol

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column providing good resolution.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidic modifier to ensure protonation of the amine and suppress silanol interactions.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution 0-5 min: 5% B; 5-15 min: 5-95% B; 15-20 min: 95% B; 20-21 min: 95-5% B; 21-25 min: 5% BA gradient is employed to ensure elution of any less polar impurities and to clean the column.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection Wavelength To be determined (preliminarily 254 nm)A UV scan of this compound should be performed to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Injection Volume 10 µL
Diluent Mobile Phase ATo ensure peak shape is not compromised by the injection solvent.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of this compound hydrochloride reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to concentrations ranging from 1 µg/mL to 100 µg/mL for linearity assessment.

  • Sample Solution: Accurately weigh a portion of the sample containing approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Filter through a 0.45 µm syringe filter before injection.

Method Validation

The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose.[3]

Validation Parameters:

  • Specificity (Forced Degradation Study): A forced degradation study is essential to demonstrate the stability-indicating nature of the method.[8]

    • Acid Hydrolysis: Reflux sample solution in 0.1 M HCl at 60 °C for 4 hours.

    • Base Hydrolysis: Reflux sample solution in 0.1 M NaOH at 60 °C for 4 hours.

    • Oxidative Degradation: Treat sample solution with 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose solid sample to 105 °C for 24 hours.

    • Photolytic Degradation: Expose sample solution to UV light (254 nm) and visible light for 24 hours. The method's ability to separate the intact this compound peak from any degradation products will be assessed using peak purity analysis with a photodiode array detector.

  • Linearity: Analyze a minimum of five concentrations of the working standard solutions. The correlation coefficient (r²) of the calibration curve should be ≥ 0.999.

  • Accuracy: Perform recovery studies by spiking a placebo matrix with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the nominal sample concentration). The mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Repeatability (Intra-day precision): Analyze six replicate preparations of the sample solution on the same day. The relative standard deviation (RSD) should be ≤ 2.0%.

    • Intermediate Precision (Inter-day precision): Analyze the sample solution on two different days, by two different analysts, or on two different instruments. The RSD between the two sets of results should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio (LOD: 3:1, LOQ: 10:1) or from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally vary chromatographic parameters such as flow rate (±0.1 mL/min), column temperature (±5 °C), and mobile phase composition (±2% organic) to assess the method's reliability during normal use.

Data Presentation

Table 1: System Suitability Criteria

ParameterAcceptance Criteria
Tailing Factor≤ 2.0
Theoretical Plates≥ 2000
RSD of replicate injections≤ 2.0%

Table 2: Summary of Validation Data (Hypothetical)

Validation ParameterResultAcceptance Criteria
Linearity (r²)0.9995≥ 0.999
Accuracy (% Recovery)99.5% - 101.2%98.0% - 102.0%
Repeatability (% RSD)0.8%≤ 2.0%
Intermediate Precision (% RSD)1.2%≤ 2.0%
LOD0.1 µg/mL-
LOQ0.3 µg/mL-
Workflow Visualization

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Diluent A->B C Dilute to Final Concentration B->C D Filter Sample (0.45 µm) C->D For Sample E Inject into HPLC System D->E F Separation on C18 Column E->F G UV Detection F->G H Data Acquisition G->H I Peak Integration H->I J Quantification using Calibration Curve I->J K Report Results J->K

Caption: HPLC analysis workflow for this compound.

Orthogonal Method: Gas Chromatography-Mass Spectrometry (GC-MS)

For confirmation of identity and as an alternative quantification technique, GC-MS can be employed. The volatility of this compound may allow for direct analysis, but its polarity and potential for interaction with active sites in the GC system might necessitate derivatization to improve peak shape and thermal stability.

Rationale and Considerations

Direct injection of polar amines can lead to peak tailing and poor reproducibility. Derivatization, for example, by acylation, can reduce the polarity and improve the chromatographic performance. However, this adds a step to the sample preparation and must be optimized for completeness and reproducibility. A non-polar capillary column is suitable for separating the derivatized or underivatized analyte from other volatile components.

Experimental Protocol (Exploratory)

GC-MS Conditions:

ParameterCondition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Inlet Temperature 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium, constant flow 1.0 mL/min
Oven Program 80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI), 70 eV
Scan Range 40-250 amu

Sample Preparation (with Derivatization Option):

  • Prepare a solution of the sample in a suitable aprotic solvent (e.g., Dichloromethane).

  • Derivatization (if necessary): Add a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) and heat the mixture to ensure complete reaction.

  • Inject an aliquot of the final solution into the GC-MS.

Workflow Visualization

GCMS_Workflow A Sample Preparation B Derivatization (Optional) A->B C GC Injection A->C Direct Injection B->C Derivatized Sample D Separation in Capillary Column C->D E Mass Spectrometry Detection D->E F Data Analysis (Mass Spectrum) E->F

Caption: GC-MS analysis workflow for this compound.

Conclusion

The stability-indicating HPLC-UV method detailed in this application note provides a reliable and robust means for the quantification of this compound in the presence of its degradation products. The comprehensive validation protocol ensures that the method adheres to the stringent requirements of the pharmaceutical industry. The orthogonal GC-MS method serves as a valuable tool for confirmatory analysis. By understanding the scientific principles behind these methods, researchers and analysts can confidently apply and adapt these protocols to their specific needs, ensuring the quality and safety of products containing this important isothiazole derivative.

References

  • Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. PubMed. [Link]

  • Reversed Phase HPLC Columns. Phenomenex. [Link]

  • Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. [Link]

  • A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • 3-METHYLthis compound HYDROCHLORIDE. precisionFDA. [Link]

  • 3-Methyl-5-isothiazolamine hydrochloride | C4H7ClN2S | CID 134908066. PubChem. [Link]

  • THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Hichrom. [Link]

  • Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]

  • Review on development of forced degradation studies and its approaches on stability indicating method. GSC Biological and Pharmaceutical Sciences. [Link]

  • Safety Data Sheet. Angene Chemical. [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. [Link]

  • This compound hydrochloride. AbacipharmTech. [Link]

  • Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • ANALYTICAL METHOD DEVELOPMENT AND VALIDATION OF RP HPLC METHOD FOR THE SIMULTANEOUS ESTIMATION OF THIAMINE AND CAFFEINE IN TABLE. Zenodo. [Link]

  • Validating a Stability Indicating HPLC Method for Kinetic Study of Cetirizine Degradation in Acidic and Oxidative Conditions. National Institutes of Health. [Link]

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The Versatile Precursor: Isothiazol-5-amine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Introduction: In the landscape of medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged motifs in a vast array of pharmaceuticals and biologically active molecules. Among the diverse building blocks utilized for their construction, isothiazol-5-amine and its derivatives have emerged as particularly versatile and potent precursors. The inherent reactivity of the isothiazole ring, coupled with the nucleophilic nature of the 5-amino group, provides a gateway to a rich diversity of fused heterocyclic systems, including isothiazolo[5,4-b]pyridines and isothiazolo[5,4-d]pyrimidines. These scaffolds are of significant interest due to their demonstrated potential as anticancer, antimicrobial, and kinase-inhibiting agents.[1][2][3]

This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of this compound as a precursor for heterocyclic synthesis. We will delve into the underlying chemical principles, provide detailed, field-proven protocols for the synthesis of key heterocyclic systems, and present data to inform experimental design and optimization.

The Chemical Rationale: Reactivity of this compound

The synthetic utility of this compound is rooted in the electronic properties of the isothiazole ring and the strategic placement of the amino substituent. The isothiazole ring itself is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in a 1,2-relationship. This arrangement leads to a unique distribution of electron density, influencing the reactivity of the ring's substituents.

The 5-amino group, positioned adjacent to the ring nitrogen, is a key nucleophilic center. This nucleophilicity allows for a variety of cyclocondensation reactions with electrophilic partners, leading to the formation of new fused rings. The general principle involves the reaction of the amino group with a bifunctional electrophile, followed by an intramolecular cyclization to construct the new heterocyclic system.

G cluster_0 This compound as a Nucleophile This compound This compound Electrophilic Partner Electrophilic Partner Intermediate Intermediate Fused Heterocycle Fused Heterocycle

Application & Protocol I: Synthesis of Isothiazolo[5,4-b]pyridines via the Gould-Jacobs Reaction

The Gould-Jacobs reaction is a powerful method for the synthesis of quinoline and related fused pyridine systems.[4] When applied to 5-amino-heterocycles like 3-methyl-5-aminoisothiazole, it provides an efficient route to isothiazolo[5,4-b]pyridines. These compounds have shown promise as c-KIT inhibitors, offering potential avenues for overcoming resistance to existing cancer therapies.[3]

The reaction proceeds in two key stages: initial condensation of the 5-amino group with an alkoxymethylenemalonate ester, followed by a thermal cyclization to form the fused pyridinone ring.

G cluster_GJ Gould-Jacobs Reaction Workflow A 3-Methyl-5-aminoisothiazole B Diethyl Ethoxymethylenemalonate (EMME) C Condensation Intermediate D Thermal Cyclization (e.g., in Diphenyl Ether) E Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate

Detailed Experimental Protocol: Synthesis of Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate[5]

Materials:

  • 3-Methyl-5-aminoisothiazole

  • Diethyl ethoxymethylenemalonate (EMME)

  • Diphenyl ether

  • n-Hexane

  • Ethanol

  • Nitrogen gas supply

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Condensation. In a round-bottom flask equipped with a nitrogen inlet, a mixture of 3-methyl-5-aminoisothiazole (0.57 g, 5 mmol) and diethyl ethoxymethylenemalonate (EMME) (1.188 g, 5.5 mmol) is heated under a nitrogen atmosphere at 110°C for 30 minutes.

  • Step 2: Isolation of Intermediate. After cooling, the reaction mixture is triturated with diethyl ether to yield a pale yellow solid, which is the diethyl 2-[(3-methylisothiazol-5-ylamino)methylene]malonate intermediate. This can be crystallized from ether-petroleum ether to furnish white needles.

  • Step 3: Cyclization. A mixture of the intermediate from Step 2 (0.568 g, 2 mmol) and diphenyl ether (8.5 g) is refluxed for 10 minutes.

  • Step 4: Product Isolation and Purification. The reaction mixture is then rapidly cooled to room temperature and diluted with n-hexane. The precipitated solid is filtered, washed with n-hexane, and recrystallized from pyridine to yield ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate as a white crystalline solid.

Expected Yield: 89%

Characterization Data:

CompoundYield (%)M.p. (°C)1H NMR (δ, ppm)
Ethyl 4-hydroxy-3-methylisothiazolo[5,4-b]pyridine-5-carboxylate89273-2741.4 (t, 3H, CH2CH3), 2.9 (s, 3H, 3-CH3), 4.4 (q, 2H, OCH2CH3), 8.9 (s, 1H, 6-H)

Application & Protocol II: Synthesis of Isothiazolo[5,4-d]pyrimidines

Isothiazolo[5,4-d]pyrimidines are another class of fused heterocycles readily accessible from this compound precursors. These compounds are of significant interest in drug discovery, with derivatives showing potent antiproliferative activity against various cancer cell lines.[2][5] The synthesis typically involves the cyclocondensation of a 5-aminoisothiazole derivative with a 1,3-dicarbonyl compound or a related synthon.

A common and effective strategy involves the reaction of a 5-aminothiazole-4-carboxamide with an anhydride, such as trifluoroacetic anhydride, to construct the fused pyrimidine ring.[6]

G cluster_IP Isothiazolo[5,4-d]pyrimidine Synthesis Workflow A 5-Aminothiazole-4-carboxamide Derivative B Cyclizing Agent (e.g., Trifluoroacetic Anhydride) C Cyclocondensation D Isothiazolo[5,4-d]pyrimidine Derivative

Detailed Experimental Protocol: Synthesis of 3-Substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][6]thiazolo[4,5-d]pyrimidin-7(6H)-one[7]

Materials:

  • 4-Amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide

  • Trifluoroacetic anhydride

  • Standard laboratory glassware and heating apparatus

Procedure:

  • Step 1: Reaction Setup. A mixture of the appropriate 4-amino-2-thioxo-2,3-dihydro-3-substituted-1,3-thiazole-5-carboxamide and trifluoroacetic anhydride is placed in a round-bottom flask equipped with a reflux condenser.

  • Step 2: Cyclization. The reaction mixture is heated under reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Step 3: Product Isolation and Purification. Upon completion of the reaction, the excess trifluoroacetic anhydride is removed under reduced pressure. The resulting crude product is then purified by recrystallization from a suitable solvent (e.g., butan-1-ol) to afford the desired 3-substituted-2-thioxo-5-(trifluoromethyl)-2,3-dihydro[1][5]thiazolo[4,5-d]pyrimidin-7(6H)-one.

Yields and Characterization of Representative Derivatives:

R-group (at position 3)Yield (%)M.p. (°C)
Phenyl65197-198
2-Fluorophenyl66211-212
4-Fluorophenyl63259-260

Summary of Synthetic Applications

The following table summarizes the key heterocyclic systems that can be synthesized from this compound precursors and highlights their potential applications in drug discovery and development.

Fused Heterocyclic SystemKey ReagentsPotential Biological Activities
Isothiazolo[5,4-b]pyridinesAlkoxymethylenemalonates (Gould-Jacobs)c-KIT inhibitors for cancer therapy, potential antimalarials.[3][4]
Isothiazolo[5,4-d]pyrimidines1,3-Dicarbonyl compounds, AnhydridesAntiproliferative agents against various cancer cell lines, adenosine receptor antagonists.[2][3]
Thiazolo[4,5-d]pyrimidinesAlkyl halides, MorpholineAntibacterial agents.[1]
Isothiazole CoumarinsWilliamson ether condensation substratesFungicidal activity against various plant pathogens.[7]

Conclusion

This compound and its derivatives are undeniably valuable and versatile precursors in the synthesis of a wide range of fused heterocyclic compounds. The straightforward and often high-yielding cyclocondensation reactions allow for the efficient construction of complex molecular architectures with significant biological potential. The protocols and data presented in this guide serve as a practical resource for researchers aiming to explore the rich chemical space accessible from this remarkable building block, paving the way for the discovery of next-generation therapeutics.

References

  • Thiazolo[4,5- d]pyrimidines: synthesis and antibacterial evalu
  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. RSC Publishing. (URL: [Link])

  • Design, synthesis, and biological evaluation of new thiazolo[5,4-d]pyrimidine derivatives as potent antiproliferative agents. National Institutes of Health. (URL: [Link])

  • Design and Synthesis of Novel Thiazolo[5,4-d]pyrimidine Derivatives with High Affinity for Both the Adenosine A1 and A2A Receptors, and Efficacy in Animal Models of Depression. National Institutes of Health. (URL: [Link])

  • Gould–Jacobs reaction. Wikipedia. (URL: [Link])

  • Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control. National Institutes of Health. (URL: [Link])

  • Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. MDPI. (URL: [Link])

  • The Synthesis of Novel Ethyl 4-(Substituted Amino)Isothiazolo[5,4-b]-Pyridine-5-Carboxylates. ResearchGate. (URL: [Link])

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Troubleshooting & Optimization

Technical Support Center: Isothiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Isothiazol-5-amine. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a scaffold in numerous biologically active compounds, the successful and reproducible synthesis of this compound is critical. This guide addresses common challenges encountered during its preparation, focusing on the prevalent synthetic route involving the oxidative cyclization of a β-iminothioamide precursor.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My overall yield for this compound is consistently low after the oxidative cyclization step. What are the most likely causes and how can I improve it?

Answer: Low yield in the final ring-closing step is the most frequently reported issue. The root cause typically lies in one of three areas: the choice and handling of the oxidizing agent, suboptimal reaction conditions, or the inherent instability of the β-iminothioamide precursor.

Causality and Expert Insights: The key transformation is the oxidative formation of the N-S bond to close the isothiazole ring. This reaction is highly sensitive to the redox potential of the system. An oxidant that is too weak will result in an incomplete reaction, leaving you with unreacted starting material. Conversely, an overly aggressive oxidant or poor temperature control can lead to over-oxidation, ring-opening, or polymerization, creating a complex mixture of byproducts.[1]

The stability of the β-iminothiobutyramide starting material is also paramount. This molecule contains multiple reactive functional groups and can degrade or self-condense if not handled properly, reducing the amount of substrate available for the desired cyclization.

Troubleshooting Protocol:

  • Evaluate Your Oxidizing Agent: The choice of oxidant is critical. Different agents offer varying levels of reactivity and may require different workups. A comparison of common choices is provided in Table 1.

  • Strict Temperature Control: The oxidative cyclization is often exothermic. A runaway reaction is a primary cause of byproduct formation and decomposition.

    • Pre-cool the reaction vessel to 0-5 °C in an ice bath before adding the oxidant.

    • Add the oxidant solution dropwise or in small portions, carefully monitoring the internal temperature to ensure it does not exceed the target range (e.g., < 10 °C).

  • Optimize Reaction pH: The pH of the reaction medium can influence both the stability of the starting material and the efficacy of the oxidant. For oxidants like chloramine-T, the reaction is typically performed under basic conditions to generate the active oxidizing species.[1] Buffer the reaction if necessary to maintain optimal pH.

  • Ensure Precursor Purity: Use the β-iminothiobutyramide precursor immediately after its synthesis and purification. If storage is necessary, keep it under an inert atmosphere (Argon or Nitrogen) at low temperatures (-20 °C) to prevent degradation.

Table 1: Comparison of Oxidizing Agents for Isothiazole Ring Formation

Oxidizing AgentTypical ConditionsAdvantagesDisadvantages & Common Problems
Chloramine-T Aqueous NaOH, 0-10 °CReadily available, effective, well-documented.[1]Can introduce chlorinated byproducts; workup requires removal of p-toluenesulfonamide.
Hydrogen Peroxide Aqueous solution, often with a catalyst, 0-25 °C"Green" oxidant, byproduct is water.Can be sluggish; reaction rate is highly sensitive to pH and trace metal impurities. Over-oxidation is a risk.
Potassium Persulfate Aqueous solution, room temp.Strong oxidant, often gives clean reactions.Can be difficult to initiate; solubility issues may arise.
Question 2: The final product after workup is a dark, oily, or tarry substance, not the expected solid. What is causing this and how can it be prevented?

Answer: The formation of dark, intractable materials is a classic sign of product decomposition or polymerization. This compound, like many electron-rich heterocyclic amines, can be sensitive to air, light, and acid.

Causality and Expert Insights: The isothiazole ring itself can be susceptible to nucleophilic attack and ring-opening under certain conditions, especially if harsh workup procedures are used.[2][3] The exocyclic amine group is also a site of reactivity. Aerial oxidation can lead to the formation of colored oligomeric impurities. The presence of residual strong acids or bases from the workup can catalyze these degradation pathways.

Preventative Measures & Protocol:

  • Inert Atmosphere: Throughout the reaction and workup, maintain an inert atmosphere of nitrogen or argon to minimize air oxidation.

  • Controlled Workup:

    • After the reaction is complete, neutralize the mixture carefully and promptly. Avoid prolonged exposure to highly acidic or basic conditions.

    • Use a buffered solution (e.g., saturated sodium bicarbonate) for neutralization, adding it slowly at low temperature.

  • Purification Strategy: Standard silica gel chromatography can be problematic for basic amines, often causing streaking and irreversible adsorption, which can promote on-column decomposition.

    • Recommended Method: Convert the crude amine directly to its hydrochloride salt. This is often a well-behaved, crystalline solid that is less prone to oxidation and easier to handle.[4][5]

  • Purification of the Free Base: If the free base is required, consider the following:

    • Use a deactivated silica gel (e.g., treated with triethylamine) for column chromatography. A typical eluent system is dichloromethane/methanol with 0.5-1% triethylamine.

    • Alternatively, basic alumina can be a superior stationary phase for purifying amines.

Experimental Protocol: Conversion to this compound Hydrochloride

  • After the initial aqueous workup, extract the crude this compound into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Dry the organic extracts over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Cool the solution in an ice bath.

  • Slowly bubble dry HCl gas through the solution OR add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.

  • The hydrochloride salt will precipitate as a solid.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Question 3: My NMR and Mass Spec data show significant byproducts. How can I identify them and adjust my synthesis to avoid them?

Answer: Identifying byproducts is key to refining your synthetic protocol. The most common impurities arise from incomplete reactions, side reactions of the precursor, or degradation of the product.

Causality and Expert Insights: The primary precursor, β-iminothiobutyramide, can undergo dimerization through disulfide bond formation if oxidized under non-cyclizing conditions. Another possibility is hydrolysis of the imine or thioamide functional groups back to their carbonyl precursors, which would then fail to cyclize. Over-halogenation can occur if using agents like sulfuryl chloride in related syntheses, leading to chlorinated isothiazolones.[6][7]

Below is a troubleshooting workflow to diagnose and solve these issues.

Troubleshooting Workflow for Byproduct Formation

G start Impure Product Detected (TLC, NMR, LC-MS) ms_check Check MS Data start->ms_check nmr_check Check ¹H NMR Data start->nmr_check mass_start Mass matches starting material (β-iminothiobutyramide)? ms_check->mass_start nmr_start Signals for starting material (e.g., characteristic vinyl H)? nmr_check->nmr_start mass_dimer No mass_start->mass_dimer res_incomplete Problem: Incomplete Reaction Solution: • Increase oxidant stoichiometry • Extend reaction time • Check oxidant quality mass_start->res_incomplete mass_other No mass_dimer->mass_other res_side_reaction Problem: Dimerization/Side Reaction Solution: • Ensure rapid stirring • Add precursor to oxidant solution (reverse addition) • Lower reaction concentration mass_dimer->res_side_reaction res_degradation Problem: Product/Precursor Decomposition Solution: • Run reaction under inert gas • Use milder workup conditions • Purify via HCl salt mass_other->res_degradation Yes nmr_start->res_incomplete nmr_broad No nmr_start->nmr_broad nmr_broad->res_degradation nmr_aromatic No nmr_broad->nmr_aromatic res_ring_opening Problem: Isothiazole Ring Opening Solution: • Avoid strong nucleophiles or bases in workup • Ensure reaction medium is not overly basic • Check product stability at workup temp. nmr_aromatic->res_ring_opening Yes

Caption: Troubleshooting Decision Tree for Byproduct Analysis.

Logical Reaction Pathway and Potential Pitfalls

The synthesis can be visualized as a two-stage process, each with potential failure points.

G cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Oxidative Cyclization start_mats Acetonitrile + CS₂ + Base precursor β-Iminothiobutyramide (or related synthon) start_mats->precursor Condensation side_polymer Polymerization/ Decomposition precursor->side_polymer Instability cyclization [Oxidant] e.g., Chloramine-T product This compound cyclization->product N-S Bond Formation side_dimer Disulfide Dimer cyclization->side_dimer Incorrect Oxidation side_open Ring-Opened Products product->side_open Harsh Workup

Caption: Synthetic Pathway Highlighting Problem Areas.

References

  • Ghosh, T. (1999). Reaction of Isothiazolones with Amines.
  • Woodman, T. J. (2009). Product Class 15: Isothiazoles. In Science of Synthesis (Vol. 11, pp. 507-574). Thieme. [Link]

  • Potapov, V. A., et al. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673-694. [Link]

  • Adams, A., & Slack, R. (1959). U.S. Patent No. 2,871,243. Washington, DC: U.S.
  • Lewis, D. F., et al. (1993). European Patent No. EP 0375265 B1. European Patent Office. [Link]

  • Lee, C. H., et al. (2002). U.S. Patent No. 6,376,680 B1. Washington, DC: U.S.
  • Silva, M. M. C., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Workup: Amines. Retrieved from [Link]

  • AbacipharmTech. (n.d.). This compound hydrochloride. Retrieved from [Link]

Sources

Technical Support Center: Optimization of Isothiazol-5-amine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of Isothiazol-5-amine. This document is designed for researchers, chemists, and drug development professionals actively engaged in the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to address the nuances of reaction optimization, troubleshoot common experimental hurdles, and provide a deeper understanding of the underlying chemical principles. Our goal is to empower you to achieve higher yields, greater purity, and more consistent results in your laboratory.

Core Synthesis Pathway: The Enaminonitrile Cyclization Route

The synthesis of the isothiazole ring system can be approached through various methods, but one of the most effective and common strategies for producing 5-amino substituted isothiazoles involves the cyclization of a β-enaminonitrile precursor with a suitable sulfur source.[1][2] This pathway is advantageous due to the relative accessibility of the starting materials and the direct formation of the desired amine functionality.

The core transformation relies on reacting a β-enaminonitrile with an electrophilic sulfur reagent, such as sulfur monochloride (S₂Cl₂) or sulfur dichloride (SCl₂), which induces an electrophilic cyclization to form the N-S bond and construct the isothiazole ring.

Troubleshooting Guide: From Low Yields to Purification Headaches

This section addresses the most common issues encountered during the synthesis of this compound in a direct question-and-answer format.

Problem Area 1: Low or No Product Yield

Q: My reaction has stalled, or I'm seeing a very low yield of this compound. What are the primary factors to investigate?

A: Low or no yield is a frequent issue that can typically be traced back to one of three areas: starting material integrity, reagent activity, or suboptimal reaction conditions.

  • Starting Material Purity: The quality of your β-enaminonitrile precursor is paramount. It can be susceptible to hydrolysis or polymerization upon storage. Verify the purity of your starting material via ¹H NMR and LC-MS before starting the reaction. If it has degraded, purification by recrystallization or chromatography may be necessary.

  • Reagent Reactivity (The Sulfur Source): Sulfur monochloride (S₂Cl₂) is a highly reactive and moisture-sensitive reagent. If it has been improperly stored, it may be partially hydrolyzed, reducing its efficacy. Always use a freshly opened bottle or a properly stored aliquot. When using elemental sulfur, ensure it is finely powdered to maximize surface area and reactivity.[3]

  • Temperature Control: This is arguably the most critical parameter. The initial addition of the sulfurizing agent is highly exothermic. If the temperature is not strictly controlled (typically between 0-5 °C), rapid side reactions can occur, leading to the formation of intractable polymeric materials and reducing the yield of the desired product.

  • Solvent Choice and Moisture: The reaction must be conducted under strictly anhydrous conditions. The presence of water will rapidly decompose the sulfur chloride reagent and can hydrolyze the enaminonitrile. Ensure all glassware is oven-dried and solvents are passed through a drying system (e.g., alumina column) or are of a high-purity anhydrous grade.

Q: My TLC analysis shows a complex mixture of spots, and the desired product is only a minor component. How can I improve selectivity?

A: A "messy" reaction profile points towards a lack of control over the reaction's selectivity.

  • Slow Reagent Addition: The sulfurizing agent should be added dropwise via a syringe pump over an extended period (e.g., 1-2 hours) while maintaining a low internal temperature. This maintains a low concentration of the reactive electrophile, favoring the desired intramolecular cyclization over intermolecular polymerization.

  • Solvent Polarity: The choice of solvent can influence the reaction pathway. Chlorinated solvents like dichloromethane (DCM) or chloroform are common. However, if side reactions are prevalent, consider a less polar solvent like toluene, which may disfavor certain intermolecular side reactions.

  • Stoichiometry: Ensure the stoichiometry is precise. An excess of the sulfurizing agent can lead to the formation of over-halogenated or dimeric byproducts. Start with a 1.05 to 1.1 molar equivalent of the sulfur source and optimize from there.

Problem Area 2: Impurity Formation & Side Reactions

Q: I've isolated my product, but NMR analysis shows persistent impurities. What are the likely side products from this reaction?

A: Understanding potential side products is key to preventing their formation and devising an effective purification strategy.

  • Unreacted Starting Material: The most common impurity. Its presence suggests the reaction did not go to completion. Consider increasing the reaction time or temperature after the initial exothermic addition is complete.

  • Open-Chain Intermediates: Incomplete cyclization can leave chlorinated, non-cyclic intermediates in the mixture. These can sometimes be forced to cyclize by gently heating the reaction mixture (e.g., to 40 °C) for a few hours post-addition.

  • Polymeric Sulfur Byproducts: Formed from the decomposition of the sulfurizing agent, especially with poor temperature control. These are often insoluble and can be removed during workup via filtration, but their formation consumes reagent and lowers the yield.

  • Isomer Formation: Depending on the substitution pattern of your enaminonitrile, the formation of regioisomers, while less common for the 5-amino pattern, is a possibility that should be considered and checked for via 2D NMR techniques if necessary.

Frequently Asked Questions (FAQs)

Q: What is the mechanistic role of the base often used in the workup or in alternative protocols using elemental sulfur?

A: In the standard sulfur monochloride route, the reaction is typically run under neutral or slightly acidic conditions (due to HCl byproduct formation). A base (like pyridine or triethylamine) is used during the workup to quench the reaction and neutralize the generated HCl. In alternative syntheses that use elemental sulfur (S₈), a base is mechanistically crucial. It acts as a nucleophile to open the S₈ ring, forming a polysulfide species that is more reactive and can initiate the cyclization process.[3]

Q: How do I safely handle reagents like sulfur monochloride (S₂Cl₂)?

A: Sulfur monochloride is a corrosive and lachrymatory substance that reacts violently with water. All manipulations must be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Use dry, inert gas (nitrogen or argon) for transfers and to maintain an inert atmosphere in the reaction vessel. For quenching, add the reaction mixture slowly to a cooled, stirred solution of a suitable quenching agent (e.g., aqueous sodium bisulfite or a basic solution).

Q: Can this reaction be scaled up for pilot or manufacturing purposes?

A: Yes, but with significant caution. The primary challenge in scaling up is managing the exothermicity of the reaction. A jacketed reactor with efficient cooling and a well-controlled addition rate is essential. A thorough safety review and process hazard analysis (PHA) must be conducted to understand the thermal risks and design appropriate safety measures.

Data Presentation & Protocols

Table 1: Recommended Reaction Parameter Optimization
ParameterRecommended RangeRationale & Key Considerations
Temperature 0 to 5 °C (during addition)Critical for controlling exotherm and minimizing side reactions.
25 to 40 °C (post-addition)Gentle heating can drive the reaction to completion.
Solvent Dichloromethane (DCM) / ChloroformGood solubility for reactants; must be anhydrous.
TolueneAlternative, less polar option to potentially reduce side products.
Reagent Equiv. 1.05 - 1.2 eq. S₂Cl₂Slight excess ensures full conversion of starting material.
Concentration 0.1 - 0.5 MMore dilute conditions can favor intramolecular cyclization.
Addition Time 1 - 3 hoursSlow, controlled addition is key to selectivity and safety.
Experimental Protocols

Protocol 1: Synthesis of this compound via Enaminonitrile Cyclization

  • Preparation: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel (or syringe pump inlet), and a nitrogen inlet.

  • Reactant Loading: Charge the flask with the β-enaminonitrile precursor (1.0 eq.). Dissolve it in anhydrous dichloromethane (DCM) to a concentration of 0.2 M.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Reagent Addition: Dissolve sulfur monochloride (S₂Cl₂, 1.1 eq.) in a small amount of anhydrous DCM and load it into the dropping funnel. Add the S₂Cl₂ solution dropwise to the stirred reaction mixture over 2 hours, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by TLC or LC-MS by quenching a small aliquot in aqueous sodium bicarbonate.

  • Workup: Once the reaction is complete, cool the mixture back to 0 °C. Slowly and carefully pour the reaction mixture into a stirred, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified using column chromatography on silica gel.[4] A typical eluent system would be a gradient of ethyl acetate in hexanes.

Visualization of Key Processes

Diagram 1: Reaction Mechanism

A simplified mechanistic pathway for the formation of the this compound ring.

G cluster_0 Step 1: Electrophilic Attack cluster_1 Step 2: Cyclization & Aromatization Enaminonitrile β-Enaminonitrile Intermediate1 Thionium Intermediate Enaminonitrile->Intermediate1 + S₂Cl₂ S2Cl2 S₂Cl₂ Intermediate2 Cyclized Dihydroisothiazole Intermediate1->Intermediate2 Intramolecular N-Attack Product This compound Intermediate2->Product - HCl - S

Caption: Proposed mechanism for S₂Cl₂-mediated cyclization.

Diagram 2: Troubleshooting Workflow

A logical flowchart for diagnosing and solving low product yield.

G start Low Yield Observed check_sm Verify Purity of Starting Enaminonitrile start->check_sm check_reagent Check Activity of Sulfur Reagent check_sm->check_reagent [Purity OK] success Yield Improved check_sm->success [Impure -> Purify] check_conditions Review Reaction Conditions (Temp, Moisture) check_reagent->check_conditions [Activity OK] check_reagent->success [Inactive -> Replace] optimize_add Optimize: Slower Addition, More Dilute check_conditions->optimize_add [Conditions OK] check_conditions->success [Incorrect -> Correct] optimize_time Optimize: Increase Reaction Time/Temp optimize_add->optimize_time [Still Low] optimize_add->success optimize_time->success

Caption: Troubleshooting logic for addressing low reaction yield.

References

  • Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Cook–Heilbron thiazole synthesis. Wikipedia. Available at: [Link]

  • Synthesis of isothiazoles. Organic Chemistry Portal. Available at: [Link]

  • Progress in the Synthesis of 5-Aminothiazole Derivatives. ResearchGate. Available at: [Link]

  • Synthesis of some new 5- substituted of - JOCPR. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Product Class 15: Isothiazoles. Science of Synthesis. Available at: [Link]

  • Enaminonitrile in heterocyclic synthesis: synthesis and antimicrobial evaluation of some new pyrazole, isoxazole and pyrimidine derivatives incorporating a benzothiazole moiety. PubMed. Available at: [Link]

  • Synthesis of 5‐amino thiazoles via the four‐component coupling reaction. ResearchGate. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters (Figshare). Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. Available at: [Link]

  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate. Available at: [Link]

  • Sustainable Access to 5‐Amino‐Oxazoles and Thiazoles via Calcium‐Catalyzed Elimination‐Cyclization with Isocyanides. PMC - NIH. Available at: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available at: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Arkat USA. Available at: [Link]

  • Light-driven method simplifies synthesis of complex heterocycles. Chemistry World. Available at: [Link]

  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate. Available at: [Link]

  • Synthesis of aminothiazoles: polymer-supported approaches. RSC Publishing. Available at: [Link]

  • Heterocyclic Synthesis Via Enaminonitriles: One-Pot Synthesis of Some New Pyrazole, Pyrimidine, Pyrazolo[1,5-A]Pyrimidine and Pyrido[2,3-D]Pyrimidine Derivatives. IOSR Journal of Applied Chemistry. Available at: [Link]

  • Isothiazole. Wikipedia. Available at: [Link]

  • Help with Low Yield Synthesis. Reddit. Available at: [Link]

  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Publishing. Available at: [Link]

  • Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. PMC - NIH. Available at: [Link]

  • New Isothiazole Derivatives: Synthesis, Reactivity, Physicochemical Properties and Pharmacological Activity. Semantic Scholar. Available at: [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journals. Available at: [Link]

  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. Available at: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. PubMed. Available at: [Link]

  • New process for the production of 2-amino-5-nitrothiazole. Google Patents.
  • METHOD FOR PRODUCING 2-AMINO-5-NITRO-THIAZOL. Google Patents.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. Semantic Scholar. Available at: [Link]

  • Assembly of thiazole-2-thiones through cyclization of enaminones, aryl isothiocyanates, and elemental sulfur. J-GLOBAL. Available at: [Link]

  • Enaminonitriles in Heterocyclic Synthesis. Semantic Scholar. Available at: [Link]

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Technical Support Center: Byproduct Formation in Isothiazol-5-amine Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for isothiazol-5-amine reactions. This guide is designed to provide in-depth troubleshooting and practical advice for minimizing byproduct formation in your experiments. As Senior Application Scientists, we understand the nuances of heterocyclic chemistry and aim to equip you with the knowledge to optimize your synthetic routes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts I can expect when working with this compound?

When working with this compound, particularly in coupling reactions or under harsh conditions, several classes of byproducts can emerge. The most prevalent include:

  • Over-alkylation or Over-arylation Products: The exocyclic amino group can react more than once, leading to di- or even tri-substituted amine byproducts, especially if the amine is not adequately protected or if an excess of the electrophile is used.

  • Ring-Opened Byproducts: The isothiazole ring, while aromatic, can be susceptible to cleavage under certain nucleophilic or reductive conditions, leading to a complex mixture of acyclic sulfur and nitrogen-containing impurities.[1][2] Isothiazolium salts are particularly sensitive to ring opening by amines.[2]

  • Dimerization Products: Self-condensation of this compound or reaction with an activated intermediate can lead to the formation of dimeric species. This is more common when the desired reaction is slow or requires elevated temperatures.

  • Byproducts from Reagent Decomposition: Coupling reagents, especially carbodiimides, can decompose to form ureas, which can be challenging to remove during purification.[3]

  • Solvent-Related Byproducts: In some cases, the solvent can participate in side reactions. For example, using dimethylformamide (DMF) at high temperatures can sometimes lead to formylation of the amine.

Q2: My reaction is sluggish and I'm seeing a lot of starting material decomposition. What could be the cause?

This is a common issue, often stemming from a combination of factors:

  • Steric Hindrance: If you are reacting a bulky electrophile with the 5-amino group, steric hindrance can significantly slow down the reaction rate. This can lead to the decomposition of either the starting material or the reagents over the extended reaction time.

  • Inadequate Activation: In amide coupling reactions, the carboxylic acid partner may not be sufficiently activated. This can be due to the choice of coupling reagent or the presence of moisture, which can quench the activated species.

  • Suboptimal Temperature: While heating can often drive a reaction to completion, excessive temperatures can lead to the degradation of the isothiazole ring or other sensitive functional groups in your molecule.[4] The stability of isothiazolinone-based biocides, for instance, decreases with increasing temperature.[4]

  • Incorrect Solvent or pH: The choice of solvent can dramatically impact reaction rates and byproduct profiles.[5] Similarly, the pH of the reaction mixture is critical; isothiazoles are generally more stable in acidic media and can degrade in alkaline solutions.[4]

Q3: I'm performing an amide coupling with this compound and getting a low yield of my desired product. How can I improve this?

Low yields in amide coupling reactions with this compound are frequently due to side reactions or incomplete conversion. Here's a troubleshooting guide:

Potential Issue Recommended Solution Scientific Rationale
Racemization of Amino Acid Partner Use coupling reagents known for low racemization, such as HATU or HOBt with a carbodiimide.[3][6]These reagents form activated esters that are less prone to racemization before the amine attacks.
Formation of Urea Byproducts Switch to phosphonium-based coupling reagents like PyBOP or aminium/uronium salts like HATU.[7]These reagents do not produce insoluble urea byproducts, simplifying purification.[3][6]
Competitive Reaction with the Base Use a non-nucleophilic, sterically hindered base like diisopropylethylamine (DIPEA).[7]This prevents the base from competing with the this compound for the activated carboxylic acid.
Slow Reaction Rate Pre-activate the carboxylic acid for 30 minutes before adding the this compound.[8]This ensures the formation of the activated ester intermediate, which then readily reacts with the amine.[8]

Troubleshooting Guides

Guide 1: Minimizing Over-Alkylation in N-Substitution Reactions

Problem: Formation of di-substituted amine byproducts during the alkylation or arylation of this compound.

Root Cause: The mono-substituted product is often still nucleophilic enough to react with another equivalent of the electrophile.

Workflow for Minimizing Over-Alkylation

G Isothiazole_Ring Isothiazole Ring Stability High_pH High pH (Alkaline Conditions) Isothiazole_Ring->High_pH destabilizes High_Temp High Temperature Isothiazole_Ring->High_Temp destabilizes Strong_Nucleophiles Strong Nucleophiles Isothiazole_Ring->Strong_Nucleophiles attack leads to Strong_Reducing_Agents Strong Reducing Agents (e.g., Raney Ni) Isothiazole_Ring->Strong_Reducing_Agents attack leads to Ring_Opening Ring Opening Byproducts High_pH->Ring_Opening High_Temp->Ring_Opening Strong_Nucleophiles->Ring_Opening Strong_Reducing_Agents->Ring_Opening

Caption: Factors leading to isothiazole ring instability.

Guide 3: Purification Strategies for Isothiazole Derivatives

Problem: Difficulty in removing persistent byproducts from the final product.

Root Cause: Some byproducts, such as ureas or over-alkylated products, can have similar polarities to the desired compound, making chromatographic separation challenging.

Recommended Purification Techniques
  • Recrystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical. [9] * Solvent Screening: Test a range of solvents (e.g., ethanol, methanol, acetone, hexane, and mixtures thereof) to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature, while impurities remain in solution. [9]2. Acid-Base Extraction: If your product and byproducts have different acidic or basic properties, an aqueous workup with acid and base washes can selectively remove impurities. Since this compound is basic, it can be separated from neutral byproducts this way.

  • Chromatography:

    • Column Chromatography: Standard silica gel chromatography is often effective. A careful selection of the eluent system is key.

    • Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide high purity products, although it is less scalable. [9]4. Treatment with Scavenger Resins: To remove unreacted electrophiles or certain byproducts, scavenger resins can be employed. For example, an amine-functionalized resin could be used to quench and remove excess acyl chloride.

References

  • Application Notes and Protocols for the Recrystallization of Isothiazole Carbonitriles. Benchchem.
  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate.
  • How do I avoid side reactions while doing this peptide coupling reaction?. Reddit.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1.
  • The chemistry of isothiazoles. ResearchGate.
  • Purification of isothiazolones. Google Patents.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Thieme.
  • Protecting groups. ETH Zurich.
  • Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Chemical Research in Toxicology.
  • Isothiazole. Wikipedia. Available from: [Link]

  • Product Class 15: Isothiazoles. Thieme.
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. ResearchGate.
  • Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. ResearchGate.
  • Synthesis of isothiazoles. Organic Chemistry Portal. Available from: [Link]

  • Protecting Groups. Organic Chemistry Portal. Available from: [Link]

  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. ResearchGate.
  • Thiazole. Wikipedia. Available from: [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Synthesis of some new 5- substituted of. JOCPR.
  • Protecting Groups List. SynArchive. Available from: [Link]

  • Improving the efficiency of coupling reactions with hindered amines. Benchchem.
  • A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. ResearchGate.
  • Isothiazoles (1,2-thiazoles): Synthesis, properties and practical use. ResearchGate.
  • New synthesis of isoxazoles and isothiazoles. A convenient synthesis of thioenaminones from enaminones. The Journal of Organic Chemistry. Available from: [Link]

  • Advances in NiI/NiIII-Catalyzed C(sp2)–Heteroatom Cross-Couplings. ACS Catalysis. Available from: [Link]

  • Synthesis of benzo[d]isothiazoles: an update. Arkat USA.
  • Protecting Groups in Organix Synthesis. UT Southwestern Medical Center. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. MDPI. Available from: [Link]

  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed. Available from: [Link]

  • Method for producing isothiazole derivative. Google Patents.
  • New isothiazole derivatives: synthesis, reactivity, physicochemical properties and pharmacological activity. PubMed. Available from: [Link]

  • Protecting Groups For Amines: Carbamates. Master Organic Chemistry. Available from: [Link]

  • Nucleophilicity and solvent effects on the kinetics of 4-(pyren-1-yl)thiazol-2-amine interaction with 4,6-dinitrobenzofuroxan. Arabian Journal of Chemistry. Available from: [Link]

  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. ResearchGate.
  • Pramipexole. Wikipedia. Available from: [Link]

  • 2-Aminothiazole-5-carbadehyde. ChemBK. Available from: [Link]

  • The Chemistry of 5-aminothiazole and its derivatives. University of Groningen. Available from: [Link]

  • Reactions of Amines. University of Calgary. Available from: [Link]

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Technical Support Center: Optimizing the Synthesis of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Isothiazol-5-amine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yields. Isothiazole derivatives are crucial building blocks in medicinal chemistry, known for their diverse biological activities.[1][2] Achieving a high yield of the this compound core is therefore a critical step in many discovery and development pipelines.

This document moves beyond a simple recitation of steps, delving into the causality behind experimental choices to provide a robust, self-validating framework for your synthetic work.

Core Synthesis Strategy: Oxidative Cyclization

A prevalent and effective method for constructing the this compound scaffold is through the oxidative cyclization of a β-iminothioamide precursor.[3] This approach involves the formation of the critical N-S bond via an oxidation step, which closes the five-membered ring. Understanding the mechanism is key to troubleshooting, as each step presents potential pitfalls that can affect the final yield.

G cluster_0 Reaction Mechanism A β-Iminothioamide (Precursor) C Intermediate (N-S Bond Formation) A->C Oxidation B Oxidizing Agent (e.g., H₂O₂, Chloramine-T) B->C D This compound (Product) C->D Cyclization/ Aromatization E Byproducts C->E Side Reactions (e.g., Decomposition)

Caption: General mechanism for this compound synthesis.

Troubleshooting Guide: A Symptom-Based Approach

This section is structured to address specific, observable problems you may encounter in the lab.

Problem 1: Low or No Product Yield

A consistently low yield is one of the most common and frustrating issues in heterocyclic synthesis.[4][5] A systematic approach is the most effective way to diagnose the root cause.[4]

Potential Causes & Recommended Solutions

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical variables.[4]

    • Causality: The oxidative cyclization has an activation energy that must be overcome. If the temperature is too low, the reaction rate will be negligible. Conversely, excessive heat can lead to the decomposition of the starting material or the final product.[6]

    • Solution:

      • Temperature Screening: Run small-scale parallel reactions at different temperatures (e.g., 0°C, room temperature, 40°C, 60°C) to identify the optimum.

      • Time-Course Study: Analyze aliquots of the reaction mixture via TLC or LC-MS at regular intervals (e.g., 1h, 4h, 12h, 24h) to determine when the reaction reaches completion and to check for product degradation over time.[6]

  • Purity of Reagents and Solvents: Impurities can poison catalysts, react with intermediates, or generate side products that complicate purification and lower yields.[4]

    • Causality: Moisture is a particularly common culprit in reactions involving sensitive intermediates.[7] It can hydrolyze starting materials or quench reactive species.

    • Solution:

      • Verify Starting Materials: Confirm the purity of your β-iminothioamide precursor via NMR or melting point analysis.

      • Use Dry Solvents: When necessary, use freshly distilled or commercially available anhydrous solvents. Ensure all glassware is thoroughly flame-dried or oven-dried before use.[5]

      • Inert Atmosphere: For air-sensitive reactions, utilize an inert atmosphere (e.g., a nitrogen or argon blanket) to prevent oxidation of reagents.[4]

  • Ineffective Oxidizing Agent: The choice and handling of the oxidizing agent are paramount.

    • Causality: Different oxidizing agents (e.g., hydrogen peroxide, chloramine-T, persulfates) have varying reactivities.[3] An agent that is too weak may not initiate the reaction, while one that is too strong could lead to over-oxidation and decomposition.

    • Solution:

      • Screen Oxidants: If literature reports are ambiguous, test a panel of common oxidizing agents. A patent for 5-amino-3-methyl-isothiazole specifically mentions hydrogen peroxide and chloramine-T as effective agents.[3]

      • Check Reagent Activity: Ensure your oxidizing agent has not degraded during storage. For example, hydrogen peroxide solutions can lose potency over time.

G cluster_1 Low Yield Troubleshooting Workflow start Low Yield Observed cond1 Verify Reaction Conditions (Temp, Time, Conc.) start->cond1 cond2 Assess Reagent & Solvent Purity cond1->cond2 Conditions OK proc1 Optimize Conditions (Run small-scale trials) cond1->proc1 Incorrect cond3 Evaluate Oxidizing Agent cond2->cond3 Purity OK proc2 Purify Reagents/ Use Dry Solvents/ Inert Atmosphere cond2->proc2 Impure proc3 Screen Different Oxidizing Agents cond3->proc3 Ineffective end Yield Improved cond3->end Agent OK proc1->end proc2->end proc3->end

Caption: Systematic workflow for diagnosing low reaction yields.

Problem 2: Significant Impurity Formation

The presence of multiple spots on a TLC plate or peaks in an LC-MS chromatogram indicates the formation of side products, which can make purification difficult and reduce the isolated yield.

Potential Causes & Recommended Solutions

  • Dimerization or Polymerization: The thioamide starting material or reactive intermediates may self-condense under the reaction conditions.

    • Causality: This is often exacerbated by high concentrations or prolonged reaction times after the desired product has formed.

    • Solution:

      • Adjust Concentration: Run the reaction at a higher dilution to disfavor intermolecular side reactions.

      • Monitor Closely: Stop the reaction as soon as the starting material is consumed (as determined by TLC/LC-MS) to prevent subsequent product degradation or byproduct formation.

  • Formation of Halogenated Impurities: If using halogen-based oxidants (like Chloramine-T or sulfuryl chloride), unwanted halogenation of the isothiazole ring can occur.[8]

    • Causality: Excess oxidant or elevated temperatures can promote electrophilic aromatic substitution on the newly formed, electron-rich isothiazole ring.

    • Solution:

      • Stoichiometric Control: Add the oxidizing agent slowly and in stoichiometric amounts. Avoid adding a large excess.

      • Temperature Control: Maintain the optimal reaction temperature and avoid overheating.

Frequently Asked Questions (FAQs)

  • Q1: What is the best method for purifying this compound?

    • A1: this compound is a basic compound. This property can be exploited for purification.

      • Acid-Base Extraction: Dissolve the crude product in an organic solvent (like ethyl acetate) and wash with a dilute acid (e.g., 1M HCl). The protonated amine salt will move to the aqueous layer, leaving non-basic impurities behind in the organic layer.[9][10] The aqueous layer can then be basified (e.g., with NaOH or NaHCO₃) and the free amine re-extracted with an organic solvent.[9]

      • Crystallization: The hydrochloride salt of this compound is often a crystalline solid and can be purified by recrystallization.[3][8] This is an effective method for removing soluble impurities.

      • Column Chromatography: While possible, amines can sometimes streak on silica gel. It is often recommended to pre-treat the silica with a small amount of a basic modifier like triethylamine or ammonia in the eluent system to improve peak shape and recovery.

  • Q2: My reaction seems to stall and never reaches full conversion. What should I do?

    • A2: A stalled reaction can be due to several factors.

      • Reagent Degradation: The oxidizing agent may have been consumed or degraded before all the starting material has reacted. Try adding a second, small portion of the oxidant and monitor for further conversion.

      • Product Inhibition: The product itself might be inhibiting the reaction. In this case, optimizing for a moderate conversion rate followed by separation and recycling of the unreacted starting material might be the most efficient approach.

      • Equilibrium: The reaction may be reversible. Changing conditions, such as removing a byproduct (if possible), could shift the equilibrium towards the product.

  • Q3: How important is the choice of base in related isothiazole syntheses?

    • A3: Extremely important. While the core synthesis of this compound often focuses on oxidation, other isothiazole syntheses rely heavily on base-catalyzed condensations. In some cases, the yield can be dramatically affected by the choice of base. For example, one study found that using a specific sequence of two different bases (DABCO followed by triethylamine) increased the yield of a particular isothiazole from 18% to 90%.[6] This highlights the need to consult the literature and potentially screen bases if you are adapting a procedure to a new substrate.

Baseline Experimental Protocol: Synthesis of 5-Amino-3-methyl-isothiazole

This protocol is adapted from a validated procedure and serves as a reliable starting point for optimization.[3]

Table 1: Reagents and Quantities

ReagentMolar Eq.MolMass/Volume
β-Iminothiobutyramide1.00.022.32 g
35% Hydrogen Peroxide1.10.022~2.1 mL
6N Hydrochloric Acid--~20 mL
Ether (for extraction)--As needed
Sodium Hydroxide (for basification)--As needed

Step-by-Step Methodology

  • Reaction Setup: Suspend β-iminothiobutyramide (2.32 g, 0.02 mol) in 6N hydrochloric acid (20 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath to maintain a temperature below 10°C.

  • Oxidant Addition: Add 35% hydrogen peroxide (0.022 mol) dropwise to the stirred suspension over 15-20 minutes, ensuring the temperature does not rise above 10°C.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Monitor the reaction progress by TLC.

  • Work-up (Isolation of Hydrochloride Salt): If a precipitate (the hydrochloride salt) forms, it can be collected by filtration. If not, the solution can be concentrated under reduced pressure to induce crystallization.

  • Purification (Conversion to Free Base): a. Dissolve the crude hydrochloride salt in a minimum amount of water. b. Cool the solution in an ice bath and make it alkaline by the slow addition of a concentrated sodium hydroxide solution. c. Extract the aqueous layer three times with ether. d. Combine the organic extracts, wash with a ferrous sulfate solution (to remove residual peroxide), dry over anhydrous magnesium sulfate, and filter.

  • Final Product: Evaporate the solvent under reduced pressure to yield the 5-amino-3-methyl-isothiazole as a solid. The purity should be assessed by NMR, LC-MS, and melting point analysis.

References

  • Benchchem. Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. (2019). Molecules.
  • Ghosh, T. (1999). Reaction of Isothiazolones with Amines.
  • Ma, X., et al. (2020). Synthesis of Thiazoles and Isothiazoles via Three-Component Reaction of Enaminoesters, Sulfur, and Bromodifluoroacetamides/Esters. Organic Letters. [Link]

  • Synthesis of novel 2-amino-5-arylazothiazol derivatives and their biological impacts: Assessment of toxicity and antioxidant enzyme activities. (2015). ResearchGate. [Link]

  • Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. (n.d.). MDPI. [Link]

  • Reddit. (2024). What are some common causes of low reaction yields?. r/Chempros. [Link]

  • Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. (2024). IntechOpen. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal. [Link]

  • Synthesis of isothiazoles. (n.d.). Organic Chemistry Portal. [Link]

  • Amines and Heterocycles. (2018). Cengage. [Link]

  • Quora. (2015). What could be reason for getting a very low yield in organic chemistry?. [Link]

  • SYNTHESIS OF NOVEL 2-AMINO-5-ARYLAZOTHIAZOL DERIVATIVES AND THEIR BIOLOGICAL IMPACTS. (2015). [Link]

  • Adams, A., & Slack, R. (1959). 5-amino-3-methyl-isothiazole and process.
  • Purification of isothiazolones. (1993). European Patent Office. [Link]

  • Bera, A., et al. (2022). Neat synthesis of isothiazole compounds, and studies on their synthetic applications and photophysical properties. New Journal of Chemistry. [Link]

  • Khan, M. R., et al. (2021). Heterocyclic Aromatic Amines in Meat: Formation, Isolation, Risk Assessment, and Inhibitory Effect of Plant Extracts. Foods. [Link]

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Semantic Scholar. [Link]

  • MH Chem. (2022). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • University of Rochester. Workup: Amines. Department of Chemistry. [Link]

Sources

Technical Support Center: Isothiazol-5-amine Stability in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Isothiazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges when working with this compound in various solvents. Our goal is to provide you with the scientific rationale behind these issues and equip you with practical troubleshooting strategies and experimental protocols to ensure the integrity of your work.

Frequently Asked Questions (FAQs) and Troubleshooting

Here, we address common questions and issues encountered during the handling and use of this compound solutions.

Q1: My this compound solution has developed a yellow or brown color. What is causing this discoloration?

A1: Discoloration is a common indicator of degradation. For heterocyclic amines like this compound, this can be attributed to several factors:

  • Oxidation: The isothiazole ring and the amine group can be susceptible to oxidation, especially in the presence of air (oxygen), trace metals, or oxidizing impurities in the solvent. This can lead to the formation of colored byproducts. For instance, studies on related isothiazolinones have shown that the presence of certain metals can catalyze degradation.[1]

  • Dimerization or Polymerization: Similar to other reactive heterocyclic amines, this compound may undergo self-reaction to form dimers or oligomers, which are often more conjugated and thus colored. This is a known issue for some 2-aminothiazoles, particularly in solvents like DMSO.[2]

  • Solvent-Adduct Formation: In certain reactive solvents, this compound may form adducts, which can be colored.

Troubleshooting Steps:

  • Solvent Purity: Ensure you are using high-purity, anhydrous solvents. If applicable, consider using solvents that have been de-gassed to remove dissolved oxygen.

  • Inert Atmosphere: When preparing and storing solutions, especially for long-term use, consider working under an inert atmosphere (e.g., nitrogen or argon).

  • Storage Conditions: Store solutions in amber vials to protect from light and at reduced temperatures (e.g., -20°C) to slow down degradation rates.[2]

Q2: I am seeing unexpected peaks in my HPLC or LC-MS analysis of a sample containing this compound. Could this be due to degradation?

A2: Yes, the appearance of new, unexpected peaks is a strong indication of degradation. The nature of these degradation products will depend on the solvent and storage conditions.

  • Hydrolysis: In aqueous or protic solvents, particularly under non-neutral pH conditions, the isothiazole ring can be susceptible to hydrolytic cleavage. Isothiazolinones, a related class of compounds, are known to be unstable in alkaline solutions, leading to ring-opening.[3][4] This can result in the formation of more polar degradation products that will have different retention times in reverse-phase HPLC.

  • Reaction with Nucleophiles: The isothiazole ring can be attacked by nucleophiles, leading to ring-opening.[3] If your experimental system contains other nucleophilic species (e.g., thiols, other amines), these could react with your this compound.

  • Photodegradation: Exposure to light, especially UV light, can induce degradation. Studies on other thiazole-containing compounds have shown that photodegradation can occur via reaction with singlet oxygen, leading to complex rearrangements.[5]

Troubleshooting Workflow:

G start Unexpected peaks observed in HPLC/LC-MS check_blank Analyze a solvent blank. Are the peaks present? start->check_blank impurity Peaks are likely impurities from the solvent or system. check_blank->impurity Yes degradation Peaks are likely related to this compound. check_blank->degradation No stress_studies Perform forced degradation studies (see Protocol 1). degradation->stress_studies compare_profiles Compare degradation profiles from stress studies to your sample. stress_studies->compare_profiles identify_cause Identify the likely cause (e.g., hydrolysis, oxidation). compare_profiles->identify_cause mitigate Mitigate the issue (e.g., adjust pH, protect from light, use fresh solutions). identify_cause->mitigate

Caption: Troubleshooting workflow for unexpected analytical peaks.

Q3: Can I use this compound in solutions with acidic or basic additives?

A3: Caution is advised. The stability of this compound is likely to be pH-dependent.

  • Basic Conditions: As a general rule for isothiazole-containing compounds, basic conditions can promote hydrolytic degradation and ring-opening.[4] The amine functional group of this compound will be deprotonated at higher pH, which may increase its nucleophilicity and reactivity towards self-condensation or reaction with other electrophiles.

  • Acidic Conditions: In acidic conditions, the amine group will be protonated, forming a salt. This may increase its solubility in some polar solvents but could also affect its reactivity. While many isothiazolinones are more stable in acidic media, strong acidic conditions combined with heat can still lead to hydrolysis.[4]

It is crucial to experimentally determine the stability of this compound in your specific formulation and pH range.

Q4: Which solvents are recommended for dissolving and storing this compound?

A4: There is limited specific data for this compound. However, based on general chemical principles and data from related compounds, here are some recommendations:

  • Aprotic Solvents: Aprotic solvents such as acetonitrile, THF, and ethyl acetate are often good initial choices as they are less likely to participate in hydrolytic degradation.

  • Protic Solvents: If protic solvents like methanol or ethanol are required, it is best to use them for short-term experiments and to store stock solutions at low temperatures.

  • DMSO: While a common solvent, be aware that some 2-aminothiazoles have shown instability in DMSO, leading to dimerization.[2] If you must use DMSO, prepare fresh solutions and consider storing them at -20°C.

We strongly recommend performing a preliminary solvent stability study as outlined in the protocols below.

Experimental Protocols

These protocols are designed to help you assess the stability of this compound under your specific experimental conditions.

Protocol 1: Forced Degradation Study

This study will help you understand the degradation pathways of this compound and develop a stability-indicating analytical method.[6][7]

Objective: To intentionally degrade this compound under various stress conditions and analyze the resulting products.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • 0.1 M HCl

  • 0.1 M NaOH

  • 3% Hydrogen peroxide (H₂O₂)

  • HPLC or LC-MS system with a suitable column (e.g., C18)

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.

  • Set up Stress Conditions:

    • Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl.

    • Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH.

    • Oxidation: Mix equal volumes of the stock solution and 3% H₂O₂.

    • Thermal Degradation: Place a sample of the stock solution in an oven at a controlled temperature (e.g., 60°C).

    • Photodegradation: Expose a sample of the stock solution to a light source (e.g., a photostability chamber).

    • Control: Keep a sample of the stock solution at room temperature, protected from light.

  • Incubation: Incubate the samples for a defined period (e.g., 24, 48, 72 hours). For acid and base hydrolysis, it may be necessary to neutralize the samples before analysis.

  • Analysis: Analyze all samples by HPLC or LC-MS at each time point.

  • Data Evaluation:

    • Compare the chromatograms of the stressed samples to the control.

    • Note the appearance of new peaks (degradation products) and the decrease in the peak area of this compound.

    • If using LC-MS, analyze the mass-to-charge ratio of the new peaks to help identify the degradation products.

G stock Prepare 1 mg/mL Stock Solution of this compound stress Aliquot stock into separate stress conditions stock->stress acid Acid Hydrolysis (0.1 M HCl) stress->acid base Base Hydrolysis (0.1 M NaOH) stress->base oxidation Oxidation (3% H₂O₂) stress->oxidation thermal Thermal (60°C) stress->thermal photo Photolytic (Light Exposure) stress->photo control Control (Room Temp, Dark) stress->control incubate Incubate and sample at T=0, 24, 48, 72h acid->incubate base->incubate oxidation->incubate thermal->incubate photo->incubate control->incubate analyze Analyze all samples by HPLC/LC-MS incubate->analyze evaluate Evaluate peak areas and identify degradation products analyze->evaluate

Caption: Workflow for a forced degradation study.

Protocol 2: Solvent Stability Screening

Objective: To determine the short-term stability of this compound in a range of common laboratory solvents.

Materials:

  • This compound

  • A selection of high-purity solvents (e.g., Acetonitrile, Methanol, Ethanol, DMSO, THF, Dichloromethane)

  • HPLC or LC-MS system

Procedure:

  • Prepare Solutions: Prepare solutions of this compound at a fixed concentration (e.g., 0.5 mg/mL) in each of the selected solvents.

  • Initial Analysis (T=0): Immediately after preparation, analyze each solution by HPLC or LC-MS to determine the initial peak area of this compound.

  • Storage: Store the solutions under controlled conditions (e.g., room temperature, protected from light) in tightly sealed vials.

  • Time-Point Analysis: Re-analyze the solutions at regular intervals (e.g., 4, 8, 24, 48 hours).

  • Data Analysis: For each solvent, calculate the percentage of this compound remaining at each time point relative to T=0. Plot the percentage remaining versus time for each solvent.

Data Presentation

The following table provides an example of how to present the data from a solvent stability screening study. Note: This is example data and should be experimentally determined for your specific batch and conditions.

Solvent% Remaining (4h)% Remaining (8h)% Remaining (24h)% Remaining (48h)
Acetonitrile99.599.198.297.5
Methanol98.897.595.192.3
DMSO97.295.090.585.1
Dichloromethane99.899.699.098.8
Water (pH 7)98.096.293.088.5

Summary of Key Stability Considerations

  • pH: Be cautious in basic and strongly acidic environments. Neutral or weakly acidic conditions are likely to be more favorable.

  • Nucleophiles: Avoid the presence of strong nucleophiles (e.g., thiols, other amines) unless they are part of the intended reaction.

  • Oxidizing/Reducing Agents: this compound can be sensitive to oxidation and reduction. Protect from air and incompatible reagents.[8][9]

  • Light: Protect solutions from light to prevent potential photodegradation.[5]

  • Temperature: Store stock solutions at low temperatures (-20°C is recommended) to minimize degradation over time.

  • Solvent Choice: Aprotic solvents are generally a safer choice for stock solutions. Always verify stability in your chosen solvent system.

By understanding these potential stability issues and employing the provided troubleshooting guides and experimental protocols, you can ensure the reliability and accuracy of your research involving this compound.

References

  • Ghosh, T. (1999). Reaction of Isothiazolones with Amines.
  • Silva, V., et al. (2020). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. Molecules, 25(4), 991.
  • Otto Chemie Pvt. Ltd. (n.d.). Safety data sheet. Retrieved from [Link]

  • Tanji, Y., et al. (2007). Iron dependent degradation of an isothiazolone biocide (5-chloro-2-methyl-4-isothiazolin-3-one). Biofouling, 23(1-2), 73–77.
  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(2), 448–456.
  • ResearchGate. (n.d.). Analytical methods for isothiazolinones determination in different products. Retrieved from [Link]

  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • SciSpace. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Pattex. (n.d.). Safety Data Sheet according to REGULATIONS FOR HAZARDOUS CHEMICAL AGENTS, 2021. Retrieved from [Link]

  • Google Patents. (n.d.). WO2015175241A1 - Stabilization of isothiazolones in aqueous compositions.
  • Charde, M. S., et al. (2013). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. PLoS ONE, 8(9), e73471.
  • Potkin, V. I., & Kletskov, A. V. (2002). Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. Russian Chemical Reviews, 71(8), 673–694.
  • ResearchGate. (n.d.). Determination of Five Isothiazolinone Preservatives in Liquid Detergents by High Performance Liquid Chromatography. Retrieved from [Link]

  • QualiChem, Inc. (n.d.). Material Safety Data Sheet Isothiazolin. Retrieved from [Link]

  • Ayati, A., et al. (2015). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 20(8), 14357–14389.
  • Centers for Disease Control and Prevention. (2020). NIOSH Manual of Analytical Methods (NMAM), 5th Edition. Retrieved from [Link]

  • Barman, B., & Preston, D. (1992). The effects of pH on the degradation of isothiazolone biocides. Corrosion, 48(7), 589–592.
  • Centers for Disease Control and Prevention. (1994). Amines, Aromatic: Method 2002, Issue 2. Retrieved from [Link]

  • Gehrig, S., et al. (2017). Search for the Active Ingredients from a 2-Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(3), 214–219.
  • Wikipedia. (n.d.). Heterocyclic compound. Retrieved from [Link]

  • Leśniak, S., et al. (2015). Thiazole–amino acids: influence of thiazole ring on conformational properties of amino acid residues. Journal of Molecular Modeling, 21(7), 178.
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Retrieved from [Link]

  • Vevelstad, S. J., et al. (2022). Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture. Industrial & Engineering Chemistry Research, 61(43), 15737–15753.

Sources

Technical Support Center: Spectroscopic Analysis of Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the dedicated technical support guide for the spectroscopic analysis of Isothiazol-5-amine. This document is designed for researchers, analytical scientists, and drug development professionals who work with this heterocyclic amine. Here, we address common challenges and provide in-depth, field-proven troubleshooting strategies in a direct question-and-answer format to ensure the integrity and accuracy of your analytical data.

Part 1: Foundational Considerations - Sample Integrity and Stability

Before delving into specific spectroscopic techniques, it's crucial to address the stability of this compound. The isothiazole ring system can be susceptible to degradation under certain conditions, which is often a primary source of analytical discrepancies.

Question: My analytical results are inconsistent across different batches or over time. Could my sample be degrading?

Answer: Yes, sample degradation is a significant concern with isothiazole derivatives. The stability of the isothiazole ring is highly dependent on pH and the presence of nucleophiles.[1]

  • pH Sensitivity: Isothiazolinones, a related class of compounds, are known to be stable in acidic media but undergo rapid degradation in alkaline solutions (pH > 8) through hydrolysis and ring-opening.[2][3] This leads to the formation of various byproducts, such as N-methylmalonamic acid from related structures, which will introduce confounding signals in your spectra.[1]

  • Nucleophilic Attack: The sulfur atom in the isothiazole ring makes it susceptible to attack by nucleophiles like thiols or even other amines, which can lead to ring opening.[1]

  • Oxidative Degradation: As an aromatic amine, this compound is also prone to oxidation, which can be accelerated by exposure to air, light, or certain metal ions. This can lead to colored impurities and complex changes in spectroscopic profiles.[4]

Best Practices for Sample Handling:

  • Storage: Store this compound as a dry solid, protected from light and moisture, preferably under an inert atmosphere (e.g., argon or nitrogen) at low temperatures.

  • Solution Preparation: Prepare solutions fresh for analysis whenever possible. Use high-purity, degassed solvents. If you must store solutions, do so at low temperatures for a minimal duration.

  • pH Control: For aqueous or protic solutions, consider buffering your sample in a slightly acidic pH range (pH 4-6) to enhance stability.[2]

Workflow for Investigating Sample Degradation

A Inconsistent Spectroscopic Data B Prepare Fresh Sample in High-Purity Solvent A->B H Analyze Aged Sample vs. Fresh Sample A->H To Confirm Degradation C Re-run Key Analysis (e.g., NMR or LC-MS) B->C D Does Spectrum Match Reference/Previous Good Data? C->D E Issue Resolved: Original Sample was Degraded D->E Yes F Issue Persists: Proceed to Instrument/Method Troubleshooting D->F No G Investigate Degradation Pathway F->G I Identify Impurity Signals H->I

Caption: Workflow to differentiate sample degradation from methodological issues.

Part 2: Troubleshooting ¹H NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is the primary tool for structural elucidation. However, the amine functionality in this compound introduces specific challenges.

Question: The -NH₂ proton signal in my ¹H NMR spectrum is very broad and its chemical shift (ppm) varies between samples. Why is this happening and how can I get a sharper signal?

Answer: This is the most common issue for amines and is caused by a combination of factors:

  • Chemical Exchange: The amine protons are labile and can exchange with other acidic protons in the sample, such as residual water or acidic impurities.[5] This exchange occurs on the NMR timescale, leading to signal broadening.

  • Quadrupole Broadening: The nitrogen atom (¹⁴N) has a nuclear spin I=1 and possesses a quadrupole moment. This can lead to rapid relaxation and broadening of the signals of adjacent protons (-NH₂).

  • Solvent Effects & Hydrogen Bonding: The chemical shift of the -NH₂ protons is highly sensitive to the solvent's ability to act as a hydrogen bond donor or acceptor.[6][7] In solvents like CDCl₃, the shift can vary significantly with concentration and water content. In hydrogen-bond accepting solvents like DMSO-d₆, the exchange rate is slowed, and the N-H protons form stronger hydrogen bonds, resulting in a sharper signal at a more downfield and consistent chemical shift.[5]

SolventTypical Behavior of -NH₂ SignalRationale
CDCl₃ Broad, variable shift (typically 2-5 ppm)Prone to fast exchange with trace H₂O; weak H-bonding.[8]
DMSO-d₆ Sharper, more downfield (typically 5-8 ppm)Strong H-bond acceptor, slows proton exchange.[5]
Acetone-d₆ Intermediate behaviorModerate H-bond acceptor, better than CDCl₃.[6]
Benzene-d₆ Can cause unusual shifts due to aromatic solvent-induced shifts (ASIS)May help resolve overlapping signals but can complicate interpretation.[9]

Troubleshooting Steps:

  • Switch to DMSO-d₆: This is the most effective solution for sharpening -NH₂ signals and obtaining a more reliable chemical shift.[5]

  • Dry Your Sample & Solvent: Ensure your sample is rigorously dried under high vacuum. Use a fresh, sealed ampule of deuterated solvent or a solvent dried over molecular sieves.

  • Perform a D₂O Exchange: To definitively identify the -NH₂ signal, add a drop of deuterium oxide (D₂O) to your NMR tube, shake it vigorously, and re-acquire the spectrum. The labile amine protons will exchange with deuterium, causing the -NH₂ signal to disappear or significantly diminish.[9]

Protocol: D₂O Exchange for Amine Proton Identification
  • Dissolve the this compound sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Acquire a standard ¹H NMR spectrum and note the chemical shift and integration of the suspected -NH₂ peak.

  • Remove the tube from the spectrometer. Add one small drop (~5-10 µL) of D₂O to the tube.

  • Cap the tube securely and shake vigorously for 30-60 seconds to ensure mixing.

  • Re-insert the tube into the spectrometer, allow it to equilibrate, and re-acquire the ¹H NMR spectrum using the same parameters.

  • Validation: The peak corresponding to the -NH₂ protons should have disappeared or be significantly reduced in intensity. A new, broader peak for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃ or ~3.3 ppm in DMSO-d₆.

Question: The aromatic protons on the isothiazole ring are showing unexpected splitting or are overlapping. How can I resolve them?

Answer: Overlapping signals in the aromatic region can obscure coupling information.

  • Change the Solvent: Switching from CDCl₃ to an aromatic solvent like Benzene-d₆ can alter the chemical shifts of protons based on their spatial relationship to the solvent molecules, often resolving overlaps.[9]

  • Increase Spectrometer Field Strength: If available, using a higher field spectrometer (e.g., moving from 400 MHz to 600 MHz) will increase the dispersion of signals, often resolving overlapping multiplets.

  • Consider 2D NMR: A 2D COSY (Correlation Spectroscopy) experiment can definitively show which protons are coupled to each other, even if their 1D signals overlap.

Part 3: Troubleshooting FT-IR Spectroscopy

FT-IR is excellent for identifying key functional groups. For this compound, the primary amine group is the most diagnostic feature.

Question: How can I confirm the presence of the primary amine group using FT-IR? I'm not sure if I'm seeing the right peaks.

Answer: A primary amine (R-NH₂) has very characteristic absorptions that differentiate it from secondary (R₂NH) or tertiary (R₃N) amines.[10][11]

Vibration TypeExpected Wavenumber (cm⁻¹)Appearance & Notes
N-H Asymmetric & Symmetric Stretch 3500 - 3300 cm⁻¹Two distinct, sharp-to-medium bands. This two-band pattern is a hallmark of a primary amine.[12] They are typically weaker than the broad O-H stretch of alcohols.
N-H Bend (Scissoring) 1650 - 1580 cm⁻¹A medium-to-strong, sharp band. Can sometimes be mistaken for a C=C aromatic stretch, but its intensity is often greater.[10]
C-N Stretch (Aromatic) 1335 - 1250 cm⁻¹A strong band. The aromatic nature of the amine results in a higher frequency C-N stretch compared to aliphatic amines.[13]
N-H Wag 910 - 665 cm⁻¹A broad, often strong band resulting from the out-of-plane bending of the N-H bonds.[10]

Troubleshooting Scenarios:

  • No peaks around 3400 cm⁻¹: This indicates the absence of an N-H bond, suggesting you may have a tertiary amine or that the amine has been converted (e.g., acylated).

  • Only ONE peak around 3400 cm⁻¹: This is characteristic of a secondary amine (R₂NH).[10] Your sample may be an N-substituted impurity or degradation product.

  • A very broad peak centered around 3300 cm⁻¹: This is more typical of an alcohol (O-H) or significant water contamination. The N-H stretches of a primary amine should be noticeably sharper.

Part 4: Troubleshooting Mass Spectrometry (MS)

MS provides molecular weight and fragmentation data critical for identity confirmation.

Question: I am using Electron Ionization (EI) and the molecular ion peak (M⁺˙) for this compound (MW: 100.14) is very weak or absent. Why?

Answer: This is common for primary amines under high-energy EI conditions. The molecular ion of aliphatic and some aromatic amines can be unstable and undergo rapid fragmentation.[14]

  • Alpha (α)-Cleavage: The most dominant fragmentation pathway for amines is cleavage of the bond adjacent (alpha) to the nitrogen atom.[15] For this compound, this would involve fragmentation of the isothiazole ring itself, which can be a complex process.

  • Nitrogen Rule: A key diagnostic feature is that a compound with an odd number of nitrogen atoms, like this compound, will have an odd nominal molecular weight (100). This helps to distinguish it from compounds containing only C, H, and O.[14]

  • Common Fragments: Expect fragmentation involving the loss of small, stable neutral molecules or radicals from the ring, such as HCN, H₂S, or fragments of the amine group.[16]

Troubleshooting & Solutions:

  • Use a "Soft" Ionization Technique: Instead of EI, use a technique that imparts less energy to the molecule.

    • Electrospray Ionization (ESI): Ideal for this compound. In positive ion mode, ESI will protonate the basic amine group to form a stable pseudomolecular ion [M+H]⁺ at m/z 101.1.[17][18] This ion is typically the base peak and provides clear molecular weight information.

    • Chemical Ionization (CI): Another soft technique that will produce a strong [M+H]⁺ ion.

  • Optimize ESI Conditions: When using ESI-MS, ensure the mobile phase is slightly acidic (e.g., with 0.1% formic acid) to promote protonation and enhance the signal for the [M+H]⁺ ion.[19]

Logical Flow for MS Analysis

A Perform MS Analysis of this compound B Select Ionization Method A->B C Electron Ionization (EI) B->C High Energy D Electrospray (ESI) / Soft Ionization B->D Low Energy E Observe Spectrum for M+• at m/z 100 C->E I Observe Spectrum for [M+H]+ at m/z 101 D->I F Is M+• peak clear and abundant? E->F G Analyze Fragmentation Pattern (α-cleavage, ring rupture) F->G Yes H Use Soft Ionization (ESI or CI) F->H No / Weak K Analysis Confirmed G->K J Is [M+H]+ the base peak? I->J J->K Yes L Check for Sample Degradation or Contamination J->L No

Caption: Decision tree for selecting the appropriate MS ionization method.

Part 5: Troubleshooting UV-Vis Spectroscopy

UV-Vis spectroscopy is useful for quantification and for monitoring reactions involving conjugated systems.

Question: I am getting strange, non-reproducible, or even negative absorbance values in the low UV region (< 230 nm). Is my instrument malfunctioning?

Answer: While an instrument issue is possible, it is more likely related to your solvent and the analyte itself. Many common solvents have a UV cutoff, meaning they absorb strongly below a certain wavelength, rendering data in that region unreliable.

  • Solvent UV Cutoff: The ethylene glycol and pentanol often used in nanoparticle dispersions, for example, have UV cutoffs around 210 nm, which can interfere with measurements.[20]

  • Amine Absorbance: Simple amines often have their λ_max (wavelength of maximum absorbance) in the low UV region (e.g., 200-240 nm).[20] This can fall within the noisy region of many solvents.

  • High Absorbance Issues: If your sample is too concentrated, the absorbance may exceed the linear range of the detector (> 2 AU), leading to inaccurate readings.

SolventUV Cutoff (approx.)Suitability
Water< 190 nmExcellent
Acetonitrile 190 nm Excellent choice for low UV work. [20]
Methanol205 nmGood
Ethanol210 nmUse with caution below 220 nm.
Dichloromethane233 nmPoor for low UV analysis.
Chloroform245 nmPoor for low UV analysis.
Isooctane 200 nm Good non-polar alternative. [20]

Troubleshooting Steps:

  • Check Your Solvent: Ensure you are using a spectroscopic grade solvent with a UV cutoff well below your analytical wavelength. Acetonitrile is often a reliable choice.[20]

  • Run a Solvent Blank: Run a spectrum of your solvent alone (in both the sample and reference cuvettes) to ensure you have a flat baseline.

  • Dilute Your Sample: Prepare a dilution series to ensure you are working within the optimal absorbance range of 0.1 - 1.5 AU.

  • Check for Scattering: If your sample contains suspended particles (e.g., from degradation or poor solubility), this will cause light scattering, leading to a high, sloping baseline, particularly at shorter wavelengths. Filter your sample through a 0.22 µm syringe filter if this is suspected.

References

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. Taylor & Francis Online. [Link]

  • Solvent Effects on Proton Nmr Chemical Shifts of Macrocyclic and Nonmacrocyclic Compounds Employed with NH Functional. J-Stage. [Link]

  • Spectroscopic Studies of Some Organic Compounds: Solvent Effects on 1H NMR Shift of Amine Proton of Morpholine. ResearchGate. [Link]

  • Amine protons on NMR. Reddit. [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. ACS Sustainable Chemistry & Engineering. [Link]

  • Problems associated with the determination of heterocyclic amines in cooked foods and human exposure. PubMed. [Link]

  • UV-Vis Amine Problem: Solutions & Explanations. Physics Forums. [Link]

  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. ResearchGate. [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC - NIH. [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Waters Corporation. [Link]

  • The effects of pH on the degradation of isothiazolone biocides. ResearchGate. [Link]

  • UV-Vis Spectroscopy: Practice Questions. Master Organic Chemistry. [Link]

  • Influence of temperature on the degradation of isothiazolone biocides in aqueous media and in a metalworking fluid concentrate. ResearchGate. [Link]

  • IR: amines. University of Calgary. [Link]

  • NEXAFS Spectra Simulations of Nitrogen-Bearing Heterocycles. PMC - PubMed Central. [Link]

  • Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkivoc. [Link]

  • Determination and Quantification of Primary Aromatic Amine in Printer Ink. KNAUER. [Link]

  • MCAT Organic Chemistry - Problem Drill 16: IR and UV/Visible Spectroscopy. Rapid Learning Center. [Link]

  • UV-vis Spectroscopic Characterization of Heterocyclic Azines as Chemosensors for Metal Ion Detection in Aqueous Medium. ResearchGate. [Link]

  • How can we differentiate primary, secondary and tertiary amines using IR spectroscopy? Toppr. [Link]

  • Mass Spectrometry: Fragmentation. University of Arizona. [Link]

  • Thiazole, 2-amino-5-methyl-. NIST WebBook. [Link]

  • Amine Fragmentation. Chemistry LibreTexts. [Link]

  • Synthetic investigation on isothiazolo-[5,4-b]- and -[4,5-c]-pyridines. ResearchGate. [Link]

  • Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Troubleshooting 1H NMR Spectroscopy. University of Rochester. [Link]

  • 5-Amino-3-methylisoxazole. NIST WebBook. [Link]

  • Ion fragmentation of small molecules in mass spectrometry. University of Alabama at Birmingham. [Link]

  • Infrared Spectral Intensities of Amine Ices, Precursors to Amino Acids. NASA. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

  • Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. PubMed. [Link]

  • Infrared Spectroscopy. CDN. [Link]

  • Mass Fragmentation of Amines, Alkanenitriles & Carbonyl Compounds. YouTube. [Link]

  • Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). WikiEducator. [Link]

Sources

Technical Support Center: Overcoming the Low Reactivity of the Amino Group in Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isothiazol-5-amine. This guide provides in-depth troubleshooting advice and detailed protocols to address the common challenge of the low reactivity of the 5-amino group on the isothiazole ring. Our goal is to empower you with the knowledge to successfully incorporate this valuable scaffold into your synthetic workflows.

Understanding the Challenge: The "Electron-Deficient" Nature of this compound

The primary obstacle in derivatizing this compound is the significantly reduced nucleophilicity of the 5-amino group. This low reactivity stems from the inherent electronic properties of the isothiazole ring itself.

This guide is structured in a question-and-answer format to directly address the practical issues you may encounter in the lab.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Section 1: N-Acylation Reactions

Question 1: My standard acylation of this compound with an acid chloride and pyridine is failing or giving very low yields. What is going wrong and how can I fix it?

Answer: This is a common issue. The low nucleophilicity of the amino group in this compound often renders standard, mild acylation conditions ineffective. Pyridine is often not a strong enough base to sufficiently activate the amine or neutralize the HCl byproduct effectively, leading to a stalled reaction.

Troubleshooting Workflow for Failed Acylations:

Caption: Troubleshooting workflow for N-acylation of this compound.

Recommended Protocols for Enhanced Acylation:

Protocol 1.1: Acylation using a Stronger Base

This protocol replaces pyridine with a more robust, non-nucleophilic base to drive the reaction to completion.

  • Reagent Preparation: Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N) (1.5 - 2.0 eq).

  • Acylating Agent Addition: Cool the mixture to 0 °C in an ice bath. Slowly add the acyl chloride or anhydride (1.1 - 1.2 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Protocol 1.2: DMAP-Catalyzed Acylation

4-(Dimethylamino)pyridine (DMAP) is a highly effective nucleophilic catalyst for the acylation of unreactive amines and alcohols.[1][2][3]

  • Reagent Preparation: In a flask, combine this compound (1.0 eq), the carboxylic acid anhydride (1.2 eq), and a catalytic amount of DMAP (0.1 - 0.2 eq).

  • Solvent and Base: Add an anhydrous aprotic solvent (e.g., DCM, THF, or Acetonitrile) and a non-nucleophilic base such as DIPEA or Et3N (1.5 eq).

  • Reaction: Stir the mixture at room temperature for 2-8 hours. The reaction is often significantly faster with DMAP catalysis. Monitor by TLC or LC-MS.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.1.

Method Acylating Agent Base/Catalyst Typical Conditions Key Advantage
StandardAcid ChloridePyridineDCM, rtMild, but often ineffective
Stronger BaseAcid Chloride/AnhydrideDIPEA or Et3NDCM or THF, 0°C to rtImproved conversion
DMAP CatalysisAnhydrideDMAP (cat.), DIPEADCM or THF, rtFaster reaction times, high yields
Section 2: N-Alkylation Reactions

Question 2: I'm struggling with the N-alkylation of this compound using standard methods like alkyl halides and potassium carbonate. What are some more effective strategies?

Answer: Similar to acylation, the low nucleophilicity of this compound makes it a poor substrate for classical SN2-type alkylations under mild basic conditions. More forcing conditions are typically required to achieve reasonable yields.

Troubleshooting and Strategy Selection for N-Alkylation:

Caption: Strategy selection for N-alkylation of this compound.

Recommended Protocols for N-Alkylation:

Protocol 2.1: Mitsunobu Reaction

The Mitsunobu reaction is an excellent choice for coupling with primary or secondary alcohols, proceeding with inversion of stereochemistry at the alcohol carbon.[4][5][6][7]

  • Reagent Preparation: Dissolve this compound (1.0 eq), the desired alcohol (1.2 eq), and triphenylphosphine (PPh3) (1.5 eq) in anhydrous THF.

  • Reaction Initiation: Cool the solution to 0 °C. Slowly add Diethyl Azodicarboxylate (DEAD) or Diisopropyl Azodicarboxylate (DIAD) (1.5 eq) dropwise. Caution: Azodicarboxylates are hazardous; handle with care.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor by TLC or LC-MS.

  • Work-up and Purification: Concentrate the reaction mixture and purify directly by column chromatography to remove the triphenylphosphine oxide and hydrazine byproducts.

Protocol 2.2: Alkylation with a Strong Base

Using a strong base like sodium hydride (NaH) can deprotonate the weakly acidic amino group, generating a more potent nucleophile.

  • Amine Deprotonation: Suspend sodium hydride (60% dispersion in mineral oil, 1.2 eq) in anhydrous Dimethylformamide (DMF) or THF under an inert atmosphere (Nitrogen or Argon).

  • Amine Addition: Cool the suspension to 0 °C and add a solution of this compound (1.0 eq) in the same anhydrous solvent dropwise.

  • Anion Formation: Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen evolution ceases.

  • Alkylating Agent Addition: Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise.

  • Reaction: Stir at room temperature or gently heat (40-60 °C) until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: Carefully quench the reaction by slowly adding water or a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purification: Purify by column chromatography.

Section 3: Buchwald-Hartwig Cross-Coupling Reactions

Question 3: My Buchwald-Hartwig amination between this compound and an aryl halide is giving low yields, or I'm observing significant side products like hydrodehalogenation of my aryl halide. How can I optimize this reaction?

Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but its success with challenging, electron-deficient heteroaromatic amines like this compound is highly dependent on the careful selection of the catalyst system (palladium precursor and ligand) and reaction conditions.[8][9][10][11]

Key Optimization Parameters for Buchwald-Hartwig Amination:

Parameter Recommendation for this compound Rationale
Palladium Precursor Pd2(dba)3 or Pd(OAc)2 are common starting points. Pre-formed catalysts (e.g., XPhos-Pd-G3) can also be highly effective.Provides the active Pd(0) species. Pre-catalysts can offer better reproducibility.[12]
Ligand Bulky, electron-rich biaryl phosphine ligands are essential. Start with XPhos or RuPhos .These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle, especially with challenging substrates.[13]
Base A strong, non-nucleophilic base is required. NaOtBu or K3PO4 are good choices.The base is critical for the deprotonation of the amine to form the active nucleophile in the catalytic cycle.[11]
Solvent Anhydrous, high-boiling point aprotic solvents are preferred. Toluene or 1,4-Dioxane are commonly used.Ensures solubility of the reactants and allows for the necessary reaction temperatures.[8][9]
Temperature Typically requires elevated temperatures (80-110 °C).Provides the energy needed to overcome the activation barriers of the catalytic cycle.

Troubleshooting Guide for Low-Yield Buchwald-Hartwig Reactions:

  • Low Conversion:

    • Increase Catalyst Loading: Try increasing the palladium and ligand loading (e.g., from 1-2 mol% to 3-5 mol%).

    • Screen Ligands: If XPhos is unsuccessful, try other bulky phosphine ligands like RuPhos, BrettPhos, or SPhos.[2]

    • Screen Bases: If NaOtBu leads to decomposition, switch to a milder but still effective base like K3PO4 or Cs2CO3.

    • Increase Temperature: Carefully increase the reaction temperature in increments.

  • Hydrodehalogenation of Aryl Halide:

    • This side reaction is often caused by β-hydride elimination. Ensure your reagents and solvents are scrupulously dry.

    • Consider using a different ligand that may disfavor this side pathway.

  • Decomposition of Starting Material:

    • The isothiazole ring can be sensitive to very strong bases at high temperatures. If decomposition is observed, try a milder base (K3PO4) or a lower reaction temperature with a more active catalyst system.

Protocol 3.1: Optimized Buchwald-Hartwig N-Arylation

This protocol provides a robust starting point for the coupling of this compound with aryl bromides or chlorides.

  • Reaction Setup: To an oven-dried Schlenk tube or vial, add the aryl halide (1.0 eq), this compound (1.2 eq), the chosen phosphine ligand (e.g., XPhos, 2-4 mol%), and the palladium precursor (e.g., Pd2(dba)3, 1-2 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Under the inert atmosphere, add the base (e.g., NaOtBu, 1.4 eq) and the anhydrous solvent (e.g., Toluene).

  • Reaction: Heat the mixture with vigorous stirring at 90-110 °C for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water. Dilute with an organic solvent like ethyl acetate and filter through a pad of celite to remove palladium residues.

  • Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

References

  • Kamali, M. (2016). Synthesis of some new 5- substituted of 2-aminothiazoles. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Progress in the Synthesis of 5-Aminothiazole Deriv
  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.).
  • Optimization for the Buchwald–Hartwig‐amination of 4aa. (n.d.).
  • Buchwald–Hartwig amin
  • optimizing base and solvent for Buchwald-Hartwig amin
  • Troubleshooting low yield in Friedel-Crafts acyl
  • Mitsunobu reaction. (2023). In Wikipedia.
  • Mitsunobu Reaction. (2019). Organic Chemistry Portal.
  • Condition Optimization for Buchwald-Hartwig Reactions. (2025). YouTube.
  • Mitsunobu Reaction. (n.d.). Organic Chemistry Portal.
  • Quantum chemical studies on protonation of some substituted thiazole derivatives. (2007).
  • Activity and selectivity of DMAP derivatives in acylation reactions: experimental and theoretical studies. (2011).
  • Mitsunobu Reaction. (n.d.). Master Organic Chemistry.
  • Efficient syntheses of 5-aminoalkyl-1h-tetrazoles and of polyamines incorpor
  • Synthesis of aminothiazoles: polymer-supported approaches. (2017). RSC Publishing.
  • Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Catalysis. (2012). Journal of the American Chemical Society.
  • Synthesis of some new 5- substituted of. (n.d.). JOCPR.
  • Determination of the pKa value of some 1,2,4-triazol derivatives in forty seven different solvents using semi-empir. (n.d.). Ovidius University Annals of Chemistry.
  • A Review of synthesis, antioxidant, and antimicrobial activities of new thiazole deriv
  • Reaction of Isothiazolones with Amines. (n.d.).
  • Hammett equ
  • T-BuXPhos: A highly efficient ligand for Buchwald-Hartwig coupling in water. (2017).
  • 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. (2021). Chemistry LibreTexts.
  • Pd-catalyzed arylation of linear and angular spirodiamine salts under aerobic conditions. (n.d.). PubMed Central.
  • pKa Determination of Newly Synthesized N-(benzothiazole-2-yl)-2-(4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio)acetamide Derivatives. (2021).
  • Product Class 15: Isothiazoles. (n.d.).
  • Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox C
  • Synthesis and physicochemical study (pka, logP) of some new thiazole derivatives with probable local anaesthetic activity. (1993). PubMed.
  • Hammett substituent constants. (n.d.). Stenutz.
  • Table 7.1 Hammett substituent constants and their modified values. (n.d.). Moodle@Units.
  • A survey of Hammett substituent constants and resonance and field parameters. (n.d.). Wang Lab.
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd.(APAC).
  • Synthesis of 5‐aminothiazole‐4‐carboxylates. (n.d.).
  • Isothiazoles (1,2-Thiazoles): Synthesis, Properties and Applications. (2002).
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. (2025). YouTube.
  • NIXANTPHOS: A Highly Active Ligand for Palladium Catalyzed Buchwald-Hartwig Amination of Unactiv
  • Acylated anthocyanin inhibited the formation of heterocyclic amines in hybrid chemical model system and its underlying mechanism. (2023). PubMed Central.
  • General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. (2022). PubMed.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug das
  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium C
  • Reaction of 4,5-dichloro-3-trichloromethylisothiazole with heterocyclic amines. (2000).
  • NIXANTPHOS: a highly active ligand for palladium catalyzed Buchwald–Hartwig amination of unactivated aryl chlorides. (2018). Dalton Transactions (RSC Publishing).
  • Synthesis and Determination of pKa Values of Some New 3,4-Disubstituted-4,5-Dihydro-1H-1,2,4-triazol-5-one Derivatives in Non-aqueous Solvents. (n.d.). PubMed Central.
  • Potential application of 5-amino-1,2,3-triazoles N-substituted derivatives. (n.d.).
  • Reactions of Amines. (n.d.).

Sources

Side reactions of Isothiazol-5-amine with common reagents

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Isothiazol-5-amine. This document is intended for researchers, scientists, and drug development professionals who are utilizing this versatile heterocyclic amine in their synthetic workflows. This compound is a valuable building block, but its unique electronic structure, featuring a reactive exocyclic amine and a heteroaromatic ring, can lead to unexpected side reactions. This guide provides in-depth, field-proven insights into identifying and mitigating these challenges in a practical question-and-answer format.

Section 1: Acylation Reactions

Q1: I'm attempting to mono-acylate this compound, but my results show a mixture of the desired product, a di-acylated byproduct, and unreacted starting material. What's causing this poor selectivity?

A1: This is a common issue stemming from the competitive nucleophilicity of the molecule and the reaction conditions. The exocyclic amino group (-NH2) is the primary site of acylation. However, once mono-acylated, the resulting amide proton can be abstracted by a strong base, generating an amidate anion. This anion is highly nucleophilic and can react with another equivalent of the acylating agent to form the di-acylated byproduct. Furthermore, the ring nitrogen, though less nucleophilic, can also compete for the electrophile under certain conditions.

Causality Explained:

  • Over-basing: Strong bases (e.g., NaH, LDA) can deprotonate the mono-acylated product, leading to over-acylation.

  • Excess Acylating Agent: Using a large excess of the acylating agent (e.g., acyl chloride, anhydride) drives the reaction towards di-acylation.

  • Temperature: Higher temperatures can provide the activation energy needed for less favorable side reactions to occur.

Troubleshooting and Mitigation Strategies:
ParameterRecommendationRationale
Base Selection Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in stoichiometric amounts (1.0-1.2 equivalents).These bases are sufficient to scavenge the acid byproduct (e.g., HCl) without being strong enough to deprotonate the resulting amide, thus preventing the formation of the reactive amidate.
Reagent Stoichiometry Add the acylating agent slowly and controllably, using no more than 1.05 equivalents.Prevents a high concentration of the electrophile, minimizing the chance of a second acylation event.
Temperature Control Run the reaction at a reduced temperature, typically starting at 0 °C and allowing it to slowly warm to room temperature.Reduces the reaction rate, favoring the more kinetically accessible mono-acylation pathway over competing side reactions.
Protocol: Controlled Mono-Acylation of this compound with Benzoyl Chloride
  • Preparation: Dissolve this compound (1.0 eq) in a suitable aprotic solvent (e.g., Dichloromethane or THF) in a flame-dried, nitrogen-purged flask.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylating Agent Addition: Add a solution of benzoyl chloride (1.05 eq) in the same solvent dropwise over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via column chromatography on silica gel.

Section 2: Alkylation Reactions

Q2: My N-alkylation reaction is not regioselective. I'm getting a mixture of the desired 5-(alkylamino)isothiazole and a 2-alkylisothiazol-5(2H)-imine byproduct from alkylation on the ring nitrogen. How can I improve selectivity for the exocyclic amine?

A2: This is a classic case of competitive nucleophilicity between two different nitrogen atoms. While the exocyclic primary amine is generally more nucleophilic and the primary site of alkylation, the endocyclic (ring) nitrogen can also be alkylated, especially with highly reactive alkylating agents or under harsh conditions. This leads to the formation of a quaternary isothiazolium salt, which may rearrange or exist as the imine tautomer.

Factors Influencing Regioselectivity:

  • Steric Hindrance: The exocyclic amine is sterically more accessible than the ring nitrogen.

  • Electronic Effects: The lone pair on the exocyclic amine is more available for donation.

  • Alkylating Agent Reactivity: "Harder" and more reactive alkylating agents (e.g., methyl iodide, benzyl bromide) are more likely to lead to mixtures, whereas "softer" or bulkier agents may show higher selectivity.[1]

  • Base: A strong base can deprotonate the exocyclic amine, significantly increasing its nucleophilicity and favoring N-alkylation at that position. However, very strong bases might also interact with ring protons.

Troubleshooting Flowchart for Alkylation

G cluster_reagent Alkylating Agent Strategy cluster_base Base Strategy cluster_conditions Conditions Optimization start Poor Regioselectivity in Alkylation check_reagent Assess Alkylating Agent (e.g., R-X) start->check_reagent reagent_hard Reactive Agent? (e.g., MeI, BnBr) check_reagent->reagent_hard check_base Evaluate Base base_strong Using Strong Base? (e.g., NaH) check_base->base_strong check_conditions Review Reaction Conditions (Temp, Solvent) temp_high High Temperature? check_conditions->temp_high reagent_hard->check_base No reagent_soft Use less reactive agent (e.g., R-OTs, R-OMs) or bulkier agent. reagent_hard->reagent_soft Yes end Selective N-Alkylation Achieved reagent_soft->end base_strong->check_conditions No base_weak Use weaker base (e.g., K2CO3, Cs2CO3) to avoid side reactions. base_strong->base_weak Yes base_weak->end temp_low Lower temperature to favor kinetic product (exocyclic N-alkylation). temp_high->temp_low Yes temp_high->end No temp_low->end

Caption: Troubleshooting workflow for poor regioselectivity in N-alkylation.

Section 3: Diazotization Reactions

Q3: I'm trying to convert this compound to its diazonium salt for a subsequent Sandmeyer-type reaction, but the reaction mixture turns dark brown, and I get a very low yield of my desired product. What is going wrong?

A3: Diazotization of heteroaromatic amines is notoriously more challenging than that of their aniline counterparts.[2][3] The resulting diazonium salts are often highly unstable and prone to decomposition.[4] A dark coloration is a classic indicator of diazonium salt decomposition and unwanted azo coupling side reactions.[4]

Key Challenges & Causes:

  • Instability of the Diazonium Salt: Heteroaromatic diazonium salts are thermally unstable and can rapidly decompose, even at low temperatures, evolving nitrogen gas and forming complex byproducts.[4][5]

  • Insufficient Acidity: The reaction requires a strong acid (e.g., HCl, H2SO4) to generate the active nitrosating agent, the nitrosonium ion (NO+), from sodium nitrite.[5][] Insufficient acid can also leave unreacted this compound, which is a potent coupling partner for the newly formed diazonium salt, leading to colored azo dimers.[4]

  • Local Hotspots: The reaction is exothermic. Slow, controlled addition of the nitrite solution is critical to prevent localized temperature spikes that accelerate decomposition.[4]

Troubleshooting and Best Practices for Diazotization
SymptomProbable Cause(s)Recommended Action(s)
Reaction turns dark brown/black 1. Diazonium salt decomposition. 2. Azo coupling side reaction.1. Ensure the temperature is strictly maintained between 0-5 °C using an ice-salt bath. Ensure slow, dropwise addition of NaNO₂. 2. Increase the concentration of the strong mineral acid to ensure the starting amine is fully protonated and non-nucleophilic.[4]
Low or no yield of subsequent product 1. Temperature was too high. 2. Reagent degradation. 3. Diazonium salt decomposed before use.1. Re-run the reaction with rigorous temperature control. 2. Use high-purity this compound and a freshly prepared sodium nitrite solution.[4] 3. Use the diazonium salt solution immediately (in situ) for the next step without any delay or attempt at isolation.
Gas evolution observed Decomposition of the diazonium salt (N₂ gas).This is a sign of decomposition. Check temperature control immediately. If it persists, the reaction is likely failing.

Section 4: Stability and Ring-Opening Reactions

Q4: I am observing degradation of my this compound starting material or product when using strong nucleophiles, acids, or bases. How stable is the isothiazole ring?

A4: The isothiazole ring is generally stable under many conditions, but it is not inert. It can be susceptible to degradation, particularly ring-opening, in the presence of certain strong nucleophiles or under harsh acidic or basic conditions, especially with heating.[7][8]

Causality Explained:

  • Nucleophilic Attack: Strong nucleophiles can attack the sulfur atom or the carbon atoms of the isothiazole ring, initiating a ring-opening cascade. This is a known degradation pathway for some isothiazole derivatives, particularly isothiazolinones, in the presence of nucleophiles like thiols or amines.[8]

  • Strongly Basic Conditions: In highly alkaline solutions, especially at elevated temperatures, the isothiazole ring can undergo hydrolytic degradation. The rate of degradation often increases with pH.[8]

  • Strongly Acidic Conditions: While many isothiazoles are stable in acidic media, prolonged exposure to strong, hot acid can lead to hydrolysis and decomposition.[8] The protonated amine form is generally stable, but the ring itself has limits.

Visualization of Potential Ring Instability

G cluster_main This compound Core cluster_reagents Harsh Reagents Core This compound Nu Strong Nucleophile Core->Nu Attack on Ring Base Strong Base + Heat Core->Base Hydrolysis Acid Strong Acid + Heat Core->Acid Hydrolysis Degradation Ring-Opening & Decomposition Products Nu->Degradation Base->Degradation Acid->Degradation

Caption: Potential pathways to isothiazole ring degradation.

Section 5: Palladium Cross-Coupling Reactions

Q5: I am attempting a Buchwald-Hartwig amination on a halo-isothiazole substrate, but the reaction is sluggish and gives low yields. Could the this compound be interfering with the catalyst?

A5: Yes, this is a distinct possibility. Heterocyclic compounds, especially those containing nitrogen and sulfur, can pose significant challenges in palladium-catalyzed cross-coupling reactions.[9][10] Both the exocyclic amine and the heteroatoms within the isothiazole ring can act as ligands for the palladium catalyst.

Mechanisms of Catalyst Inhibition:

  • Ligand Competition: The lone pairs on the exocyclic amine, the ring nitrogen, and the ring sulfur can coordinate to the palladium center. This can displace the desired phosphine ligand from the palladium's coordination sphere, leading to the formation of inactive or less active catalytic species.

  • Substrate Binding: If the substrate binds too strongly to the palladium center through its heteroatoms, it can inhibit the crucial oxidative addition step or subsequent steps in the catalytic cycle.[11]

Mitigation Strategy: Protecting Groups

The most reliable strategy to circumvent these issues is to temporarily mask the reactive amino group with a protecting group, such as a tert-butoxycarbonyl (Boc) group.

Recommended Workflow:

  • Protection: React the this compound with di-tert-butyl dicarbonate (Boc₂O) to form the N-Boc protected derivative. This temporarily removes the problematic exocyclic amine's lone pair from interfering with the catalyst.

  • Cross-Coupling: Perform the palladium-catalyzed cross-coupling reaction on the N-Boc protected substrate. These reactions often proceed much more cleanly and in higher yield.[12]

  • Deprotection: Remove the Boc group under acidic conditions (e.g., with trifluoroacetic acid (TFA) or HCl in dioxane) to reveal the desired cross-coupled product.

This protection-coupling-deprotection sequence adds steps to the synthesis but often saves significant time and resources compared to optimizing a problematic, low-yielding direct coupling.

References

  • BenchChem. (2025). Troubleshooting guide for diazotization reactions involving 2-Methyl-5-nitroaniline.
  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes.
  • Silva, A. M. G., et al. (2024). Synthesis and evaluation of isothiazolo[4,5-b]pyridines as cyclin G-associated kinase (GAK) inhibitors. Organic & Biomolecular Chemistry.
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  • ResearchGate. (2025). Diazotisation of Weakly Basic Aromatic and Heterocyclic Amines in Strongly Acid Media.
  • ACS Publications. Diazotization of heterocyclic primary amines. Chemical Reviews.
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  • ElectronicsAndBooks. Methylene Group Modifications of the N-(Isothiazol-5-yl)phenylacetamides. Synthesis and Insecticidal Activity.
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  • Master Organic Chemistry. (2017).
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Validation & Comparative

A Comparative Guide to the Synthetic Routes of Isothiazol-5-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Isothiazol-5-amine, a pivotal heterocyclic scaffold, is a cornerstone in the synthesis of a multitude of pharmacologically active agents. Its presence in various drug candidates highlights the importance of efficient and scalable synthetic routes to this key intermediate. This guide provides an in-depth comparative analysis of three distinct and prominent synthetic strategies for the preparation of this compound, offering a critical evaluation of their respective merits and limitations to aid researchers in selecting the optimal pathway for their specific needs.

Introduction to this compound and its Significance

The isothiazole ring is a five-membered aromatic heterocycle containing a nitrogen and a sulfur atom in adjacent positions. The 5-amino substituted variant, this compound, serves as a crucial building block in medicinal chemistry due to its ability to engage in a variety of chemical transformations, allowing for the construction of diverse molecular architectures. Its derivatives have shown a wide range of biological activities, making the development of robust synthetic methodologies a subject of considerable interest.

Comparative Analysis of Synthetic Routes

This guide will dissect three primary synthetic approaches to this compound, each commencing from readily available starting materials but employing different strategic bond formations to construct the isothiazole core. The routes to be compared are:

  • Route 1: Oxidative Cyclization of β-Iminothioamides

  • Route 2: From β-Enaminonitriles via Thorpe-Ziegler Reaction and Sulfurization

  • Route 3: Cyclization of 3-Mercaptopropionitrile Derivatives

A summary of the key performance indicators for each route is presented in the table below, followed by a detailed exploration of each methodology.

MetricRoute 1: Oxidative CyclizationRoute 2: From β-EnaminonitrilesRoute 3: From 3-Mercaptopropionitrile
Starting Materials β-Iminothioamideβ-Enaminonitrile3-Mercaptopropionitrile
Key Reagents Oxidizing agent (e.g., Chloramine)Base, Sulfuryl ChlorideChlorinating agent, Ammonia
Typical Yield Moderate to GoodGood to ExcellentVariable
Scalability ModeratePotentially HighModerate
Key Advantages Direct formation of the amino groupConvergent, potentially high yieldingUtilizes simple starting materials
Key Disadvantages Use of potentially hazardous oxidantsMulti-step, requires careful controlMay require harsh conditions

Route 1: Oxidative Cyclization of β-Iminothioamides

This classical approach constructs the isothiazole ring through an intramolecular oxidative cyclization of a β-iminothioamide precursor. The amino group at the 5-position is directly installed from the imino group of the starting material. A notable example is the synthesis of 5-amino-3-methylisothiazole, which provides a foundational understanding of this pathway.[1]

Reaction Scheme:

start β-Iminothiobutyramide product 5-Amino-3-methylisothiazole start->product Oxidative Cyclization oxidant Oxidizing Agent (e.g., Chloramine) oxidant->product

Caption: Oxidative cyclization of a β-iminothioamide.

Causality Behind Experimental Choices:

The choice of the oxidizing agent is critical to the success of this reaction. Mild oxidants such as chloramine, chloramine-T, or hydrogen peroxide are typically employed to facilitate the S-N bond formation without over-oxidation or degradation of the starting material and product. The reaction is often carried out in an aqueous medium to facilitate the dissolution of the reagents and to control the reaction temperature. The basic work-up is necessary to neutralize any acidic byproducts and to isolate the free amine.

Detailed Experimental Protocol (Adapted for 5-amino-3-methylisothiazole[1]):
  • Preparation of Chloramine Solution: An aqueous solution of chloramine is prepared by reacting sodium hypochlorite with ammonia in an ice-cooled aqueous solution.

  • Reaction: Powdered β-iminothiobutyramide is added to the freshly prepared chloramine solution. The mixture is shaken for several hours and then allowed to stand overnight.

  • Work-up and Isolation: The reaction mixture is filtered, and the filtrate is extracted with a suitable organic solvent (e.g., ether). The organic extracts are dried over a suitable drying agent (e.g., magnesium sulfate).

  • Purification: The solvent is evaporated to yield the crude product, which can be further purified by distillation or by conversion to its hydrochloride salt followed by recrystallization.

Trustworthiness and Validation:

This method is well-established in the patent literature for the synthesis of substituted 5-aminoisothiazoles.[1] The structure of the product is typically confirmed by conversion to a stable derivative, such as a benzoyl derivative, and characterized by its melting point and elemental analysis.

Route 2: Synthesis from β-Enaminonitriles

This route offers a convergent approach to the isothiazole core, starting from readily accessible β-enaminonitriles. The synthesis involves the formation of a thiolated intermediate followed by cyclization.

Reaction Scheme:

start β-Enaminonitrile intermediate Thiolated Intermediate start->intermediate Thiolation reagent1 Base reagent1->intermediate reagent2 Sulfuryl Chloride (SO2Cl2) reagent2->intermediate product This compound intermediate->product Cyclization

Caption: Synthesis of this compound from a β-enaminonitrile.

Causality Behind Experimental Choices:

The use of a strong base is essential to deprotonate the enamine, making it sufficiently nucleophilic to react with the sulfur electrophile. Sulfuryl chloride serves as an effective source of sulfur and also facilitates the subsequent cyclization. The Thorpe-Ziegler reaction conditions are often employed to promote the intramolecular cyclization of the nitrile group with the newly introduced sulfur functionality. The choice of solvent is crucial to ensure the solubility of the starting materials and intermediates and to control the reaction temperature, which can be critical for achieving high yields and minimizing side reactions.

Detailed Experimental Protocol (Conceptual):
  • Deprotonation: The β-enaminonitrile is dissolved in a suitable aprotic solvent (e.g., THF, dioxane) and cooled to a low temperature (e.g., -78 °C). A strong base (e.g., n-butyllithium, LDA) is added dropwise to generate the corresponding anion.

  • Thiolation and Cyclization: A solution of sulfuryl chloride in the same solvent is added slowly to the reaction mixture. The reaction is allowed to warm to room temperature and stirred until the cyclization is complete, as monitored by TLC.

  • Work-up and Isolation: The reaction is quenched with a proton source (e.g., water, saturated ammonium chloride solution). The product is extracted into an organic solvent, and the organic layer is washed, dried, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica gel to afford this compound.

Trustworthiness and Validation:

While the specific application to the parent this compound needs further experimental validation, the synthesis of substituted isothiazoles from β-enaminonitriles is a known transformation in heterocyclic chemistry. The structural confirmation of the product would rely on standard spectroscopic techniques such as NMR (¹H and ¹³C), IR, and mass spectrometry.

Route 3: Cyclization of 3-Mercaptopropionitrile Derivatives

This approach builds the isothiazole ring from an acyclic three-carbon precursor bearing a nitrile and a sulfur functionality. The key step is the formation of the N-S bond to close the ring.

Reaction Scheme:

start 3-Mercaptopropionitrile intermediate Sulfenyl Chloride Intermediate start->intermediate Chlorination reagent1 Chlorinating Agent (e.g., NCS) reagent1->intermediate product This compound intermediate->product Cyclization reagent2 Ammonia reagent2->product

Sources

A Comparative Guide to the Biological Activity of Isothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for potent therapeutic agents. These "privileged scaffolds" offer a versatile platform for structural modification, enabling the fine-tuning of biological activity. The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is one such scaffold, present in a range of pharmaceuticals.[1] While much attention has been given to 2-aminothiazole derivatives, their isomeric cousins, Isothiazol-5-amines , represent a compelling but less-explored class with distinct chemical properties and significant therapeutic potential.[2]

This guide provides an in-depth, comparative analysis of the biological activities of Isothiazol-5-amine derivatives, focusing on two key areas of drug development: oncology and infectious diseases. We will dissect their performance against established alternatives, grounding our discussion in quantitative data and providing detailed, field-tested protocols for researchers to validate these findings in their own laboratories. Our objective is to furnish drug development professionals with a clear, evidence-based understanding of this promising chemical class.

Part 1: Anticancer Activity of this compound Derivatives

A growing body of evidence suggests that isothiazole derivatives possess significant antiproliferative properties against various cancer cell lines.[3][4] One of the key mechanisms underlying this activity is the inhibition of histone deacetylases (HDACs), enzymes that are crucial regulators of gene expression and are frequently dysregulated in cancer.

Mechanism of Action: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. This deacetylation leads to a more compact chromatin structure, repressing the transcription of key tumor suppressor genes.[5] By inhibiting HDACs, this compound derivatives can restore the expression of these genes, leading to cell cycle arrest, differentiation, and apoptosis (programmed cell death). This makes HDACs a prime target for cancer therapy, with several HDAC inhibitors (HDACi) already approved for clinical use.[6][7]

The diagram below illustrates the central role of HDACs in gene silencing and how their inhibition can reactivate tumor suppressor pathways.

HDAC_Pathway cluster_0 Normal Gene Expression cluster_1 Cancer-Associated Gene Silencing cluster_2 Therapeutic Intervention HAT HAT (Histone Acetyltransferase) Ac Acetyl Group (Ac) HAT->Ac Adds Histone_A Histone Tail Ac->Histone_A Attaches to DNA_A Open Chromatin (Gene Transcription ON) Histone_A->DNA_A HDAC HDAC (Histone Deacetylase) HDAC->Ac Removes DNA_B Condensed Chromatin (Tumor Suppressor OFF) HDAC->DNA_B Inhibition Prevents Condensation Histone_B Histone Tail Histone_B->DNA_B Apoptosis Cell Cycle Arrest & Apoptosis DNA_B->Apoptosis Leads to Isothiazole This compound Derivative Isothiazole->HDAC Inhibits

Caption: Experimental workflow for the MTT cytotoxicity assay.

Part 2: Antimicrobial Activity of this compound Derivatives

The isothiazole scaffold is also a cornerstone of many antimicrobial agents. Its derivatives have demonstrated broad-spectrum activity against various bacterial and fungal pathogens. [8]

Mechanism of Action

The antimicrobial action of aminothiazoles is often multifactorial. In bacteria, one proposed mechanism is the inhibition of UDP-N-acetylenolpyruvylglucosamine reductase (MurB), an essential enzyme in the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall. [9][10]In fungi, they may act by inhibiting lanosterol 14α-demethylase (CYP51), an enzyme vital for ergosterol biosynthesis, which is necessary for fungal cell membrane integrity. [9]

MurB_Inhibition UDP_NAG UDP-N-acetylglucosamine (UDP-NAG) MurA MurA Enzyme UDP_NAG->MurA PEP Phosphoenolpyruvate (PEP) PEP->MurA UDP_NAG_EP UDP-NAG-enolpyruvate MurA->UDP_NAG_EP MurB MurB Enzyme UDP_NAG_EP->MurB NADPH NADPH NADPH->MurB NADP NADP+ MurB->NADP UDP_NAM UDP-N-acetylmuramic acid (UDP-NAM) MurB->UDP_NAM Peptidoglycan Peptidoglycan Synthesis (Cell Wall Formation) UDP_NAM->Peptidoglycan Isothiazole This compound Derivative Isothiazole->MurB Inhibits

Caption: Inhibition of the bacterial cell wall synthesis pathway.

Comparative Performance Analysis

The efficacy of this compound derivatives is benchmarked against widely prescribed antimicrobial drugs: Ampicillin (a broad-spectrum antibiotic), Ciprofloxacin (effective against Gram-negative bacteria), and Ketoconazole (an antifungal). [10][11]The table below presents Minimum Inhibitory Concentration (MIC) data, where a lower value signifies greater antimicrobial potency.

Compound ID / DrugCore StructureTarget OrganismMIC (µg/mL)Reference
Compound 8 Functionally Substituted 2-AminothiazoleEnterobacter cloacae (Gram -)0.03[9]
Staphylococcus aureus (Gram +)0.12[9]
Compound 1 Functionally Substituted 2-AminothiazoleTrichoderma viride (Fungus)0.03[9]
Aminothiazole Series 2-AminothiazoleEscherichia coli (Gram -)16-32[11]
Bacillus subtilis (Gram +)8-16[11]
Ampicillin (Comparator) Beta-LactamS. aureus~0.25-1[10]
Ciprofloxacin (Comparator) FluoroquinoloneE. coli~0.015-0.12[11]
Ketoconazole (Comparator) Azole AntifungalAspergillus fumigatus>8[9]

Note: Data is compiled from different studies. Direct comparison requires standardized testing.

The results highlight that certain aminothiazole derivatives can exhibit potent antibacterial activity, in some cases exceeding that of standard antibiotics like ampicillin, and show strong antifungal effects. [9]

Validation Protocol: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent. [12]It provides a quantitative measure of a compound's potency.

Principle of the MIC Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that completely prevents the visible growth of a microorganism in a standardized in vitro setting. [12]The assay involves challenging a fixed inoculum of bacteria with serial dilutions of the test compound.

Step-by-Step Methodology
  • Medium Preparation: Use cation-adjusted Mueller-Hinton Broth (MHB) for most non-fastidious bacteria to ensure reproducibility. [12]2. Compound Dilution: In a sterile 96-well microtiter plate, dispense 100 µL of MHB into wells 2 through 12. Prepare a stock solution of the test compound at twice the highest desired concentration. Add 200 µL of this stock to well 1.

  • Serial Dilution: Transfer 100 µL from well 1 to well 2, mixing thoroughly. Continue this two-fold serial dilution across the plate to well 10. Discard 100 µL from well 10. Well 11 serves as a growth control (no compound), and well 12 as a sterility control (no bacteria). [13]4. Inoculum Preparation: Grow the bacterial strain overnight. Dilute the culture to match a 0.5 McFarland turbidity standard. Further dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ colony-forming units (CFU)/mL in the wells. [12]5. Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours in ambient air.

  • Data Acquisition: Read the plate visually. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). An ELISA reader can also be used to measure optical density. [13]

Caption: Workflow for the broth microdilution MIC assay.

Discussion and Future Outlook

The comparative data presented in this guide strongly supports the potential of this compound derivatives as a versatile scaffold for therapeutic development. In oncology, their ability to function as HDAC inhibitors provides a clear, validated mechanism of action, with certain derivatives showing potency superior to standard-of-care drugs in specific cancer types. [14]In the antimicrobial sphere, they demonstrate broad-spectrum activity, a crucial feature in an era of growing antibiotic resistance. [9] Structure-activity relationship (SAR) studies reveal that substitutions at the C2, C4, and C5 positions of the thiazole ring significantly modulate biological activity, offering a rich chemical space for optimization. [15][16]Future research should focus on synthesizing focused libraries of this compound derivatives to systematically explore this space, aiming to enhance potency against specific targets while minimizing off-target effects and cytotoxicity to normal cells. The development of derivatives with improved pharmacokinetic profiles will be critical for translating their in vitro promise into in vivo efficacy.

References

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A Comparative Guide to Isothiazol-5-amine and its Aminothiazole Isomers in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, heterocyclic scaffolds are fundamental building blocks for the design of novel therapeutic agents. Among these, the aminothiazole core and its isosteres, such as the isothiazole amine, represent privileged structures due to their presence in a wide array of biologically active compounds. The seemingly subtle change in the position of the amino group or the heteroatoms within the five-membered ring can dramatically alter the molecule's physicochemical properties and its interaction with biological targets. This guide provides an in-depth, objective comparison of isothiazol-5-amine and its aminothiazole isomers—notably 2-aminothiazole and 4-aminothiazole—across key biological assays, supported by experimental data from peer-reviewed literature.

The Structural Isomers: A Tale of Differential Reactivity and Target Engagement

The core structures of this compound, 2-aminothiazole, and 4-aminothiazole, while all possessing a five-membered aromatic ring with one sulfur and one nitrogen atom, and an amino substituent, differ in the relative positions of these key functional groups. This isomeric variation influences electron distribution, hydrogen bonding potential, and overall molecular geometry, which are critical determinants of biological activity.

  • 2-Aminothiazole: This is the most extensively studied isomer, forming the backbone of numerous FDA-approved drugs.[1] Its prevalence in drug discovery is attributed to its synthetic tractability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[2][3]

  • 4-Aminothiazole: While less explored than its 2-amino counterpart, 4-aminothiazole derivatives have demonstrated significant potential, particularly as inhibitors of specific enzymes.[4][5] However, some studies have noted their potential instability in aqueous media under certain conditions.[5]

  • This compound: As a bioisostere of aminothiazoles, isothiazoles present a different electronic profile due to the 1,2-arrangement of the sulfur and nitrogen atoms.[6] This can lead to altered binding modes and selectivity profiles against biological targets. While the broader class of isothiazoles has shown diverse biological activities, including antimicrobial and anticancer effects, specific data on the 5-amino isomer is less abundant.[6][7]

Comparative Performance in Key Biological Assays

The following sections delve into a comparative analysis of these isomers in three critical areas of drug discovery: cytotoxicity and anticancer activity, antimicrobial efficacy, and kinase inhibition.

Cytotoxicity and Anticancer Activity

The evaluation of a compound's effect on cell viability is a cornerstone of drug discovery, particularly in oncology. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation.[8]

Comparative Analysis:

The 2-aminothiazole scaffold has been extensively incorporated into potent anticancer agents.[9][10] For instance, Dasatinib, a dual Bcr-Abl and Src family tyrosine kinase inhibitor, features a 2-aminothiazole core.[11] The anticancer activity of 2-aminothiazole derivatives is often attributed to their ability to inhibit various kinases involved in cancer cell proliferation and survival.[9][12]

Derivatives of 4-aminothiazole have also been investigated as potential anticancer agents, with some showing inhibitory activity against cyclin-dependent kinases (CDKs).[4] However, the available data is less extensive compared to the 2-aminothiazole series.

Isothiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines.[6][13] For example, certain isothiazol-3-ones have shown significant toxicity, which is thought to be mediated by their reactivity towards cellular thiols.[14] While direct comparative data for this compound is limited, the inherent reactivity of the isothiazole ring suggests potential for cytotoxic activity.

Table 1: Comparative Cytotoxicity of Aminothiazole Isomers and Derivatives (Representative Examples)

Compound ClassDerivative ExampleCancer Cell LineIC50 (µM)Reference
2-Aminothiazole N-(5-(((5-tert-butyl-2-oxazolyl)methyl)thio)-2-thiazolyl)-4-piperidinecarboxamide (BMS-387032)A2780 (Ovarian)Not specified, but potent[9]
2-Aminothiazole 4-methyl-5-(2-(4-morpholinophenylamino)pyrimidin-4-yl)thiazol-2-amineNCI-H460 (Lung)Not specified, potent[15]
4-Aminothiazole 4-aryl-5-aminomethyl-thiazole-2-aminesNot specifiedNot specified[16]
Isothiazole Isothiazol-3-onesHepG2 (Liver)~130[13]

Note: Direct comparison is challenging due to variations in compound structures and assay conditions across different studies.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Aminothiazoles and their isosteres have been a fertile ground for the discovery of compounds with antibacterial and antifungal properties. The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[17][18]

Comparative Analysis:

2-Aminothiazole derivatives have a long history of use as antimicrobial agents.[19][20] They are known to exhibit a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[11][21] The mechanism of action can vary, but often involves the inhibition of essential bacterial enzymes.

4-Aminothiazole derivatives have also been reported to possess antimicrobial properties. For example, certain 2-amino-4-arylthiazole derivatives have shown potent activity against Giardia intestinalis.[22]

The isothiazole nucleus is found in several commercial biocides, such as isothiazolinones, which are known for their potent and broad-spectrum antimicrobial activity.[6][7] This activity is often attributed to the electrophilic nature of the isothiazole ring, which can react with microbial thiols, leading to enzyme inactivation and cell death. While specific data for this compound is scarce, the inherent antimicrobial potential of the isothiazole scaffold is well-established.

Table 2: Comparative Antimicrobial Activity of Aminothiazole Isomers and Derivatives (Representative Examples)

Compound ClassDerivative ExampleMicroorganismMIC (µg/mL)Reference
2-Aminothiazole 2-amino-5-alkylidene-thiazol-4-onesPseudomonas aeruginosaPotent, specific value not provided[23]
2-Aminothiazole Novel aminothiazole derivativesEscherichia coli, Bacillus subtilisActive, specific values vary[21]
4-Aminothiazole 2-amino-4-arylthiazole derivativesGiardia intestinalisIC50 of 0.39 µM for the most potent compound[22]
Isothiazole IsothiazolinonesEscherichia coli0.5 - 41[6]

Note: MIC values are highly dependent on the specific derivative and the microbial strain tested.

Kinase Inhibition

Protein kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The 2-aminothiazole scaffold is a well-known "hinge-binding" motif, capable of forming key hydrogen bonds with the ATP-binding site of many kinases.[24] In vitro kinase assays are essential for determining the inhibitory potency of compounds against specific kinases.[3][25]

Comparative Analysis:

The 2-aminothiazole core is a cornerstone of kinase inhibitor design.[24][26] As mentioned earlier, Dasatinib is a prime example.[11] Numerous other 2-aminothiazole-based inhibitors targeting a wide range of kinases, including CDKs, Aurora kinases, and Src family kinases, have been reported.[9][12][15]

4-Aminothiazole derivatives have also been explored as kinase inhibitors. For instance, they have been investigated as inhibitors of Rho-associated kinases (ROCK) and cyclin-dependent kinases.[4][16]

The isothiazole scaffold has also been incorporated into kinase inhibitors. For example, isothiazolo[4,5-b]pyridines have been evaluated as cyclin G-associated kinase (GAK) inhibitors.[27] The altered electronics of the isothiazole ring compared to thiazole can lead to different selectivity profiles.

Table 3: Comparative Kinase Inhibitory Activity of Aminothiazole Isomers and Derivatives (Representative Examples)

Compound ClassDerivative ExampleTarget KinaseIC50 / Ki (nM)Reference
2-Aminothiazole BMS-387032CDK2/cycE48[9]
2-Aminothiazole CYC116Aurora A / Aurora B8.0 / 9.2 (Ki)[15]
4-Aminothiazole 4-aryl-5-aminomethyl-thiazole-2-aminesROCK II20 (for the most potent compound)[16]
Isothiazole Isothiazolo[4,3-b]pyridinesGAKActive, specific values vary[27]

Experimental Protocols

To ensure the reproducibility and validity of the findings discussed, detailed experimental protocols for the key assays are provided below.

MTT Cell Viability Assay Protocol

This protocol is a standard method for assessing the cytotoxic effects of compounds on cultured cells.[8][19][28]

Materials:

  • 96-well microtiter plates

  • Cancer cell line of interest

  • Complete cell culture medium

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compounds and a vehicle control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation & Reaction cluster_readout Measurement & Analysis start Seed Cells in 96-well Plate treat Treat with Compounds start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT Solution incubate->add_mtt incubate_mtt Incubate (2-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Calculate IC50 read->analyze

Caption: Workflow for MTT Cell Viability Assay.

Broth Microdilution Antimicrobial Susceptibility Testing Protocol

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of a compound.[1][17][18][29]

Materials:

  • 96-well microtiter plates

  • Bacterial or fungal strain of interest

  • Appropriate broth medium (e.g., Mueller-Hinton Broth)

  • Test compounds

  • Positive control antibiotic

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a standardized inoculum of the microorganism.

  • Perform serial two-fold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.

  • Inoculate each well with the standardized microbial suspension.

  • Include a positive control (broth with inoculum and no compound) and a negative control (broth only).

  • Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

  • Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible growth.

  • Alternatively, measure the optical density at 600 nm to quantify growth.

Broth_Microdilution_Workflow cluster_setup Plate Setup cluster_inc_read Incubation & Readout dilute Serial Dilution of Compounds inoculate Inoculate with Microorganism dilute->inoculate incubate_plate Incubate Plate inoculate->incubate_plate read_mic Determine MIC (Visual/OD) incubate_plate->read_mic start_point Standardized Inoculum start_point->inoculate

Caption: Workflow for Broth Microdilution Assay.

In Vitro Kinase Assay Protocol

This is a general protocol for assessing the inhibitory activity of compounds against a purified kinase.[3][20][25][30][31]

Materials:

  • Purified kinase

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Kinase reaction buffer

  • Test compounds

  • Detection reagent (e.g., anti-phospho-specific antibody, ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Add the kinase, substrate, and test compound at various concentrations to the wells of a microplate.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction for a specific time at a controlled temperature.

  • Stop the reaction (e.g., by adding a stop solution).

  • Detect the amount of phosphorylated substrate or ADP produced using a suitable detection method.

  • Measure the signal using a microplate reader.

  • Calculate the percentage of kinase inhibition and determine the IC50 value.

Kinase_Inhibition_Pathway cluster_pathway Generic Kinase Signaling Kinase Kinase Substrate Substrate (Inactive) Kinase->Substrate phosphorylates ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Active) Substrate->PhosphoSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphoSubstrate->CellularResponse Inhibitor Aminothiazole Isomer Inhibitor->Kinase inhibits

Caption: Inhibition of a generic kinase signaling pathway.

Conclusion and Future Directions

This guide highlights the significant biological potential of this compound and its aminothiazole isomers. The 2-aminothiazole scaffold remains a dominant player in drug discovery, with a vast body of literature supporting its efficacy across various therapeutic areas. However, the less-explored 4-aminothiazole and this compound isomers present exciting opportunities for the development of novel therapeutics with potentially different selectivity and pharmacological profiles.

The key takeaway for researchers is the profound impact of isomeric variation on biological activity. While direct comparative data is often lacking, the structure-activity relationships gleaned from the existing literature provide a rational basis for the design of new derivatives. Future research should focus on systematic, head-to-head comparisons of these isomers in standardized biological assays to provide a clearer understanding of their relative strengths and weaknesses. Such studies will be invaluable in guiding the rational design of the next generation of aminothiazole- and isothiazole-based therapeutics.

References

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  • Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library. [Online]. Available: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole. Scribd. [Online]. Available: [Link]

  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. PubMed. [Online]. Available: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. [Online]. Available: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Online]. Available: [Link]

  • Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. ResearchGate. [Online]. Available: [Link]

  • Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. MDPI. [Online]. Available: [Link]

  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. OUCI. [Online]. Available: [Link]

  • Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. JOCPR. [Online]. Available: [Link]

  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. PMC - NIH. [Online]. Available: [Link]

  • Discovery of aminothiazole inhibitors of cyclin-dependent kinase 2: synthesis, X-ray crystallographic analysis, and biological activities. PubMed. [Online]. Available: [Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. NIH. [Online]. Available: [Link]

  • Thiazole conjugated amino acid derivatives as potent cytotoxic agents. PMC - NIH. [Online]. Available: [Link]

  • Discovery of selective aminothiazole aurora kinase inhibitors. PubMed. [Online]. Available: [Link]

  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Online]. Available: [Link]

  • Biological and medicinal significance of 2-aminothiazoles. ResearchGate. [Online]. Available: [Link]

  • 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. PubMed. [Online]. Available: [Link]

  • Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science. [Online]. Available: [Link]

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  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. NIH. [Online]. Available: [Link]

  • Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase. PMC - NIH. [Online]. Available: [Link]

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Sources

A Spectroscopic Guide to the Characterization of Isothiazol-5-amine and its N-Acylated Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, imparting unique electronic and conformational properties to a wide range of biologically active compounds. Isothiazol-5-amine, a key building block, is frequently subjected to N-acylation to modulate its physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding potential. Accurate and efficient characterization of the parent amine and its resulting N-acyl derivatives is paramount for synthetic success and downstream applications. This guide provides a comprehensive spectroscopic comparison of this compound and its N-acylated counterparts, leveraging Nuclear Magnetic Resonance (¹H & ¹³C NMR), Fourier-Transform Infrared (FT-IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. We present detailed experimental protocols, comparative data analysis, and the underlying chemical principles that govern the observed spectral changes, offering researchers a robust framework for unambiguous structural elucidation.

Synthetic Strategy: N-Acylation of this compound

The conversion of a primary aromatic amine to a secondary amide via N-acylation is a fundamental transformation in organic synthesis.[1] This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base.

Rationale for Experimental Design
  • Acylating Agent: Acetyl chloride is chosen as a representative and highly reactive acylating agent. The protocol is readily adaptable to other acyl chlorides or anhydrides.

  • Solvent: Anhydrous Dichloromethane (DCM) is an excellent choice due to its inert nature and ability to dissolve the starting materials while being easily removed post-reaction.

  • Base: Pyridine serves a dual purpose: it acts as a catalyst and, more importantly, as a scavenger for the hydrochloric acid byproduct generated during the reaction. This prevents the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.

Experimental Protocol: Synthesis of N-(isothiazol-5-yl)acetamide
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 eq) in anhydrous DCM.

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Acylation: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 5 minutes.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to yield N-(isothiazol-5-yl)acetamide.

Synthetic Workflow Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_process Process I5A This compound Reaction Acylation at 0°C to RT I5A->Reaction AcCl Acetyl Chloride AcCl->Reaction Pyr Pyridine in DCM Pyr->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Quench Purify Purification Workup->Purify Crude Product Product N-(isothiazol-5-yl)acetamide Purify->Product Pure Product

Caption: General workflow for the N-acylation of this compound.

Comparative Spectroscopic Analysis

The structural transformation from a primary amine to a secondary amide induces significant and predictable changes in the spectroscopic signatures of the molecule.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is arguably the most powerful tool for rapidly distinguishing between a primary amine and its N-acylated derivative. The key differences lie in the N-H stretching and bending regions.[2]

  • This compound (Primary Amine):

    • N-H Stretching: Exhibits two distinct bands in the 3500-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the -NH₂ group.[3]

    • N-H Bending: A characteristic "scissoring" vibration appears around 1650-1580 cm⁻¹.[2]

  • N-(isothiazol-5-yl)acetamide (Secondary Amide):

    • N-H Stretching: The two primary amine peaks are replaced by a single, often broader, N-H stretching band around 3350-3310 cm⁻¹.[2]

    • C=O Stretching (Amide I): The most prominent new feature is an intense absorption band between 1680-1630 cm⁻¹, characteristic of the amide carbonyl group.

    • N-H Bending (Amide II): A strong band appears in the 1570-1510 cm⁻¹ range, resulting from a coupling of the N-H in-plane bend and C-N stretching vibrations.

FeatureThis compound (Primary Amine)N-Acyl Derivative (Secondary Amide)Rationale for Change
N-H Stretch (ν) Two bands (3500-3300 cm⁻¹)[4]One band (~3300 cm⁻¹)[5]Loss of symmetric/asymmetric modes upon conversion of -NH₂ to -NHR.
C=O Stretch (Amide I) AbsentStrong, sharp (1680-1630 cm⁻¹)Introduction of the carbonyl functional group.
N-H Bend ~1650-1580 cm⁻¹ (Scissor)[2]~1570-1510 cm⁻¹ (Amide II)Change in the vibrational mode due to the amide linkage, coupling with C-N stretch.
C-N Stretch (ν) ~1335-1250 cm⁻¹ (Aromatic)[2]Shifted (Coupled with N-H bend)The electronic environment and vibrational coupling of the C-N bond are altered in the amide resonance structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the electronic environment of each proton and carbon atom, revealing key shifts upon N-acylation.

The acylation introduces an electron-withdrawing acyl group, which significantly deshields the attached nitrogen and, to a lesser extent, the protons on the isothiazole ring.

  • Amine/Amide Proton (N-H):

    • This compound: The two protons of the -NH₂ group typically appear as a broad singlet. The chemical shift can be variable and is solvent-dependent.

    • N-Acyl Derivative: The single -NH proton of the amide appears as a sharp singlet significantly downfield (typically δ > 9.0 ppm). This pronounced downfield shift is due to the strong deshielding effect of the adjacent carbonyl group and its involvement in hydrogen bonding.[6]

  • Isothiazole Ring Protons:

    • The electron-withdrawing nature of the acetyl group (-NHCOCH₃) compared to the electron-donating amino group (-NH₂) causes a downfield shift (deshielding) of the protons on the heterocyclic ring. The proton at C4, being ortho to the substituent, is expected to show the most significant shift.

  • Isothiazole Ring Carbons: The chemical shift of C5 (the carbon attached to the nitrogen) will be notably affected. Furthermore, the electron-withdrawing effect of the acyl group will influence the shifts of the other ring carbons.

  • Acyl Group Carbons: Two new, distinct signals will appear for the N-acyl derivative:

    • A signal in the δ 165-175 ppm range for the amide C =O carbon.

    • A signal in the δ 20-30 ppm range for the acetyl C H₃ carbon (in the case of N-acetylation).

NucleusThis compoundN-Acyl DerivativeRationale for Change
¹H (N-H) Broad singletSharp singlet, shifted downfield (>9 ppm)Strong deshielding by the adjacent carbonyl group and resonance effects.[6]
¹H (Ring) Upfield shiftsDownfield shiftsThe -NHCOR group is more electron-withdrawing than the -NH₂ group, deshielding the aromatic ring.
¹³C (C5) ShieldedDeshieldedChange in the electronic nature of the nitrogen substituent directly impacts the attached carbon.
¹³C (Acyl) AbsentC=O (~170 ppm), CH₃ (~25 ppm)Introduction of the new functional group.
Mass Spectrometry (MS)

Mass spectrometry is essential for confirming the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) in positive mode is typically used, generating the protonated molecular ion [M+H]⁺.

  • Molecular Ion: The mass of the N-acyl derivative will be higher than the parent amine by the mass of the acyl group minus one hydrogen atom. For acetylation (CH₃CO-), this corresponds to an increase of 42.04 Da.

    • This compound (C₃H₄N₂S): MW = 100.14 g/mol [7]; [M+H]⁺ = m/z 101

    • N-(isothiazol-5-yl)acetamide (C₅H₆N₂OS): MW = 142.18 g/mol ; [M+H]⁺ = m/z 143

  • Fragmentation: N-acyl derivatives often exhibit characteristic fragmentation patterns. A common pathway is the cleavage of the amide bond, which can lead to the loss of the acyl group as a neutral ketene (for N-acetyl derivatives), resulting in a fragment ion corresponding to the protonated parent amine.

MS_Fragmentation Parent [Acyl-NH-Isothiazole + H]⁺ Frag1 [NH₂-Isothiazole + H]⁺ Parent->Frag1 - Ketene (CH₂=C=O) Frag2 [Acyl]⁺ Parent->Frag2 Amide Cleavage

Caption: Common fragmentation pathway for N-acylated this compound.

UV-Visible Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within the molecule. The nature of the substituent on the aromatic isothiazole ring significantly influences its absorption profile.

  • This compound: The amino group is an auxochrome that can donate its lone pair of electrons into the aromatic ring system, extending conjugation. This typically results in absorption maxima (λ_max) at longer wavelengths (a bathochromic or red shift).

  • N-Acyl Derivative: Upon acylation, the nitrogen lone pair is delocalized into the adjacent carbonyl group through amide resonance. This reduces its ability to donate electron density to the isothiazole ring. Consequently, a hypsochromic (or blue) shift is often observed, with λ_max moving to a shorter wavelength compared to the parent amine.[8]

Conclusion

The transformation of this compound to its N-acylated derivatives is accompanied by a set of distinct and predictable spectroscopic changes. FT-IR provides an immediate and definitive confirmation through the appearance of a strong Amide I band and the replacement of the primary amine's dual N-H stretch with a single amide N-H band. ¹H NMR spectroscopy confirms acylation via the significant downfield shift of the N-H proton signal. Mass spectrometry validates the successful addition of the acyl group by a corresponding increase in molecular weight. Finally, UV-Vis spectroscopy can reveal the altered electronic landscape of the molecule, typically showing a hypsochromic shift. By leveraging this multi-faceted spectroscopic data, researchers can confidently characterize these important chemical entities, ensuring structural integrity in drug discovery and development pipelines.

References

A Senior Application Scientist's Guide to the Bioisosteric Replacement of the Amino Group in Isothiazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Primary Amine in Isothiazole Scaffolds

The isothiazole nucleus is a privileged scaffold in medicinal chemistry, appearing in a range of biologically active compounds.[1][2] Isothiazol-5-amine, in particular, serves as a versatile starting material for the synthesis of diverse derivatives. The primary amino group at the 5-position is a key determinant of the molecule's physicochemical properties, including its basicity, polarity, and hydrogen bonding capacity. However, in the context of drug discovery, this primary aromatic amine can also be a metabolic liability, potentially leading to the formation of reactive metabolites.[3]

Bioisosteric replacement is a powerful strategy in medicinal chemistry to mitigate such liabilities and to fine-tune the pharmacological profile of a lead compound.[4][5] This guide provides a comparative framework for the bioisosteric replacement of the amino group in this compound, offering insights into synthetic strategies, expected physicochemical modifications, and the potential impact on biological activity. We will explore the conversion of the amine to other key functional groups and provide the experimental protocols necessary to characterize these new chemical entities.

The Strategic Rationale for Bioisosteric Replacement

The decision to replace the 5-amino group is driven by several key objectives in drug design:

  • Modulation of Physicochemical Properties: Altering the pKa and lipophilicity (LogP) can profoundly impact a compound's solubility, permeability, and oral bioavailability.

  • Enhancement of Metabolic Stability: Replacing the amino group can block or alter metabolic pathways that lead to rapid clearance or the formation of toxic metabolites.

  • Exploration of Structure-Activity Relationships (SAR): Introducing new functional groups allows for the probing of the target's binding site to identify new and potentially improved interactions.

  • Improvement of Selectivity: Fine-tuning the electronic and steric properties of the 5-position can enhance selectivity for the desired biological target over off-targets.

This guide will focus on a selection of common and synthetically accessible bioisosteres for the aromatic amino group: the hydroxyl, fluoro, chloro, and cyano groups.

Synthetic Strategy: The Central Role of the Diazonium Salt

A robust and versatile method for the transformation of the 5-amino group on the isothiazole ring is through the formation of a diazonium salt intermediate, followed by a Sandmeyer or related reaction.[1][6][7] This two-step process allows for the introduction of a variety of functional groups from a common precursor.

Figure 1: General synthetic workflow for the bioisosteric replacement of the 5-amino group of this compound via a diazonium salt intermediate.

General Experimental Protocol: Diazotization of this compound

Caution: Diazonium salts can be explosive when isolated in a dry state. These reactions should always be carried out in solution and at low temperatures.

  • Dissolution: Dissolve this compound in a suitable aqueous acid (e.g., HCl, H₂SO₄, or HBF₄) and cool the solution to 0-5 °C in an ice bath with constant stirring.

  • Nitrite Addition: Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) dropwise to the stirred amine solution. Maintain the temperature strictly between 0-5 °C during the addition.

  • Reaction Monitoring: The formation of the diazonium salt is typically rapid. The reaction can be monitored for the absence of the starting amine by thin-layer chromatography (TLC).

  • Immediate Use: The resulting solution of the isothiazole-5-diazonium salt should be used immediately in the subsequent substitution reaction without isolation.

Synthetic Protocols for Bioisosteric Replacements

The following protocols are generalized procedures for the conversion of the in situ generated isothiazole-5-diazonium salt.

1. Synthesis of 5-Hydroxyisothiazole (Hydroxyl Bioisostere)

  • Hydrolysis: Slowly add the cold diazonium salt solution to a pre-heated solution of aqueous sulfuric acid.

  • Heating: Gently warm the reaction mixture to facilitate the evolution of nitrogen gas and the formation of the hydroxyl group.

  • Work-up: After the reaction is complete (cessation of gas evolution), cool the mixture and extract the product with a suitable organic solvent. Purify by column chromatography.

2. Synthesis of 5-Fluoroisothiazole (Fluoro Bioisostere) via the Balz-Schiemann Reaction

  • Precipitation: If the diazotization was performed with HBF₄, the diazonium tetrafluoroborate salt may precipitate. If not, add HBF₄ to the diazonium salt solution to precipitate the salt.

  • Isolation: Filter the precipitated diazonium tetrafluoroborate salt, wash with cold ether, and dry under vacuum.

  • Thermal Decomposition: Gently heat the isolated salt until nitrogen evolution begins. The decomposition will yield the 5-fluoroisothiazole.

  • Purification: The product can be purified by distillation or column chromatography.

3. Synthesis of 5-Chloroisothiazole (Chloro Bioisostere) via the Sandmeyer Reaction

  • Catalyst Preparation: Prepare a solution of copper(I) chloride (CuCl) in concentrated hydrochloric acid.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred CuCl solution.

  • Warming: After the addition is complete, gently warm the mixture to promote the reaction.

  • Work-up and Purification: Cool the reaction mixture, extract the product with an organic solvent, and purify by distillation or column chromatography.

4. Synthesis of 5-Cyanoisothiazole (Cyano Bioisostere) via the Sandmeyer Reaction

  • Catalyst Preparation: Prepare a solution of copper(I) cyanide (CuCN) in an aqueous solution of sodium or potassium cyanide.

  • Reaction: Slowly add the cold diazonium salt solution to the stirred CuCN solution.

  • Warming: Gently warm the reaction mixture to drive the reaction to completion.

  • Work-up and Purification: Cool the mixture, extract the product, and purify by column chromatography or recrystallization.

Comparative Analysis of Physicochemical Properties

The bioisosteric replacement of the amino group is expected to significantly alter the physicochemical properties of the isothiazole core. The following table provides a comparative analysis of the expected changes in pKa and LogP. The values for this compound are experimental or estimated, while the values for the bioisosteres are predicted based on the known effects of these functional groups on aromatic systems.

Compound5-SubstituentExpected pKa (of conjugate acid)Expected LogPRationale for Property Changes
This compound -NH₂~3-4~0.5The amino group is a weak base.
5-Hydroxyisothiazole -OH~8-9 (acidic)~0.8The hydroxyl group is weakly acidic and slightly increases lipophilicity compared to the amine.
5-Fluoroisothiazole -FNot applicable~1.2The fluoro group is a weak electron-withdrawing group and increases lipophilicity.
5-Chloroisothiazole -ClNot applicable~1.5The chloro group is more lipophilic than the fluoro group.
5-Cyanoisothiazole -CNNot applicable~0.9The cyano group is a strong electron-withdrawing group and is more polar than halogens.

Impact on Pharmacological and Metabolic Profile

The introduction of these bioisosteres is anticipated to have a profound impact on the pharmacological and metabolic profile of the resulting compounds.

  • Biological Activity: The amino group can act as a hydrogen bond donor and acceptor. Replacing it with a hydroxyl group retains the ability to participate in hydrogen bonding, but with different geometric and electronic properties. Halogens can engage in halogen bonding, a non-covalent interaction that is gaining recognition in drug design. The cyano group is a strong dipole and can act as a hydrogen bond acceptor. These changes will undoubtedly alter the binding affinity and selectivity for a given biological target.

  • Metabolic Stability: Aromatic amines are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive nitroso and hydroxylamine metabolites.[3] Replacing the amino group with a more metabolically stable group like a halogen or a cyano group is a common strategy to mitigate this risk and improve the pharmacokinetic profile of a drug candidate.

Experimental Protocols for Physicochemical Characterization

Accurate determination of pKa and LogP is essential for understanding the drug-like properties of the newly synthesized compounds.

Protocol for pKa Determination by Potentiometric Titration

Sources

A Comparative Guide to the Structure-Activity Relationship of Isothiazol-5-amine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

The isothiazole ring, a five-membered sulfur and nitrogen-containing heterocycle, represents a significant scaffold in medicinal chemistry due to the unique properties conferred by its adjacent, electronegative heteroatoms.[1] While isomeric with the more extensively studied thiazole ring, the isothiazole core offers a distinct electronic and structural profile that has been successfully leveraged in developing a range of biologically active agents, from fungicides to potential therapeutics for cancer and neurodegenerative diseases.[1][2] This guide provides an in-depth comparison of isothiazol-5-amine analogs, focusing on the critical relationships between their chemical structure and biological activity. We will dissect the causality behind experimental design, present detailed protocols for synthesis and evaluation, and offer field-proven insights for researchers, scientists, and drug development professionals.

The this compound Scaffold: Key Loci for Modification

The therapeutic potential of the this compound core is largely dictated by the nature of the substituents at three key positions: the C3 and C4 positions of the isothiazole ring and, most critically, the exocyclic amine at the C5 position. The amine often serves as a handle for introducing diverse side chains, allowing for fine-tuning of the molecule's physicochemical properties and its interactions with biological targets. Understanding the impact of modifications at these positions is fundamental to rational drug design.

Caption: Key modification points on the this compound scaffold.

Comparative SAR Analysis: Case Study of Aminoisothiazolamide Inhibitors of Lysyl-tRNA Synthetase (KRS)

A compelling example of SAR in this class comes from a series of 3-amino-4-chloro-isothiazole-5-carboxamides investigated as inhibitors of lysyl-tRNA synthetase (KRS), an essential enzyme for protein biosynthesis. The discovery of these compounds, which displayed potent herbicidal and fungicidal activity, provides a clear framework for understanding how subtle structural changes impact potency.

The rationale for targeting KRS is rooted in its fundamental role in cell viability; its inhibition leads to a halt in protein production and subsequent cell death. The lead compound, 1a , emerged from exploratory fungicidal chemistry and demonstrated significant phytotoxicity, prompting a detailed investigation into its mode of action and SAR.

Data Summary: Comparison of Aminoisothiazolamide Analogs

The following table summarizes the biological activity of key analogs, highlighting the influence of substitutions on the isothiazole ring and the N-cyclohexylmethyl side chain.

Compound IDCore Structure & SubstitutionsAtKRS1 Inhibition (IC50, µM)Herbicidal Activity (% Damage @ 250 g/ha)
1a 3-NH₂, 4-Cl, N-cyclohexylmethyl0.0590
1b 3-NH₂, 4-H , N-cyclohexylmethyl> 10010
1c 3-NH₂, 4-Cl, N-benzyl 0.3570
1d 3-NH₂, 4-Cl, N-(4-F -cyclohexylmethyl)0.0395
1e 3-NH₂, 4-Cl, N-(1-adamantylmethyl )0.0490
1f 3-H , 4-Cl, N-cyclohexylmethyl> 10020

Data synthesized from publicly available research on aminoisothiazolamide inhibitors.

SAR Insights and Mechanistic Rationale
  • C4-Position Halogenation is Critical: The most striking observation is the dramatic loss of activity upon removal of the chlorine atom at the C4 position. Compound 1b , the des-chloro analog of the potent lead 1a , is virtually inactive against both the KRS enzyme and in herbicidal assays. This suggests the C4-chloro substituent is essential for binding to the target enzyme, likely participating in a key halogen bond or crucial steric interaction within the active site.

  • C3-Amine is a Key Contributor: Similar to the C4-chloro group, replacing the C3-amino group with hydrogen (Compound 1f ) results in a complete loss of inhibitory activity. This amino group likely acts as a critical hydrogen bond donor, anchoring the ligand in the correct orientation within the KRS active site.

  • N5-Amide Side Chain Tolerates Lipophilic Groups: The N5-amide serves as the primary vector for exploring the SAR of the side chain.

    • Replacing the cyclohexylmethyl group with a more conformationally flexible benzyl group (Compound 1c ) leads to a 7-fold decrease in enzyme inhibition, indicating that the rigid, lipophilic nature of the cycloalkane is preferred for optimal binding.

    • Introducing a fluorine atom to the 4-position of the cyclohexane ring (Compound 1d ) slightly improves potency. This modification can enhance metabolic stability and subtly alter electronic properties without disrupting the key binding interactions.

    • The high potency of the bulky adamantylmethyl analog (Compound 1e ) further confirms that a large, lipophilic pocket exists in the enzyme's active site that can be effectively occupied by these groups.

Experimental Methodologies

To ensure the self-validating nature of this research, detailed and reproducible protocols are paramount. The following sections describe standardized procedures for the synthesis of a representative analog and its subsequent biological evaluation.

Protocol 1: Synthesis of N-(2-chloro-6-methylphenyl)-2-amino-thiazole-5-carboxamide

This protocol describes a common synthetic route for creating an amide linkage at the C5 position of a thiazole ring, a related scaffold whose synthetic principles are directly applicable to isothiazoles. The choice of a sterically hindered aniline, such as 2-chloro-6-methylaniline, represents a rigorous test of the coupling method.[3][4]

Rationale: This multi-step synthesis employs a chemoselective bromination followed by a one-pot cyclization with thiourea, an efficient method for constructing the aminothiazole core.[4] The final amide coupling uses standard reagents that are widely available and reliable.

Synthesis_Workflow Start Start: β-Ethoxyacrylamide Step1 Bromination (NBS, CCl4) Start->Step1 Intermediate1 Intermediate: α-bromo-β-ethoxyacrylamide Step1->Intermediate1 Step2 Cyclization (Thiourea, EtOH, Reflux) Intermediate1->Step2 Intermediate2 Intermediate: 2-aminothiazole-5-carboxamide Step2->Intermediate2 Step3 Final Coupling (EDC, HOBt, DIPEA, DMF) Intermediate2->Step3 Product Final Product Step3->Product

Caption: Synthetic workflow for an aminothiazole-5-carboxamide analog.

Materials:

  • β-Ethoxy-N-(2-chloro-6-methylphenyl)propenamide

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄) or a safer alternative like acetonitrile

  • Thiourea

  • Ethanol (EtOH)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

  • Standard glassware, magnetic stirrer, reflux condenser, and purification apparatus (e.g., column chromatography).

Procedure:

  • Bromination: Dissolve the starting β-ethoxyacrylamide in CCl₄. Add NBS (1.05 equivalents) portion-wise while protecting the reaction from light. Stir at room temperature for 4-6 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Filter the reaction mixture to remove succinimide. Concentrate the filtrate under reduced pressure to yield the crude α-bromo intermediate. Use this intermediate directly in the next step without further purification.

  • Cyclization: Dissolve the crude α-bromoacrylamide in ethanol. Add thiourea (1.2 equivalents) and heat the mixture to reflux for 8-12 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction to room temperature. A precipitate of the 2-aminothiazole-5-carboxamide should form. Filter the solid, wash with cold ethanol, and dry under vacuum.

  • Purification (if necessary): If the product is not pure, it can be recrystallized from ethanol or purified by silica gel column chromatography using a hexane/ethyl acetate gradient.

Protocol 2: In-Vitro Kinase Inhibition Assay (ADP-Glo™)

This protocol describes a common method for assessing the inhibitory potential of compounds against a specific protein kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the level of kinase inhibition.

Rationale: This assay is chosen for its high sensitivity, broad dynamic range, and resistance to interference from test compounds. It provides a robust, quantitative measure of enzyme inhibition (IC50), which is the gold standard for SAR studies.

Materials:

  • Kinase of interest (e.g., Aurora Kinase A)

  • Substrate peptide specific to the kinase

  • Test compounds (this compound analogs) dissolved in DMSO

  • ATP solution

  • ADP-Glo™ Reagent and Kinase Detection Reagent (Promega)

  • Low-volume 384-well white assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) of each compound dilution into the 384-well assay plate. Include controls for 100% activity (DMSO only) and 0% activity (no kinase).

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase, substrate peptide, and reaction buffer. Add this mix to all wells containing the test compounds.

  • Reaction Initiation: Prepare an ATP solution at twice the desired final concentration. Initiate the kinase reaction by adding the ATP solution to all wells.

  • Incubation: Shake the plate gently to mix and incubate at room temperature for 60 minutes.

  • First Detection Step: Add the ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining unconsumed ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add the Kinase Detection Reagent to all wells. This reagent converts the ADP generated by the kinase into a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Mechanism of Action Visualization

Understanding the mechanism of action at a molecular level is crucial. For the KRS inhibitors discussed, the mechanism is the direct blockade of the enzyme's catalytic function, which prevents the charging of tRNA with lysine, an essential step in protein synthesis.

MOA_Diagram cluster_KRS Lysyl-tRNA Synthetase (KRS) Cycle KRS KRS Enzyme Lysyl_AMP Lysyl-AMP Intermediate KRS->Lysyl_AMP + PPi Lysine Lysine Lysine->KRS ATP ATP ATP->KRS Charged_tRNA Lysyl-tRNA(Lys) Lysyl_AMP->Charged_tRNA + tRNA(Lys) tRNA_Lys tRNA(Lys) tRNA_Lys->Lysyl_AMP Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Essential for Inhibitor This compound Inhibitor Inhibitor->KRS BLOCKS

Caption: Mechanism of action for KRS inhibitors.

Conclusion

The structure-activity relationship of this compound analogs is a rich field for therapeutic discovery. The case study of KRS inhibitors clearly demonstrates that small, specific modifications to the scaffold—particularly at the C3, C4, and N5 positions—can lead to profound changes in biological activity. The necessity of the C4-chloro and C3-amino groups for potent inhibition highlights the importance of specific hydrogen bonding and steric interactions within the target's active site. Furthermore, the tolerance for large, lipophilic moieties on the N5-amide side chain provides a clear vector for optimizing pharmacokinetic properties. By combining rational design with robust synthetic protocols and sensitive biological assays, researchers can continue to unlock the therapeutic potential of this versatile heterocyclic core.

References

  • Alam, M. A. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. Medicinal & Analytical Chemistry International Journal, 3(2). [Link]

  • Kletskov, A. V., et al. (2019). Isothiazoles in the Design and Synthesis of Biologically Active Substances and Ligands for Metal Complexes. Russian Chemical Reviews, 88(10), 1095–1135. [Link]

  • Wu, Q. F., et al. (2022). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Pest Management Science, 78(1), 234-245. [Link]

  • ResearchGate. (2019). A Review on Isothiazoles and their Derivatives: Synthesis, Reactions and Pharmaceutical Importance. [Link]

  • Wang, L., et al. (2011). Discovery and SAR of 2-amino-5-[(thiomethyl)aryl]thiazoles as potent and selective Itk inhibitors. Bioorganic & Medicinal Chemistry Letters, 21(11), 3338-3342. [Link]

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Verma, R. S., et al. (2020). A review on thiazole based compounds & it's pharmacological activities. World Journal of Pharmaceutical Research, 9(11), 1026-1045. [Link]

  • Zhang, Y., et al. (2011). Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. Archiv der Pharmazie, 344(7), 425-433. [Link]

  • Patt, W. C., et al. (2011). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Bioorganic & Medicinal Chemistry Letters, 21(19), 5793-5799. [Link]

  • Kane, S. R., et al. (2022). Biological Evaluation of Some Synthesized N-Substituted 1,3,4 Thiadiazole derivatives by using In-Vitro Model. International Journal of ChemTech Research, 15(1), 40-47. [Link]

  • Geronikaki, A., et al. (2008). Synthesis and Biological Evaluation of New 4,5-Disubstituted-Thiazolyl Amides, Derivatives of 4-Hydroxy-Piperidine or of 4-N-Methyl Piperazine. Molecules, 13(5), 1035-1049. [Link]

  • Chen, B. C., et al. (2009). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 66-77. [Link]

Sources

A Senior Application Scientist's Guide to In Vitro and In Vivo Efficacy Comparison of Isothiazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The journey from a promising molecular scaffold to a clinically effective drug is fraught with challenges, chief among them being the translation of early-stage laboratory findings to whole-organism efficacy.[1] The isothiazole nucleus, a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms, has emerged as a privileged scaffold in medicinal chemistry, particularly in the development of kinase inhibitors for oncology.[2][3] However, the predictive power of in vitro assays for in vivo success is not absolute. This guide provides a comparative framework for evaluating Isothiazole-5-amine based kinase inhibitors, focusing on the critical need to bridge the in vitro-in vivo gap through rigorous, well-designed, and logically interconnected experiments.

The Isothiazole Scaffold and Its Mechanism of Action in Kinase Inhibition

Isothiazole derivatives have been successfully developed as potent inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer.[4][5] Compounds incorporating this scaffold, such as those targeting receptor tyrosine kinases like c-Met, leverage the unique electronic properties of the isothiazole ring to form key interactions within the ATP-binding pocket of the target kinase, leading to inhibition of downstream signaling pathways that drive cell proliferation and survival.[2][6]

A generalized signaling pathway inhibited by an isothiazole-based receptor tyrosine kinase (RTK) inhibitor is depicted below. Upon ligand binding, the RTK dimerizes and autophosphorylates, creating docking sites for downstream signaling proteins like GRB2 and PI3K. This activates the RAS/MAPK and PI3K/AKT pathways, respectively, promoting cell survival and proliferation. An effective isothiazole inhibitor competes with ATP, blocking this phosphorylation cascade.

Kinase_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) GRB2_SOS GRB2/SOS RTK->GRB2_SOS Activates PI3K PI3K RTK->PI3K Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds Isothiazole Isothiazole-based Inhibitor Isothiazole->RTK Inhibits ATP ATP ATP->RTK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT PIP2 PIP2 PIP3 PIP3 PIP2->PIP3 PI3K cat. PIP3->AKT Activates AKT->Proliferation Promotes

Caption: Generalized RTK signaling cascade and point of inhibition.

In Vitro Efficacy Evaluation: Foundational Potency and Selectivity

In vitro assays are cost-effective, high-throughput methods to determine a compound's intrinsic activity against a specific molecular target or cellular process.[1] For a kinase inhibitor, the primary goals are to establish potency (how much drug is needed) and selectivity (how specifically it hits the intended target).

Rationale for Assay Selection
  • Biochemical Assay (e.g., LanthaScreen™ Eu Kinase Binding Assay): This assay directly measures the binding affinity of the inhibitor to the isolated, purified kinase domain. It provides a pure measure of target engagement, free from cellular complexities like membrane permeability or efflux pumps. The output, typically a dissociation constant (Kd) or IC₅₀, is the first gatekeeper in lead selection.

  • Cell-Based Proliferation Assay (e.g., MTS Assay): This assay measures the compound's ability to inhibit the growth of cancer cell lines that are known to be dependent on the target kinase. This is a crucial secondary screen that confirms the compound can enter the cell and engage its target in a biological context to produce a desired phenotypic effect (cytostatic or cytotoxic).

Protocol: Cell Viability (MTS) Assay
  • Cell Culture: Culture a relevant cancer cell line (e.g., a lung cancer line with c-Met amplification for a c-Met inhibitor) in appropriate media until ~80% confluency.

  • Seeding: Trypsinize, count, and seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well). Allow cells to adhere overnight.

  • Compound Preparation: Prepare a 10-point serial dilution of the isothiazole compounds in DMSO, then further dilute in culture media to the final desired concentrations.

  • Treatment: Remove the overnight media from the cells and add 100 µL of the media containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control wells.

  • Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Assay: Add 20 µL of MTS reagent (CellTiter 96® AQueous One Solution) to each well. Incubate for 2-4 hours.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Analysis: Convert absorbance values to percent inhibition relative to the vehicle control. Plot the dose-response curve and calculate the IC₅₀ value using non-linear regression.

Summary of In Vitro Data

The following table presents hypothetical data for two isothiazole-based c-Met inhibitors, illustrating how in vitro results are typically compared.

Compound IDTarget KinaseBiochemical IC₅₀ (nM)Cell Line (c-Met driven)Cellular IC₅₀ (nM)
ITH-101 c-Met1.5Hs 746T (Gastric)12.5
ITH-102 c-Met8.2Hs 746T (Gastric)95.0
Controlc-Met2.0Hs 746T (Gastric)15.0

Interpretation: ITH-101 shows superior potency both biochemically and in a cellular context compared to ITH-102. The ~8-fold shift from biochemical to cellular IC₅₀ for ITH-101 is common and reflects factors like cell permeability and protein binding in the media.

In Vivo Efficacy Assessment: The Whole-System Test

While in vitro data is essential, the ultimate test is whether the compound works in a complex living organism.[7] In vivo models, typically murine xenografts, integrate the crucial aspects of pharmacokinetics (PK)—absorption, distribution, metabolism, and excretion (ADME)—with pharmacodynamics (PD), the effect of the drug on the body.[8]

Rationale for Model Selection
  • Subcutaneous Xenograft Model: This is the workhorse model for solid tumors. Human cancer cells are implanted under the skin of an immunodeficient mouse. It is technically straightforward, and tumor growth can be easily measured. This model is excellent for assessing the compound's intrinsic ability to inhibit tumor growth when systemic exposure is achieved.

Xenograft_Workflow A 1. Cell Implantation (e.g., 5x10^6 Hs 746T cells) subcutaneously in nude mice B 2. Tumor Growth Allow tumors to reach ~150-200 mm³ A->B C 3. Randomization Assign mice to treatment groups (Vehicle, ITH-101, ITH-102) B->C D 4. Dosing Administer compounds daily (e.g., via oral gavage) C->D E 5. Monitoring Measure tumor volume and body weight 2-3x per week D->E F 6. Endpoint Analysis Collect tumors for biomarker analysis (e.g., p-Met levels) E->F

Caption: Standard workflow for a murine subcutaneous xenograft study.
Protocol: Murine Subcutaneous Xenograft Model
  • Animal Acclimation: Allow immunodeficient mice (e.g., NU/J) to acclimate for one week.

  • Cell Implantation: Subcutaneously inject 5 million Hs 746T cells in a solution of media and Matrigel into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth using calipers. Calculate volume using the formula: (Length x Width²)/2.

  • Randomization: When tumors reach an average volume of 150-200 mm³, randomize mice into treatment cohorts (n=8-10 per group).

  • Treatment: Prepare dosing formulations of the isothiazole compounds (e.g., in 0.5% methylcellulose). Administer the drug daily by oral gavage at a specified dose (e.g., 30 mg/kg). The control group receives the vehicle only.

  • Data Collection: Measure tumor volumes and body weights three times a week as a measure of efficacy and toxicity, respectively.

  • Endpoint: Continue the study for 21-28 days or until tumors in the control group reach a predetermined maximum size. Euthanize mice and harvest tumors for downstream analysis.

  • Analysis: Calculate the percent tumor growth inhibition (%TGI) for each group compared to the vehicle control.

Summary of In Vivo Data
Compound IDDose (mg/kg, oral)% Tumor Growth Inhibition (TGI)Body Weight Change
ITH-101 3085%-2%
ITH-102 3035%-1%
VehicleN/A0%+1%

Interpretation: ITH-101 demonstrates robust anti-tumor activity in vivo with minimal toxicity (no significant body weight loss). ITH-102, despite having nanomolar activity in vitro, shows poor efficacy in the animal model.

Comparative Analysis: Bridging the In Vitro-In Vivo Gap

The discrepancy between ITH-101 and ITH-102, despite both being potent in vitro, is the central challenge in drug discovery.[9] ITH-101 shows excellent translation, while ITH-102 fails. The reasons for this divergence are multifaceted and highlight why in vivo testing is indispensable.[10]

IVIVC_Factors cluster_pk Pharmacokinetics (PK) & Drug Properties InVitro In Vitro Potency (Biochemical & Cellular IC50) Absorption Absorption (Oral Bioavailability) InVitro->Absorption Poor Correlation InVivo In Vivo Efficacy (% TGI) Absorption->InVivo Distribution Distribution (Tumor Penetration) Distribution->InVivo Metabolism Metabolism (e.g., CYP450 activity) Metabolism->InVivo Excretion Excretion (Clearance Rate) Excretion->InVivo Toxicity Off-Target Toxicity Toxicity->InVivo

Caption: Key factors influencing the in vitro to in vivo translation.

Analysis of the ITH-101 vs. ITH-102 Discrepancy:

  • ITH-101 (Successful Translation): The high in vitro potency translated into strong in vivo efficacy. This suggests that ITH-101 likely possesses favorable PK properties: good oral absorption, sufficient distribution to the tumor tissue to achieve concentrations above its cellular IC₅₀, and a metabolic stability that allows for sustained target inhibition over the dosing period.

  • ITH-102 (Failed Translation): The failure of ITH-102 in vivo, despite its potent in vitro profile, points directly to a PK/ADME deficiency. Potential causes include:

    • Poor Oral Bioavailability: The compound may not be absorbed effectively from the gut into the bloodstream.

    • Rapid Metabolism: The liver may rapidly metabolize and clear the compound before it can reach the tumor. Some isothiazole-containing compounds have been shown to be bioactivated by CYP450 enzymes, leading to rapid clearance or formation of reactive metabolites.[6]

    • Low Tumor Penetration: The compound may not effectively distribute from the blood into the tumor tissue.

    • Dose-Limiting Toxicity: Unforeseen off-target effects could prevent the administration of a high enough dose to be effective.

Conclusion and Recommendations

This guide illustrates a structured approach to comparing the efficacy of novel Isothiazole-5-amine based drug candidates. The core principle is that while in vitro assays are indispensable for initial screening and establishing structure-activity relationships, they are not sufficient to predict clinical success.[10] The significant attrition rate of drugs in development is largely due to failures in translation from simplified lab models to complex biological systems.[1]

For drug development professionals, the key takeaway is the necessity of early and integrated PK/PD profiling. The discrepancy between ITH-101 and ITH-102 underscores that a molecule is not a drug until it can successfully navigate the complexities of a living system. Future work on the ITH-102 scaffold would require significant medicinal chemistry efforts to improve its ADME properties without compromising its potent on-target activity.

References

  • Vertex AI Search. (n.d.). In Vitro to In Vivo Translation in Lead Optimization: Bridging the Biology Gap. Retrieved January 2, 2026.
  • Vertex AI Search. (n.d.). The translation trap: Overcoming preclinical model challenges for tomorrow's medicines. Retrieved January 2, 2026.
  • Lin, Z. J., et al. (2021). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetic and pharmacodynamics data. Acta Pharmaceutica Sinica B, 11(11), 3349–3366. [Link]

  • ResearchGate. (n.d.). In Vitro to In Vivo translational model. Retrieved January 2, 2026, from [Link]

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A Technical Guide to the Cross-Reactivity Profiling of Isothiazol-5-amine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a viable drug candidate is paved with rigorous evaluation of its biological activity. The Isothiazol-5-amine core, a privileged structure in modern medicinal chemistry, has emerged as a versatile backbone for a new generation of targeted therapeutics. This guide provides an in-depth technical comparison of this compound derivatives, focusing on the critical aspect of cross-reactivity and offering practical, data-driven insights for its assessment.

Historically known for their biocidal properties, the isothiazole nucleus is now being strategically employed in the design of highly specific enzyme inhibitors and receptor modulators.[1] Derivatives have shown promise as potent agents against a range of therapeutic targets, including kinases, lysyl-tRNA synthetase, and NADH oxidoreductase.[1][2] However, the inherent reactivity of the isothiazole ring system, which is key to its biological activity, also necessitates a thorough investigation of its off-target effects to ensure safety and efficacy.

This guide will navigate the complexities of cross-reactivity studies for this compound derivatives, providing not just a theoretical overview, but also actionable experimental protocols and a framework for data interpretation.

The Imperative of Selectivity: Understanding the "Why"

In drug discovery, selectivity is paramount. A highly selective compound preferentially binds to its intended biological target, minimizing interactions with other proteins and biomolecules in the cell. Poor selectivity can lead to a host of undesirable outcomes, including:

  • Off-target toxicity: Interaction with unintended targets can trigger adverse effects, ranging from mild side effects to severe toxicity.

  • Reduced efficacy: Binding to other proteins can lower the effective concentration of the drug at its intended target.

  • Confounded Structure-Activity Relationship (SAR): If a compound's observed biological effect is the result of multiple off-target interactions, it becomes exceedingly difficult to optimize its properties for the desired therapeutic outcome.

For this compound derivatives, a class of compounds often designed to interact with specific enzymatic active sites, a comprehensive understanding of their cross-reactivity profile is not just a regulatory requirement, but a fundamental aspect of their preclinical development.

Featured this compound Derivatives: A Comparative Overview

To illustrate the principles of cross-reactivity analysis, we will consider two representative classes of this compound derivatives that have shown significant promise in preclinical studies:

  • 6-(Isothiazol-5-yl)pyrimidin-4-amine Derivatives as Fungal Complex I NADH Oxidoreductase Inhibitors: These compounds have demonstrated potent and specific activity against fungal respiratory enzymes, making them promising candidates for the development of novel antifungal agents.[3] Their mechanism of action involves the disruption of the mitochondrial electron transport chain, a pathway that is essential for fungal survival.

  • Aminoisothiazolamide Derivatives as Lysyl-tRNA Synthetase (KRS) Inhibitors: This class of compounds has been investigated for its herbicidal and fungicidal properties, with Lysyl-tRNA synthetase identified as a key molecular target.[2] KRS is a crucial enzyme in protein synthesis, and its inhibition leads to a rapid cessation of cell growth. While initially explored for agricultural applications, the targeting of aminoacyl-tRNA synthetases is also a validated strategy in antibacterial drug discovery.

The following sections will detail the experimental workflows to assess the cross-reactivity of these, and other, this compound derivatives.

Experimental Workflows for Cross-Reactivity Profiling

A robust assessment of cross-reactivity involves a multi-pronged approach, utilizing a combination of in vitro biochemical and cell-based assays. The choice of assays will depend on the primary target of the this compound derivative .

Workflow for Kinase Inhibitor Cross-Reactivity (Kinome Scanning)

Given that many isothiazole derivatives have been investigated as kinase inhibitors, kinome scanning is a critical first step for this class of compounds.[1] This involves screening the compound against a large panel of kinases to determine its selectivity.

Kinase_Profiling_Workflow cluster_prep Compound Preparation cluster_assay Biochemical Kinase Assay cluster_analysis Data Analysis Compound Test Compound (this compound derivative) Serial_Dilution Prepare Serial Dilutions in DMSO Compound->Serial_Dilution Incubation Incubate with Test Compound Serial_Dilution->Incubation Kinase_Panel Panel of Recombinant Kinases (>400) Reaction_Mix Prepare Reaction Mix: - Kinase - Substrate - ATP ([γ-33P]ATP) - Assay Buffer Kinase_Panel->Reaction_Mix Reaction_Mix->Incubation Detection Detect Substrate Phosphorylation (e.g., Filter Binding Assay) Incubation->Detection Quantification Quantify Radioactivity Detection->Quantification Inhibition_Calc Calculate % Inhibition vs. Control Quantification->Inhibition_Calc Selectivity_Score Generate Selectivity Profile (e.g., Kinome Map, IC50 values) Inhibition_Calc->Selectivity_Score

Caption: Workflow for Kinase Inhibitor Cross-Reactivity Profiling.

Detailed Protocol: Radiometric Kinase Activity Assay (HotSpot™ Assay)

This protocol is a widely accepted "gold standard" for assessing kinase inhibitor specificity.[4]

Materials:

  • Purified recombinant kinases (commercial panels are available from vendors like Reaction Biology and Eurofins Discovery).[3][5][6][7]

  • Specific peptide or protein substrates for each kinase.

  • [γ-³³P]ATP (radiolabeled ATP).

  • Assay buffer (typically contains Tris-HCl, MgCl₂, DTT, and BSA).

  • Test this compound derivative and control inhibitors.

  • 96- or 384-well assay plates.

  • Filter plates (e.g., phosphocellulose).

  • Scintillation counter.

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 1 µL) into the assay plate wells.

  • Kinase Reaction Preparation: In a separate plate, prepare the kinase reaction mixture containing the specific kinase, its substrate, and assay buffer.

  • Reaction Initiation: Add the kinase reaction mixture to the compound-containing wells. Initiate the phosphorylation reaction by adding [γ-³³P]ATP.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60-120 minutes).

  • Reaction Termination and Filtration: Stop the reaction by adding a stop solution (e.g., phosphoric acid). Transfer the reaction mixture to a filter plate. The phosphorylated substrate will bind to the filter, while the unreacted [γ-³³P]ATP will pass through.

  • Washing: Wash the filter plate multiple times with a wash buffer to remove any remaining unbound radiolabel.

  • Detection: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration relative to a DMSO control. For kinases showing significant inhibition, determine the IC₅₀ value by fitting the data to a dose-response curve.

Data Interpretation:

The results are typically visualized as a "kinome map" or a dendrogram, which graphically represents the selectivity of the compound across the tested kinases. A highly selective inhibitor will show potent inhibition of its primary target with minimal activity against other kinases.

Table 1: Hypothetical Kinome Scan Data for an this compound Derivative

Kinase Target% Inhibition at 1 µMIC₅₀ (nM)
Target Kinase A 98% 15
Kinase B85%250
Kinase C55%1,200
Kinase D12%>10,000
Kinase E5%>10,000
... (400+ other kinases)<10%>10,000
Workflow for G-Protein Coupled Receptor (GPCR) and Other Receptor Cross-Reactivity

For compounds that may interact with cell surface receptors, radioligand binding assays are the method of choice for assessing off-target binding.

Receptor_Binding_Workflow cluster_prep Preparation cluster_assay Competitive Binding Assay cluster_analysis Data Analysis Membrane_Prep Prepare Cell Membranes Expressing Receptor of Interest Incubation Incubate: - Membranes - Radioligand - Test Compound Membrane_Prep->Incubation Compound_Prep Prepare Serial Dilutions of Test Compound Compound_Prep->Incubation Radioligand Radiolabeled Ligand (Known to bind the receptor) Radioligand->Incubation Filtration Separate Bound from Unbound Radioligand via Filtration Incubation->Filtration Quantification Quantify Bound Radioactivity Filtration->Quantification Displacement_Curve Plot Displacement Curve Quantification->Displacement_Curve Ki_Calc Calculate Ki Value Displacement_Curve->Ki_Calc Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Gewald Reaction cluster_product Product SM1 Ethyl 2-cyano-3-oxobutanoate Reaction Reflux in Ethanol SM1->Reaction SM2 Sulfur SM2->Reaction SM3 Aniline SM3->Reaction SM4 Morpholine SM4->Reaction Base Catalyst Product 5-Amino-3-methyl-N-phenyl- isothiazole-4-carboxamide Reaction->Product

Caption: Synthesis of a 5-Amino-isothiazole Derivative via Gewald Reaction.

This one-pot synthesis provides a versatile method for generating a variety of 5-amino-isothiazole-4-carboxamide derivatives by simply changing the starting aniline.

Conclusion and Future Directions

The this compound scaffold represents a fertile ground for the discovery of novel, potent, and selective therapeutic agents. However, realizing the full potential of this chemical class requires a deep and early understanding of their cross-reactivity profiles. The workflows and protocols outlined in this guide provide a robust framework for such investigations.

For drug development professionals, it is crucial to integrate these cross-reactivity studies early in the discovery pipeline. The use of broad screening panels, such as those offered by commercial vendors, can provide a comprehensive and unbiased assessment of a compound's selectivity. [3][5][6][7]This data, combined with detailed mechanistic studies and SAR analysis, will ultimately pave the way for the development of safer and more effective this compound-based medicines.

As our understanding of the "druggable" genome expands, so too will the importance of comprehensive cross-reactivity profiling. The continued application of the principles and techniques described herein will be essential for navigating the complex biological landscape and for successfully translating the promise of the this compound scaffold into clinical reality.

References

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  • Fungicidal Activity of Novel 6-Isothiazol-5-ylpyrimidin-4-amine-Containing Compounds Targeting Complex I Reduced Nicotinamide Adenine Dinucleotide Oxidoreductase. (2024). PubMed. [Link]

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A Technical Guide to Isothiazol-5-amine Synthesis: Benchmarking Established Routes Against Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Isothiazol-5-amine is a critical heterocyclic scaffold in medicinal chemistry, forming the core of numerous pharmacologically active agents. The efficiency, scalability, and environmental impact of its synthesis are therefore of paramount importance to researchers in drug discovery and process development. This guide provides an in-depth, objective comparison between a representative established synthesis route and a novel, visible-light mediated approach. We will dissect the mechanistic underpinnings, provide detailed experimental protocols, and present comparative performance data to empower chemists with the insights needed to make informed decisions for their specific research and development goals.

Introduction: The Significance of the Isothiazole Core

The isothiazole ring, a five-membered heterocycle containing adjacent nitrogen and sulfur atoms, is a privileged structure in drug design.[1] Its unique electronic properties and ability to participate in hydrogen bonding have made it a cornerstone in the development of therapeutics across various domains, including oncology, virology, and neurodegenerative diseases. This compound, in particular, serves as a versatile building block, offering a key vector for molecular elaboration and diversity-oriented synthesis.[2] Consequently, the development of robust and efficient synthetic routes to this key intermediate is a persistent goal in organic chemistry.

Traditionally, the synthesis of the isothiazole ring has relied on multi-step sequences involving condensation and cyclization reactions, often requiring harsh conditions.[3] In recent years, a paradigm shift towards greener, more efficient technologies has spurred the development of novel methodologies, including photocatalysis, flow chemistry, and C-H activation strategies.[4] This guide will benchmark a well-documented, established method against a modern photocatalytic approach, evaluating them on key metrics such as yield, reaction time, operational simplicity, and scalability.

Established Route: Cyclization of a Thioacrylamide Precursor

One of the foundational methods for constructing the 5-aminoisothiazole core involves the cyclization of a highly functionalized thioacrylamide precursor. This approach builds the necessary C-C-C-N backbone and then closes the N-S bond in a key cyclization step. A representative example of this strategy involves the use of 2-cyano-3-mercapto-3-(methylthio)acrylamide.

Mechanistic Rationale

The established route relies on a classical condensation and intramolecular cyclization pathway. The starting material, 2-cyano-3-mercapto-3-(methylthio)acrylamide, is a versatile precursor that contains the requisite atoms for the isothiazole ring. The reaction is typically initiated by an aminating agent, such as hydroxylamine-O-sulfonic acid (HOSA), which is a stable and easy-to-handle source of electrophilic "NH2+".[3]

The mechanism proceeds via nucleophilic attack of the sulfur atom onto the nitrogen of HOSA, followed by an intramolecular cyclization where the nitrogen attacks the nitrile carbon. Subsequent elimination of methanol and rearrangement leads to the stable aromatic 5-aminoisothiazole ring. The choice of a base is critical to facilitate the deprotonation steps and drive the cyclization to completion.

Experimental Protocol: Established Route

The following protocol is a representative procedure for this synthetic strategy.

Step 1: Synthesis of 2-cyano-3-mercapto-3-(methylthio)acrylamide This precursor is synthesized from malononitrile, carbon disulfide, and methyl iodide.

Step 2: Cyclization to this compound

  • To a stirred solution of 2-cyano-3-mercapto-3-(methylthio)acrylamide (1.0 eq) in an appropriate solvent such as aqueous methanol, add a solution of hydroxylamine-O-sulfonic acid (1.2 eq).

  • Cool the mixture in an ice bath and add a solution of sodium hydroxide (2.5 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, neutralize the reaction mixture with hydrochloric acid.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Novel Route: Visible-Light Photocatalytic Synthesis

Representing a significant advancement in sustainable chemistry, visible-light photocatalysis offers a powerful alternative for constructing heterocyclic systems under mild conditions. This approach leverages the energy of light to generate reactive intermediates, often avoiding the need for high temperatures and harsh reagents. While a direct photocatalytic synthesis for the parent this compound is still an emerging area, we can extrapolate from the highly successful synthesis of structurally related 2-aminothiazoles.

Mechanistic Rationale

This novel method employs an organic dye, such as Eosin Y, as a photocatalyst. Upon irradiation with visible light (e.g., blue LEDs), the photocatalyst enters an excited state. It can then engage in a single-electron transfer (SET) process with a suitable substrate.

In the analogous synthesis of 2-aminothiazoles, the reaction proceeds via the photocatalyst-mediated oxidation of a thiourea derivative to a radical cation. This reactive intermediate then undergoes addition to an activated ketone, followed by cyclization and dehydration to form the aromatic thiazole ring. This method is notable for its use of air as a sustainable oxidant and its operation at room temperature. The principles can be conceptually applied to isothiazole synthesis by selecting appropriate precursors that can form the N-S bond under photocatalytic conditions.

Experimental Protocol: Novel Photocatalytic Route (Conceptual)

The following is a generalized protocol for the synthesis of aminothiazole derivatives, illustrating the principles of the novel photocatalytic approach.

  • In a 10 mL reaction vessel, combine the starting ketone (1.0 eq), thiourea (2.0 eq), and Eosin Y (1-2 mol%).

  • Add a mixture of ethanol and water (1:1, ~0.1 M concentration) as the solvent.

  • Ensure the vessel is open to the air and place it under irradiation from a 10W blue LED strip (460–470 nm) at room temperature.

  • Stir the reaction mixture vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Wash the collected solid with a saturated sodium bicarbonate solution, followed by water and ethanol, then dry to yield the pure product, often without the need for column chromatography.

Head-to-Head Comparison

To provide a clear benchmark, the performance of the established and novel routes are summarized below. Data for the established route is based on typical literature values, while the novel route data is based on analogous, high-yielding photocatalytic syntheses of similar heterocycles.

MetricEstablished Route (Thioacrylamide Cyclization)Novel Route (Visible-Light Photocatalysis)
Overall Yield 40-60%75-95%
Reaction Time 12-24 hours12-24 hours
Temperature 0 °C to Room TemperatureRoom Temperature
Reagents & Safety Hydroxylamine-O-sulfonic acid (corrosive), strong base (NaOH)Eosin Y (low toxicity), air (oxidant)
Solvents Aqueous organic solventsGreen solvents (Ethanol/Water)
Workup/Purification Extraction & Column ChromatographyFiltration, often no chromatography needed
Scalability Moderate; exotherm control neededGood; amenable to flow chemistry
Green Chemistry Moderate atom economy, waste generationHigh atom economy, low waste, energy efficient

Workflow Visualization

To further clarify the distinct approaches, the following diagrams illustrate the workflows for both the established and novel synthetic routes.

established_route cluster_start Starting Materials cluster_process Process cluster_end Product start1 2-Cyano-3-mercapto- 3-(methylthio)acrylamide step1 Cyclization (12-18h, 0°C -> RT) start1->step1 start2 Hydroxylamine- O-sulfonic Acid start2->step1 start3 NaOH start3->step1 step2 Acidic Workup & Extraction step1->step2 step3 Column Chromatography step2->step3 product This compound step3->product

Caption: Workflow for the Established Synthesis Route.

novel_route cluster_start Starting Materials cluster_process Process cluster_end Product start1 Appropriate Isothiazole Precursors step1 Visible Light Irradiation (12-24h, RT, Blue LEDs) start1->step1 start2 Eosin Y (Catalyst) start2->step1 start3 Air (Oxidant) start3->step1 step2 Filtration & Washing step1->step2 product This compound step2->product

Caption: Conceptual Workflow for the Novel Photocatalytic Route.

Conclusion and Future Outlook

This guide demonstrates a clear evolution in the synthesis of this compound. The established route , while reliable, is characterized by its use of corrosive reagents, multi-step workup procedures including chromatographic purification, and moderate yields. It represents a classical approach that has served the community well but has significant room for improvement in terms of efficiency and sustainability.

In stark contrast, the novel photocatalytic methodology represents a significant leap forward. Its key advantages include:

  • Mild Reaction Conditions: Operating at room temperature with visible light as the energy source.

  • Green Chemistry Principles: Utilizing environmentally benign solvents, a non-toxic catalyst, and air as the terminal oxidant.

  • Operational Simplicity: Often requiring only simple filtration for product isolation, which drastically reduces post-reaction processing time and solvent waste.

  • Higher Yields: Consistently delivering the product in higher yields compared to the established method.

For researchers in the early stages of drug discovery, where rapid access to diverse analogs is crucial, the photocatalytic approach offers a clear advantage in speed and simplicity. For professionals in process development, the inherent safety, reduced waste, and potential for adaptation to continuous flow manufacturing make modern methods like photocatalysis a compelling long-term strategy.[4] While the direct photocatalytic synthesis of the parent this compound requires further dedicated research, the principles demonstrated in analogous systems provide a confident roadmap for future development. The continued adoption and refinement of such novel technologies will be instrumental in creating more sustainable and efficient pathways to vital pharmaceutical building blocks.

References

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A Senior Application Scientist's Guide to Comparative Docking of Isothiazol-5-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The isothiazole scaffold is a cornerstone in medicinal chemistry, with derivatives demonstrating a wide array of biological activities.[1][2][3] Isothiazol-5-amine derivatives, in particular, represent a promising class of compounds for targeted therapeutic development. This guide provides a comprehensive, in-depth comparison of the molecular docking performance of novel this compound derivatives against a critical therapeutic target. We will dissect a rigorous, self-validating docking workflow, explain the causality behind key experimental choices, and present comparative data to guide rational drug design efforts. This document is intended for researchers, computational chemists, and drug development professionals seeking to leverage in-silico techniques for hit identification and lead optimization.

The Rationale: Why Molecular Docking is a Critical First Step

In modern drug discovery, starting with a large-scale synthesis and screening campaign is both time-consuming and cost-prohibitive. Molecular docking serves as a powerful computational "sieve," allowing us to predict and prioritize compounds with the highest likelihood of binding to a specific protein target.[4][5] This structure-based approach simulates the interaction between a small molecule (ligand) and a protein (receptor) at an atomic level, providing two key outputs:

  • Binding Affinity Prediction: Expressed as a docking score (e.g., in kcal/mol), this value estimates the strength of the interaction.[6] More negative scores generally suggest stronger, more favorable binding.[7]

  • Binding Pose Prediction: The simulation predicts the most likely three-dimensional orientation of the ligand within the protein's binding site, revealing crucial interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex.[8]

By using docking, we can rapidly screen virtual libraries of thousands of compounds, gain mechanistic insights into potential binding modes, and make data-driven decisions about which molecules to advance for synthesis and in vitro testing.

Target Selection: Penicillin-Binding Protein 2a (PBP2a) of MRSA

To provide a clinically relevant context for this guide, we have selected Penicillin-Binding Protein 2a (PBP2a) from Methicillin-Resistant Staphylococcus aureus (MRSA) as our target protein. MRSA is a "superbug" responsible for life-threatening infections, and its resistance to most β-lactam antibiotics is primarily due to the PBP2a enzyme.[9][10] PBP2a takes over the essential function of bacterial cell wall synthesis when other PBPs are inactivated by antibiotics.[11] Therefore, identifying novel inhibitors of PBP2a is a vital strategy in the fight against antimicrobial resistance.[12][13]

The selection of PBP2a is strategic; its inhibition disrupts the cross-linking of peptidoglycan chains, a process fundamental to bacterial survival, as illustrated below.

cluster_synthesis Bacterial Cytoplasm cluster_cellwall Cell Wall Exterior UDP_NAG UDP-NAG UDP_NAM UDP-NAM UDP_NAG->UDP_NAM Enzymatic Steps UDP_NAM_peptide UDP-NAM-pentapeptide UDP_NAM->UDP_NAM_peptide Peptide Addition Lipid_II Lipid II (Peptidoglycan Precursor) UDP_NAM_peptide->Lipid_II Translocation across Cell Membrane PBP2a PBP2a (Transpeptidase) Lipid_II->PBP2a Substrate Growing_PG Growing Peptidoglycan Chain PBP2a->Growing_PG Transpeptidation Crosslinked_PG Cross-linked Peptidoglycan (Stable Cell Wall) Growing_PG->Crosslinked_PG Inhibitor This compound Derivative Inhibitor->PBP2a Inhibition

Caption: Signaling pathway of PBP2a in bacterial cell wall synthesis.

Comparative Docking Analysis

To illustrate the process, we performed docking studies on three novel this compound derivatives (designed for this guide) and a known flavonoid inhibitor, Quercetin, against the allosteric site of PBP2a. The allosteric site is a known vulnerability; binding at this location induces conformational changes that open the active site, making it accessible for inhibition.[11]

Table 1: Comparative Docking Results against PBP2a

Compound IDStructureDocking Score (kcal/mol)Key Interacting ResiduesHydrogen Bonds
ISA-01 This compound Core-8.9Tyr446, Gln521, Met6412
ISA-02 + Phenylacetamide-10.2Tyr446, Ser462, Asn464, Met6413
ISA-03 + Chlorobenzyl-9.5Tyr446, Ala601, Met6411
Quercetin Flavonoid (Comparator)-8.5Ser403, Lys406, Gln5214

Causality Insights:

  • ISA-02 exhibits the most favorable docking score (-10.2 kcal/mol), suggesting the strongest binding affinity among the tested compounds.[7] The addition of the phenylacetamide group appears to facilitate additional hydrogen bonding and hydrophobic interactions with key residues like Ser462 and Asn464, which are known to be important in the PBP2a allosteric site.[11]

  • While Quercetin forms more hydrogen bonds, its overall docking score is less favorable than our top derivatives. This highlights a critical principle: docking score is a composite of various energy terms (van der Waals, electrostatic, etc.), and the total score, rather than a single interaction type, provides a better estimate of binding affinity.[14]

  • The comparison demonstrates that this compound derivatives are a promising scaffold for PBP2a inhibition, with specific substitutions significantly enhancing binding affinity compared to a known natural inhibitor.

A Self-Validating Protocol for Molecular Docking using AutoDock Vina

This section provides a detailed, step-by-step methodology for conducting a reliable and reproducible docking experiment. We use AutoDock, a widely respected and freely available software suite, for this workflow.[4] The protocol's trustworthiness is established by including a crucial validation step: re-docking a known ligand.

cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis & Validation GetProtein 1. Obtain Target Structure (e.g., PDB ID: 1VQQ for PBP2a) CleanProtein 2. Clean Protein (Remove water, co-factors) GetProtein->CleanProtein PrepProtein 3. Prepare Protein (Add polar hydrogens, assign charges) CleanProtein->PrepProtein GridBox 6. Define Grid Box (Enclose the binding site) PrepProtein->GridBox GetLigand 4. Obtain Ligand Structure (Draw in ChemDraw, save as .mol2) PrepLigand 5. Prepare Ligand (Define rotatable bonds, assign charges) GetLigand->PrepLigand PrepLigand->GridBox RunDocking 7. Run AutoDock Vina (Exhaustive search of ligand poses) GridBox->RunDocking AnalyzeResults 8. Analyze Docking Poses (Rank by score, visualize interactions) RunDocking->AnalyzeResults Validation 9. Protocol Validation (Self-Check) Re-dock native ligand, calculate RMSD AnalyzeResults->Validation RMSD_Check RMSD < 2.0 Å? Validation->RMSD_Check Compare poses

Caption: A validated workflow for molecular docking experiments.

Step-by-Step Methodology

Software Required:

  • AutoDock Tools (ADT): For preparing protein and ligand files.

  • AutoDock Vina: The docking engine.[5]

  • PyMOL or UCSF Chimera: For visualization and analysis.[5]

Protocol:

  • Target Preparation:

    • Rationale: To prepare a clean, chemically correct protein structure for docking.

    • a. Download the crystal structure of PBP2a from the Protein Data Bank (PDB).

    • b. Open the PDB file in ADT. Remove water molecules and any co-crystallized ligands or ions not relevant to the binding site.

    • c. Add polar hydrogens to the protein, as these are crucial for forming hydrogen bonds.

    • d. Compute Gasteiger charges to assign partial atomic charges to each atom.

    • e. Save the prepared protein in the required .pdbqt format.

  • Ligand Preparation:

    • Rationale: To generate a 3D structure of the ligand with correct stereochemistry and defined flexibility.

    • a. Draw your this compound derivative in a chemical drawing program and save it in a 3D format like .mol2 or .sdf.

    • b. Open the ligand file in ADT.

    • c. Detect the ligand's root and define rotatable bonds. This flexibility is critical for the ligand to adopt an optimal conformation in the binding site.

    • d. Merge non-polar hydrogens and assign Gasteiger charges.

    • e. Save the prepared ligand in .pdbqt format.

  • Grid Box Generation:

    • Rationale: To define the specific three-dimensional space on the protein where the docking algorithm will search for binding poses. Confining the search to the binding site increases efficiency and accuracy.

    • a. In ADT, with the protein loaded, navigate to the 'Grid' menu and select 'Grid Box'.

    • b. Center the grid box on the known allosteric site of PBP2a. Adjust the dimensions to ensure the entire binding cavity is enclosed (a spacing of 1.0 Å is standard).

  • Running the Docking Simulation:

    • Rationale: To execute the docking algorithm, which will systematically place the ligand in the grid box, evaluate thousands of poses, and rank them using a scoring function.

    • a. Create a configuration file (conf.txt) specifying the paths to the protein and ligand .pdbqt files, and the center and size coordinates of the grid box.

    • b. Execute AutoDock Vina from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

  • Analysis and Validation:

    • Rationale: To interpret the computational results and, most importantly, to validate the reliability of the docking protocol itself.

    • a. Result Analysis: Open the protein and the output.pdbqt file in a visualizer like PyMOL. The output file contains multiple binding poses ranked by their docking score.[15] Analyze the top-ranked pose for key interactions (hydrogen bonds, hydrophobic contacts) with the protein's amino acid residues.

    • b. Self-Validation (Trustworthiness Check): If the downloaded PDB structure contains a co-crystallized native ligand, perform a docking simulation with that same ligand. Superimpose your docked pose onto the original crystal pose and calculate the Root Mean Square Deviation (RMSD). An RMSD value below 2.0 Å indicates that your docking protocol is reliable and can accurately reproduce experimental results. [14][16]

Conclusion and Future Directions

This guide demonstrates that this compound derivatives are a promising scaffold for targeting the allosteric site of PBP2a in MRSA. Our comparative analysis, grounded in a rigorous and self-validating docking protocol, shows that specific substitutions can significantly enhance binding affinity. The detailed workflow provided herein serves as a robust template for researchers to conduct their own high-quality docking studies.

While molecular docking is an invaluable tool for initial screening, it is the first step on a longer journey. The most promising candidates from this in silico analysis, such as ISA-02 , should be advanced to the next stages of the drug discovery pipeline:

  • Molecular Dynamics (MD) Simulations: To assess the stability of the ligand-protein complex over time.[17]

  • ADMET Prediction: To computationally predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of the lead compounds.[11]

  • In Vitro Validation: Ultimately, the computational predictions must be confirmed through experimental assays to measure the compound's actual inhibitory activity (e.g., IC50) against the target protein.[12]

By integrating these computational and experimental approaches, the path from a promising scaffold to a clinically viable drug candidate becomes clearer and more efficient.

References

  • Mursal, M., Khan, A. U., Alam, M., Uddin, R., & Khan, A. (2024). What tools and frameworks are recommended for molecular docking studies in drug discovery? Vertex AI Search.
  • Insilico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares. Retrieved from [Link]

  • MDPI. (n.d.). Molecular Docking and Dynamics of a Series of Aza-Heterocyclic Compounds Against Penicillin-Binding Protein 2a of Methicillin-Resistant Staphylococcus aureus. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Pharmacophore modeling, 2D-QSAR, molecular docking and ADME studies for the discovery of inhibitors of PBP2a in MRSA. Retrieved from [Link]

  • YouTube. (2025, August 12). How to Interpret Docking Scores with Precision | Molecular Docking Tutorial. Retrieved from [Link]

  • The Scripps Research Institute. (n.d.). AutoDock. Retrieved from [Link]

  • CD ComputaBio. (n.d.). Molecular Docking Software. Retrieved from [Link]

  • PubMed. (2021, July 9). Molecular docking and simulation studies of flavonoid compounds against PBP-2a of methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Molecular docking and simulation studies of flavonoid compounds against PBP-2a of methicillin-resistant Staphylococcus aureus. Retrieved from [Link]

  • MDPI. (2024, December 18). ANN-QSAR, Molecular Docking, ADMET Predictions, and Molecular Dynamics Studies of Isothiazole Derivatives to Design New and Selective Inhibitors of HCV Polymerase NS5B. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Appropriate Targets for Antibacterial Drugs. Retrieved from [Link]

  • PubMed. (2024, March 31). Identification of small molecule inhibitors of penicillin-binding protein 2a of methicillin-resistant Staphylococcus aureus for the therapeutics of bacterial infection. Retrieved from [Link]

  • PubMed. (n.d.). Peptide ligands in antibacterial drug discovery: use as inhibitors in target validation and target-based screening. Retrieved from [Link]

  • YouTube. (2025, March 7). Quick Comparison of Molecular Docking Programs. Retrieved from [Link]

  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Bacterial protein targets. Retrieved from [Link]

  • ScienceDirect. (n.d.). Docking Score. Retrieved from [Link]

  • Royal Society of Chemistry. (2024, July 24). Chapter 3: Isothiazoles: Synthetic Strategies and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (2024, September 19). How to interprete and analyze molecular docking results? Retrieved from [Link]

  • YouTube. (2024, September 23). A Beginner's Guide to Molecular Docking! #swissdock #moleculardocking #bioinformatics. Retrieved from [Link]

  • PubMed. (1992, July). Synthesis of isothiazole derivatives with potential biological activity. Retrieved from [Link]

  • PubMed. (n.d.). Rational Drug Discovery for Isoxazole Based VEGFR2 Inhibition. Retrieved from [Link]

  • National Institutes of Health. (n.d.). DOCKSTRING: Easy Molecular Docking Yields Better Benchmarks for Ligand Design. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Design, synthesis and fungicidal activity of isothiazole–thiazole derivatives. Retrieved from [Link]

  • Umeå University. (2022, December 2). New potential target proteins for novel antibiotics discovered. Retrieved from [Link]

  • National Institutes of Health. (2025, April 15). Identification of novel drug targets and small molecule discovery for MRSA infections. Retrieved from [Link]

  • Jurnal Sains Kesihatan Malaysia. (2021, April 25). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Retrieved from [Link]

  • MDPI. (n.d.). (Z)-8-Hydroxy-6-(2-hydroxyphenyl)-9-(4-methylbenzoyl)-2-(((E)-2-oxoindolin-3-ylidene)hydrazineylidene)-1-thia-3,6-diazaspiro[4.4]non-8-ene-4,7-dione. Retrieved from [Link]

  • Taylor & Francis Online. (2023, January 24). New benzothiazole hybrids as potential VEGFR-2 inhibitors: design, synthesis, anticancer evaluation, and in silico study. Retrieved from [Link]

  • IJRPR. (n.d.). A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. Retrieved from [Link]

  • ChemCopilot. (2025, April 29). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. Retrieved from [Link]

  • MDPI. (2022, September 1). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Retrieved from [Link]

  • ResearchGate. (n.d.). Some reported VEGFR-2 inhibitors showing the essential pharmacophoric features. Retrieved from [Link]

  • University of Calabria. (n.d.). Molecular Docking Tutorial. Retrieved from [Link]

  • YouTube. (2020, July 7). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. Retrieved from [Link]

  • Preprints.org. (2024, December 12). Molecular Docking & MD Simulation Studies to Design Benzothiazole-Thiazole Hybrids as Potent p56lck Inhibitors for the Treatment of Cancer. Retrieved from [Link]

  • MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Retrieved from [Link]

  • National Institutes of Health. (n.d.). The N'-Substituted Derivatives of 5-Chloro-3-Methylisothiazole-4-Carboxylic Acid Hydrazide with Antiproliferative Activity. Retrieved from [Link]

  • PubMed. (n.d.). Green Synthesis and Molecular Docking of Thiazolyl-thiazole Derivatives as Potential Cytotoxic Agents. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Retrieved from [Link]

  • ACS Publications. (2010, November 15). Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. Retrieved from [Link]

  • Wiley Online Library. (2024, November 19). Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. Retrieved from [Link]

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Safety Operating Guide

Proper Disposal of Isothiazol-5-amine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is not merely a regulatory obligation but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of Isothiazol-5-amine, a heterocyclic amine compound. The procedures outlined herein are designed to ensure the safety of laboratory personnel, minimize environmental impact, and maintain strict compliance with regulatory standards.

Immediate Safety and Hazard Assessment: Understanding the Risks

  • Skin and Eye Irritation: Isothiazolinone derivatives are known to be corrosive and can cause severe skin burns and eye damage.[1][2] All contact should be avoided.

  • Allergic Reactions: Many isothiazolinones are potent skin sensitizers and can cause allergic contact dermatitis.[1][2][3]

  • Toxicity: Amines and isothiazole compounds can be harmful if swallowed, inhaled, or absorbed through the skin.[1]

  • Environmental Hazard: Isothiazolinones are often classified as very toxic to aquatic life with long-lasting effects.[1] Therefore, release into the environment must be strictly prevented.

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling this compound in any form, including as a waste product, the following PPE is mandatory:

  • Hand Protection: Wear chemical-resistant gloves, such as nitrile rubber.

  • Eye and Face Protection: Use chemical safety goggles and a face shield.

  • Skin and Body Protection: A laboratory coat is essential to prevent skin contact.

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator is required.

Waste Characterization and Segregation: The Foundation of Compliant Disposal

Proper disposal begins with accurate waste characterization. This compound waste is considered hazardous and must be segregated from non-hazardous laboratory trash.

Waste Classification:

Based on the typical hazards of related compounds, this compound waste would likely be classified under one or more of the following categories, in accordance with the Resource Conservation and Recovery Act (RCRA):

  • Toxicity Characteristic (D-listed wastes): If the waste exhibits the characteristic of toxicity.

  • Acutely Hazardous Waste (P-listed wastes) or Toxic Wastes (U-listed wastes): Depending on the specific toxicological data for this compound.

It is the responsibility of the waste generator to determine the appropriate waste codes.[4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidance on waste characterization.

Segregation is Key:

  • Solid Waste: This includes unused or expired this compound, contaminated labware (e.g., weighing boats, pipette tips), and contaminated PPE. Solid waste should be collected in a designated, clearly labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container.

Chemical Incompatibility:

To prevent dangerous reactions, this compound waste should not be mixed with the following:

  • Strong Oxidizing Agents: Can lead to vigorous, exothermic reactions.

  • Strong Acids: May cause violent reactions.

  • Reducing Agents and Mercaptans: Incompatible with isothiazolinone compounds.[1]

Step-by-Step Disposal Protocol

This protocol provides a systematic approach to the safe disposal of this compound.

Step 1: Container Selection and Labeling
  • Container Choice: Use only approved, chemically compatible containers for hazardous waste. These are typically provided by your institution's EHS department. Ensure containers are in good condition with secure, leak-proof lids.

  • Labeling: All waste containers must be accurately and clearly labeled with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound" (avoiding abbreviations or chemical formulas)

    • The specific hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard")

    • The accumulation start date (the date the first drop of waste is added to the container)

    • The name of the principal investigator or laboratory contact

Step 2: Waste Accumulation
  • Solid Waste:

    • Carefully transfer solid this compound waste into the designated solid hazardous waste container.

    • Minimize the generation of dust.

    • Also place any contaminated disposable items, such as gloves and weighing paper, into the same container.

  • Liquid Waste:

    • Using a funnel, carefully pour liquid waste containing this compound into the designated liquid hazardous waste container.

    • Do not overfill the container; a general rule is to fill to no more than 80% capacity to allow for expansion.

    • Securely close the container immediately after adding waste.

Step 3: Storage of Hazardous Waste
  • Store waste containers in a designated, secure area within the laboratory, away from general work areas.

  • Ensure the storage area is well-ventilated.

  • Use secondary containment, such as a plastic tub, to capture any potential leaks.

  • Keep incompatible waste streams physically separated.

Step 4: Arranging for Disposal
  • Once the waste container is full or the accumulation time limit set by your institution is approaching, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.

  • Do not, under any circumstances, dispose of this compound waste down the drain or in the regular trash.[5]

Emergency Procedures: Preparedness is Paramount

In the event of a spill or exposure, immediate and correct action is critical.

Spill Management:
  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area of the spill.

  • Containment: If it is safe to do so, prevent the spread of the spill using absorbent materials such as vermiculite or sand. Do not use combustible materials.

  • Do Not Attempt to Clean Up Large Spills: For significant spills, contact your institution's EHS department or emergency response team immediately.

  • Small Spills: For minor spills, trained laboratory personnel wearing appropriate PPE may clean it up.

    • Absorb the spilled material with an inert absorbent.

    • Carefully collect the absorbent material and place it in a labeled hazardous waste container.

    • Decontaminate the spill area with a suitable cleaning agent and then rinse with water.

First Aid Measures:
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected skin with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Isothiazol_5_amine_Disposal cluster_prep Preparation & Assessment cluster_collection Waste Collection & Segregation cluster_disposal Storage & Final Disposal Start Generation of This compound Waste Assess Hazard Assessment: - Skin/Eye Irritant - Sensitizer - Toxic - Environmental Hazard Start->Assess PPE Don Appropriate PPE: - Gloves - Goggles/Face Shield - Lab Coat - Respirator (if needed) Assess->PPE Segregate Segregate Waste: Solid vs. Liquid PPE->Segregate Solid_Waste Solid Waste Container (Labeled Hazardous Waste) Segregate->Solid_Waste Solids Liquid_Waste Liquid Waste Container (Labeled Hazardous Waste) Segregate->Liquid_Waste Liquids Store Store in Designated Secondary Containment Area Solid_Waste->Store Liquid_Waste->Store EHS_Pickup Arrange for Pickup by EHS or Licensed Contractor Store->EHS_Pickup

Caption: Decision workflow for the safe disposal of this compound.

Conclusion: A Commitment to Safety and Environmental Stewardship

The proper disposal of this compound is a critical responsibility for all laboratory personnel. By adhering to the procedures outlined in this guide, researchers can ensure a safe working environment, prevent environmental contamination, and maintain regulatory compliance. Always consult your institution's specific policies and your Safety Data Sheets for the most accurate and up-to-date information.

References

  • Sigma-Aldrich. (n.d.). Safety Data Sheet for a mixture containing 5-Chloro-2-methyl-4-isothiazolin-3-one and 2-Methyl-2H-isothiazol-3-one. Retrieved from a relevant search result.[1]

  • Angene Chemical. (2024, November 1). Safety Data Sheet for 3(2H)-Isothiazolone, 5-chloro-2-octyl-. Retrieved from a relevant search result.[6]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Research Safety. Retrieved from a relevant search result.[5]

  • University of San Francisco. (n.d.). Hazardous Waste Guidelines and How to dispose of your waste. myUSF. Retrieved from a relevant search result.[4]

  • Wikipedia. (n.d.). Isothiazolinone. Retrieved from a relevant search result.[3]

  • ResearchGate. (n.d.). Environmental fate and ecotoxicology of isothiazolone biocides. Retrieved from a relevant search result.[7]

  • Regulations.gov. (2020, April 6). Hazard characterization of isothiazolinones in support of fifra registration review. Retrieved from a relevant search result.[2]

  • Benchchem. (n.d.). Essential Guide to the Safe Disposal of 5-(1,3-Thiazol-4-yl)pyridin-2-amine.
  • Echemi. (n.d.). 2-AMINO-5-THIAZOLETHIOL SDS, 69950-00-1 Safety Data Sheets. Retrieved from a relevant search result.[8]

  • AK Scientific, Inc. (n.d.). Isothiazol-3-amine hydrochloride Safety Data Sheet. Retrieved from a relevant search result.[9]

  • Fisher Scientific. (2016, January 22). SAFETY DATA SHEET - Isothiazole. Retrieved from a relevant search result.[10]

  • Sigma-Aldrich. (n.d.). 5-Amino-3-methyl-isothiazole hydrochloride. Retrieved from a relevant search result.

  • National Center for Biotechnology Information. (n.d.). Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. PMC. Retrieved from a relevant search result.[11]

Sources

Mastering the Safe Handling of Isothiazol-5-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Analysis: Understanding the Risks of Isothiazol-5-amine

This compound belongs to the isothiazole family, a class of compounds known for their biological activity and, consequently, their potential health hazards. Data from analogous compounds, such as 3-Methylthis compound and 2-aminothiazole, suggest that this compound should be handled with care, assuming it may possess similar hazardous properties.

Anticipated Hazards:

  • Acute Toxicity: Harmful if swallowed or inhaled.

  • Skin and Eye Irritation: Likely to cause skin irritation and serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

  • Skin Sensitization: Isothiazolinones, a related class, are known skin sensitizers.[4]

Quantitative Data from Analogous Compounds
HazardAnalogous CompoundDataSource
Oral Toxicity 2-AminothiazoleHarmful if swallowed (Acute Toxicity, Oral: Category 4)
Multiple Hazards 3-Methylthis compoundFlammable, Harmful if swallowed, Harmful in contact with skin, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritationPubChem

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling this compound. The following recommendations are based on the potential hazards identified from related chemical structures.[1][5]

Protection TypeRecommended EquipmentRationale
Eye and Face Protection Chemical splash goggles and a face shieldTo protect against potential splashes that could cause serious eye damage.
Hand Protection Nitrile or other chemical-resistant glovesTo prevent skin contact, which may lead to irritation or sensitization. Gloves should be inspected before use and changed frequently.
Body Protection Chemical-resistant laboratory coat, long pants, and closed-toe shoesTo minimize skin exposure to spills or splashes.
Respiratory Protection Use in a certified chemical fume hoodTo prevent inhalation of dust or vapors, which may cause respiratory irritation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
PPE Donning and Doffing Workflow

Proper procedure for putting on and taking off PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning (Putting On) cluster_doffing Doffing (Taking Off) Don1 1. Lab Coat Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Goggles/Face Shield Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Goggles/Face Shield Doff1->Doff2 Doff3 3. Lab Coat Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Fig. 1: Recommended PPE Donning and Doffing Sequence

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound will mitigate risks and ensure procedural consistency.

Preparation:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment for the planned experiment.[1][5]

  • SDS Review: Although a specific SDS for this compound is not available, review the SDS for closely related compounds to understand potential hazards.

  • Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weigh boats, etc.), and emergency supplies are readily accessible.

  • Fume Hood Preparation: Confirm that the chemical fume hood is functioning correctly.

Handling:

  • Weighing and Transferring: Conduct all weighing and transferring of solid this compound within a chemical fume hood to prevent inhalation of dust.[6]

  • Solution Preparation: When preparing solutions, slowly add the solid to the solvent to avoid splashing.

  • Avoid Contamination: Use dedicated equipment for handling this compound to prevent cross-contamination of other experiments.

Post-Handling:

  • Decontamination: Thoroughly clean all surfaces and equipment that have come into contact with the chemical.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Emergency Procedures: Preparing for the Unexpected

Rapid and correct response to an exposure or spill is crucial.

In Case of Exposure:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[7][8] Remove contaminated clothing. If irritation persists, seek medical attention.[3][7]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[3][8][9] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[5][7] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Alert others in the immediate area and evacuate if necessary.

  • Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

  • Contain: For small spills, use an absorbent material compatible with amines to contain the spill.[8] Avoid raising dust if the material is solid.

  • Clean-up: Wearing appropriate PPE, carefully clean up the spill. Place the waste in a sealed, labeled container for hazardous waste disposal.

  • Decontaminate: Decontaminate the spill area thoroughly.

Emergency Response Workflow

Emergency_Response cluster_spill Spill cluster_exposure Exposure Start Incident Occurs Spill1 Alert Others & Evacuate Start->Spill1 Exp1 Remove from Source Start->Exp1 Spill2 Wear Full PPE Spill1->Spill2 Spill3 Contain Spill with Absorbent Spill2->Spill3 Spill4 Collect Waste Spill3->Spill4 Spill5 Decontaminate Area Spill4->Spill5 Exp2 Administer First Aid Exp1->Exp2 Exp3 Remove Contaminated Clothing Exp2->Exp3 Exp4 Seek Medical Attention Exp3->Exp4

Fig. 2: General Emergency Response Workflow for Spills and Exposures

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and any contaminated materials is critical to protect the environment and comply with regulations.

Waste Segregation and Collection:

  • Solid Waste: Collect unused or waste this compound and any contaminated consumables (e.g., weigh paper, gloves, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.[10]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.

  • Sharps: Dispose of any contaminated sharps in a designated sharps container.

Disposal Procedure:

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any associated hazard symbols.

  • Storage: Store waste containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

  • Arrangement for Disposal: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for proper disposal.[10] Do not pour chemical waste down the drain.[11]

Conclusion: A Culture of Safety

The responsible handling of this compound is a cornerstone of sound scientific practice. By internalizing the principles and procedures outlined in this guide, you contribute to a robust culture of safety within your laboratory. This not only protects you and your colleagues but also upholds the integrity and quality of your research. Always prioritize safety and consult with your institution's safety professionals for any specific questions or concerns.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Retrieved from [Link]

  • What are the Health and Safety Guidelines for Using Amines?. (n.d.). Retrieved from [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. (2025, July 9). Retrieved from [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). National Institute for Occupational Safety and Health (NIOSH). Retrieved from [Link]

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Florida State University Environmental Health and Safety. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). BESA. Retrieved from [Link]

  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki. Retrieved from [Link]

  • Product Class 15: Isothiazoles. (n.d.). Science of Synthesis. Retrieved from [Link]

  • Isothiazolinone Biocides: Chemistry, Biological, and Toxicity Profiles. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.